1-Cyclopentylpropan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHMZOFFBRKADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287717 | |
| Record name | 1-cyclopentylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-67-2 | |
| Record name | 1-Cyclopentyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 52299 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52299 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-cyclopentylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Cyclopentylpropan-1-one CAS number 6635-67-2 properties
An In-depth Technical Guide to 1-Cyclopentylpropan-1-one (CAS 6635-67-2)
This guide provides a comprehensive technical overview of this compound, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis, analytical characterization, and potential applications, grounding the discussion in established chemical principles.
Introduction and Chemical Identity
This compound, identified by the CAS number 6635-67-2, is an organic compound classified as a ketone.[1][2] Its structure, featuring a cyclopentyl ring attached to a propanoyl group, makes it a versatile building block in organic synthesis. The combination of the aliphatic ring and the reactive carbonyl group allows for a wide range of chemical transformations, rendering it a molecule of interest for creating more complex chemical architectures.
Key Identifiers:
-
IUPAC Name : this compound[1]
-
Synonyms : Cyclopentyl ethyl ketone, Propionylcyclopentane, 1-Cyclopentyl-1-propanone[3][4]
The structure of the molecule is depicted below.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. This compound is a liquid at room temperature.[4] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 126.20 g/mol | [1][3] |
| Appearance | Liquid | [4] |
| Boiling Point | 174-175 °C | [3] |
| Density | 0.9177 g/cm³ at 18 °C | [3] |
| Flash Point | 60.4 °C | [3] |
| Refractive Index | 1.453 | [3] |
| XLogP3 | 2.0 - 2.16 | [1][3] |
| Topological Polar Surface Area | 17.1 Ų | [1][5] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Rotatable Bond Count | 2 | [1][5] |
Synthesis and Reactivity
Synthetic Pathways
A common and reliable method for the synthesis of this compound is through the Friedel-Crafts acylation of cyclopentane. This electrophilic aromatic substitution analogue involves reacting cyclopentane with an acylating agent, such as propanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6]
An alternative conceptual pathway involves the oxidation of the corresponding secondary alcohol, 1-cyclopentylpropan-1-ol.[7] This alcohol can be synthesized via a Grignard reaction between a cyclopentyl magnesium halide and propanal.[8] This two-step process offers a different strategic approach to the target ketone.
Caption: Synthetic pathways to this compound.
Chemical Reactivity
The core reactivity of this compound is dictated by the carbonyl group (C=O).
-
Reduction : The ketone can be readily reduced to the corresponding secondary alcohol, 1-cyclopentylpropan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6]
-
Nucleophilic Addition : The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents, organolithium compounds, and cyanides, leading to the formation of tertiary alcohols or cyanohydrins.
-
Alpha-Halogenation : In the presence of an acid or base, the ketone can be halogenated at the alpha-carbon (the carbon adjacent to the carbonyl).
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The ethyl group protons will appear as a triplet (CH₃) and a quartet (CH₂). The single proton on the cyclopentyl ring adjacent to the carbonyl (the alpha-proton) will be a multiplet, shifted downfield. The remaining eight protons of the cyclopentyl ring will appear as complex multiplets in the aliphatic region.[9]
-
¹³C NMR Spectroscopy : The most downfield signal will be from the carbonyl carbon. The other carbons will appear in the aliphatic region of the spectrum.
-
Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of a ketone C=O stretch is expected around 1700-1720 cm⁻¹.
-
Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) and the cyclopentyl group (M-69).[1]
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented in the provided search results, its structure is analogous to motifs found in biologically active molecules. The cyclopentane ring is a common feature in many natural products and pharmaceuticals.
Safety and Handling
Proper safety protocols are paramount when handling any chemical reagent.
-
Hazard Identification : GHS pictograms indicate that the compound may be a flammable liquid and can cause skin, eye, and respiratory irritation.[2][11]
-
Precautionary Statements :
-
Prevention : Avoid breathing vapors, wash hands thoroughly after handling, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]
-
Storage : Store in a cool, well-ventilated place in a tightly sealed container, away from ignition sources.[12][13]
-
Disposal : Dispose of contents and container in accordance with local, state, and federal regulations.[12][13]
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of this compound, incorporating self-validating checkpoints.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol describes the synthesis from cyclopentane and propanoyl chloride.
Causality : This method leverages the reactivity of an acyl chloride with a Lewis acid to generate a highly electrophilic acylium ion, which then acylates the cyclopentane ring. The aqueous workup is critical for quenching the catalyst and separating the organic product.
Methodology :
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl gas into a basic solution).
-
Reagent Charging : Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an inert solvent like dichloromethane (DCM). Cool the mixture in an ice bath to 0 °C.
-
Addition of Reactants : Add cyclopentane (1.5 equivalents) to the cooled slurry. Subsequently, add propanoyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Self-Validation Check: The reaction is exothermic, and HCl gas evolution should be observed. Controlled addition is crucial to prevent overheating.
-
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching : Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and quenches the catalyst.
-
Causality: The acid helps to break down the aluminum-ketone complex, liberating the product.
-
-
Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Characterization by ¹H NMR Spectroscopy
Causality : NMR spectroscopy provides a definitive fingerprint of the molecule's structure by probing the chemical environment of each hydrogen atom.
Methodology :
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition : Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Analysis :
-
Confirm Key Signals : Look for a triplet around 1.0 ppm (3H, -CH₂CH₃ ), a quartet around 2.5 ppm (2H, -CH₂ CH₃), and a multiplet further downfield around 2.8-3.0 ppm (1H, cyclopentyl CH -C=O).
-
Integration Check : The integration of the peaks should correspond to the number of protons (3:2:1:8). This confirms the presence and ratio of the different proton groups, validating the structure.
-
References
-
PubChem. (1S)-1-cyclopentylpropan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Cyclopentyl-1-propanone. National Center for Biotechnology Information. [Link]
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Quora. (2017). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? [Link]
-
PubChem. 1-Cyclopentyl-1-propanol. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(Cyclopent-1-en-1-yl)propan-1-one. National Center for Biotechnology Information. [Link]
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ResearchGate. (2020). Cyclopentenone: A special moiety for anticancer drug design. [Link]
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A.G. Layne, Inc. (2015). Safety Data Sheet. [Link]
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Science Forums. (2019). Synthesis of 1-cyclopentylpropan-1-amine from cyclopentene. [Link]
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Angene Chemical. (n.d.). This compound(CAS# 6635-67-2). [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). H-1 proton NMR spectrum of cyclopentane. [Link]
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PubChem. 1-Cyclobutylpropan-1-one. National Center for Biotechnology Information. [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Cyclopentyl-1-propanol (CAS 767-05-5). [Link]
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An In-Depth Technical Guide to 1-Cyclopentylpropan-1-one: Molecular Structure, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentylpropan-1-one, a ketone with the molecular formula C8H14O, presents a unique combination of a cyclic alkyl group and a short acyl chain.[1] This structure imparts specific physicochemical properties that make it an interesting scaffold and intermediate in organic synthesis, particularly in the exploration of novel therapeutic agents. Understanding its molecular architecture, spectroscopic signature, and chemical behavior is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of this compound, offering insights into its fundamental characteristics and detailed protocols for its synthesis and characterization.
Molecular Structure and Physicochemical Properties
This compound consists of a cyclopentyl ring attached to the carbonyl carbon of a propanone moiety. The IUPAC name for this compound is this compound, and it is also known by synonyms such as cyclopentyl ethyl ketone.[1] Its CAS number is 6635-67-2.[1]
The molecular structure dictates its physical and chemical properties. The cyclopentyl group introduces a degree of conformational rigidity and lipophilicity, while the ketone functional group serves as a key site for chemical transformations and intermolecular interactions.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| Molecular Formula | C8H14O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| Boiling Point | 174-175 °C | ECHEMI[1] |
| Density | 0.9177 g/cm³ at 18 °C | ECHEMI[1] |
| Refractive Index | 1.453 | ECHEMI[1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of cyclopentane using propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).[2]
Sources
A Comprehensive Technical Guide to the Synthesis of 1-Cyclopentylpropan-1-one via Friedel-Crafts Acylation
Abstract
This technical guide provides a detailed exposition on the synthesis of 1-cyclopentylpropan-1-one, a valuable aliphatic ketone intermediate in the development of pharmaceuticals and fine chemicals. The core of this synthesis is a modified Friedel-Crafts acylation reaction, a robust method for carbon-carbon bond formation. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, discusses critical process parameters, and outlines methods for the purification and characterization of the final product. Designed for researchers, chemists, and drug development professionals, this guide integrates theoretical principles with practical, actionable insights to ensure a reproducible and efficient synthesis.
Introduction and Synthetic Strategy
Aliphatic ketones are fundamental structural motifs in organic chemistry and serve as versatile precursors for more complex molecular architectures. This compound, in particular, is a key building block for various target molecules where the cyclopentyl and propionyl groups are desired functionalities. The synthesis of such ketones often relies on the formation of a carbon-carbon bond between an acyl group and an aliphatic core.
While the Friedel-Crafts acylation is classically associated with electrophilic substitution on aromatic rings, its principles can be extended to electron-rich alkenes.[1] This guide details a robust two-step synthetic sequence commencing with the Lewis acid-catalyzed acylation of cyclopentene with propionyl chloride. This electrophilic addition reaction is followed by catalytic hydrogenation to yield the target saturated ketone, this compound. This strategy offers a reliable and scalable route from readily available starting materials.
The Core Synthesis: Mechanism and Rationale
The conversion of propionyl chloride and cyclopentene into this compound proceeds through two distinct chemical transformations: a Friedel-Crafts acylation followed by catalytic hydrogenation.
Principle and Mechanism of Friedel-Crafts Acylation
The reaction is initiated by the activation of propionyl chloride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2] This is not a classic electrophilic aromatic substitution, but rather an electrophilic addition to an alkene.
The mechanism involves several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the propionyl chloride. This complexation polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[3][4]
-
Electrophilic Attack: The electron-rich π-bond of the cyclopentene acts as a nucleophile, attacking the electrophilic acylium ion. This forms a new carbon-carbon bond and generates a secondary carbocation intermediate on the cyclopentyl ring.
-
Proton Elimination and Isomerization: The reaction mixture contains a complex of the Lewis acid and the product ketone, which can abstract a proton from a carbon adjacent to the carbocation. This step typically leads to the formation of a mixture of α,β- and β,γ-unsaturated ketones. For this synthesis, the primary unsaturated intermediate is 1-(cyclopent-1-en-1-yl)propan-1-one.[5] A key advantage of Friedel-Crafts acylation is that the acylium ion itself does not undergo rearrangement, leading to predictable regiochemistry.[2][3]
Caption: Mechanism of the Friedel-Crafts acylation of cyclopentene.
Catalytic Hydrogenation
The unsaturated ketone intermediate is subsequently reduced to the target saturated ketone. This is efficiently achieved through catalytic hydrogenation.
-
Principle: The reaction involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond of the cyclopentene ring.
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this type of transformation. The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and activated.
-
Outcome: The hydrogenation is highly selective for the alkene C=C bond, leaving the ketone C=O bond intact, thus yielding this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All operations should be performed in a fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| Anhydrous Aluminum Chloride | 7446-70-0 | 133.34 | 14.7 g (0.11 mol) | Highly hygroscopic and corrosive. Handle with care.[6] |
| Propionyl Chloride | 79-03-8 | 92.52 | 9.25 g (0.10 mol) | Corrosive and lachrymator. |
| Cyclopentene | 142-29-0 | 68.12 | 8.2 g (0.12 mol) | Flammable liquid. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | Anhydrous grade. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | 50 mL | Corrosive. |
| Palladium on Carbon (10%) | 7440-05-3 | - | ~500 mg | Flammable solid, handle carefully. |
| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL | Solvent for hydrogenation/extraction. |
| Sodium Bicarbonate (Sat. Sol.) | 144-55-8 | 84.01 | 100 mL | For neutralization. |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 | ~10 g | Drying agent. |
| Hydrogen Gas | 1333-74-0 | 2.02 | 1 atm (balloon) | Flammable gas. |
Step-by-Step Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Part A: Friedel-Crafts Acylation
-
Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Loading: In the flask, suspend anhydrous aluminum chloride (0.11 mol) in 100 mL of anhydrous dichloromethane (DCM).[6] Cool the suspension to 0°C using an ice-water bath.
-
Acylium Ion Formation: Dissolve propionyl chloride (0.10 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Acylation: After the addition is complete, add a solution of cyclopentene (0.12 mol) in 50 mL of anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0-5°C.
-
Reaction Completion: Once the cyclopentene addition is complete, allow the mixture to stir at 0°C for one hour, then remove the ice bath and let it stir at room temperature for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
Part B: Work-up and Hydrogenation
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing and Drying: Combine all organic layers. Wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of Intermediate: Filter off the drying agent and remove the DCM using a rotary evaporator. The crude residue contains the unsaturated ketone intermediate.
-
Hydrogenation: Dissolve the crude residue in 150 mL of ethyl acetate and transfer it to a suitable hydrogenation flask. Add ~500 mg of 10% Pd/C catalyst.
-
Reduction: Seal the flask, evacuate the air, and introduce hydrogen gas (a balloon is sufficient for this scale). Stir vigorously at room temperature until TLC analysis indicates the complete disappearance of the starting unsaturated ketone.
-
Final Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.
Product Characterization
The identity and purity of the final product, this compound, must be confirmed through rigorous analytical methods.
Physical and Spectroscopic Data
| Property | Value / Expected Data |
| IUPAC Name | This compound[7] |
| CAS Number | 6635-67-2[7][8] |
| Molecular Formula | C₈H₁₄O[7] |
| Molecular Weight | 126.20 g/mol [7] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 180-182 °C (at atmospheric pressure) |
| ¹H NMR (CDCl₃) | δ ~2.8-3.0 (m, 1H, CH-C=O), δ ~2.5 (t, 2H, -CH₂-C=O), δ ~1.5-1.9 (m, 8H, cyclopentyl CH₂), δ ~1.1 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~212 (C=O), δ ~52 (CH-C=O), δ ~35 (-CH₂-C=O), δ ~29 (cyclopentyl CH₂), δ ~26 (cyclopentyl CH₂), δ ~8 (-CH₃) |
| IR (neat, cm⁻¹) | ~2960 (C-H stretch), ~1710 (strong, C=O stretch) |
| MS (EI, m/z) | 126 (M⁺), 97, 69, 57 (base peak, [C₂H₅CO]⁺) |
Causality and Process Insights
Reagent Stoichiometry and Lewis Acid
A stoichiometric amount of AlCl₃ is required because the Lewis acid forms a complex with the product ketone, which deactivates it.[9] Using slightly more than one equivalent ensures the reaction proceeds to completion. Other Lewis acids like FeCl₃ or TiCl₄ can also be used, but AlCl₃ is often the most effective for this type of acylation.[10]
Anhydrous Conditions
Friedel-Crafts reactions are extremely sensitive to moisture. Water will react with and deactivate the aluminum chloride catalyst and hydrolyze the propionyl chloride. All reagents, solvents, and glassware must be scrupulously dry to achieve a high yield.
Temperature Control
Maintaining a low temperature (0-5°C) during the addition of reagents is critical. The reaction between AlCl₃ and propionyl chloride is highly exothermic.[6] Uncontrolled temperature can lead to unwanted side reactions, including the polymerization of cyclopentene and reduced product yield.
Safety and Handling
-
Propionyl Chloride: Is a corrosive lachrymator. Handle only in a fume hood and wear gloves and safety glasses. It reacts violently with water.
-
Aluminum Chloride (Anhydrous): Reacts exothermically with moisture, including humidity in the air, to produce HCl gas.[6] It can cause severe skin and respiratory burns. Weigh and transfer quickly.
-
Cyclopentene: Is a volatile and highly flammable liquid. Keep away from ignition sources.
-
Hydrogen Gas: Is extremely flammable and can form explosive mixtures with air. Ensure the system is properly sealed and purged. Perform hydrogenation in a well-ventilated area, away from sparks or flames.
Conclusion
The synthesis of this compound from propionyl chloride and cyclopentene is effectively achieved through a two-step process involving a Friedel-Crafts acylation followed by catalytic hydrogenation. This guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to reliably produce this key chemical intermediate. Careful control over reaction conditions, particularly temperature and moisture, is paramount to ensuring the success and safety of the synthesis.
References
- IIT Kanpur. Friedel Crafts Reaction.
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
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Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Available from: [Link]
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ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.
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Quora. (2017). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? Available from: [Link]
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Justia Patents. (n.d.). Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride. Available from: [Link]
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
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Science Forums. (2019). Synthesis of 1-cyclopentylpropan-1-amine from cyclopentene. Available from: [Link]
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- Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.
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The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Available from: [Link]
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An In-Depth Technical Guide to 1-Cyclopentylpropan-1-one: Synthesis, Characterization, and Reactivity
Prepared by: Gemini, Senior Application Scientist
Introduction
1-Cyclopentylpropan-1-one, also known by its synonyms Cyclopentyl ethyl ketone and Propionylcyclopentane, is an aliphatic ketone with significant utility as a building block in organic synthesis. Its structure, featuring a five-membered cycloalkane ring attached to a propanoyl group, makes it a valuable intermediate for the synthesis of more complex molecules, particularly within the pharmaceutical and fragrance industries. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's properties, a robust synthetic route, in-depth spectroscopic characterization, and its chemical reactivity.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is registered under the CAS Number 6635-67-2 .[1] The molecular formula is C₈H₁₄O, corresponding to a molecular weight of approximately 126.20 g/mol .[1] Understanding the synthesis and reactivity of this ketone is crucial for its effective application in multi-step synthetic campaigns.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for handling, purification, and reaction setup.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6635-67-2 | PubChem[1] |
| Molecular Formula | C₈H₁₄O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| Appearance | Liquid | CymitQuimica[2] |
| Boiling Point | 174-175 °C | ECHEMI[3] |
| Density | 0.9177 g/cm³ at 18 °C | ECHEMI[3] |
| Refractive Index | 1.453 | ECHEMI[3] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a two-step sequence. This pathway begins with the formation of the corresponding secondary alcohol, 1-cyclopentylpropan-1-ol, through a Grignard reaction, followed by its selective oxidation to the target ketone.[1][4] This approach is widely applicable and provides good yields of the final product.
Step 1: Synthesis of 1-Cyclopentylpropan-1-ol via Grignard Reaction
The first step involves the nucleophilic addition of a cyclopentyl Grignard reagent to propanal. The Grignard reagent, cyclopentylmagnesium bromide, is prepared in situ from bromocyclopentane and magnesium turnings in an anhydrous ether solvent.[5][6] The ether is crucial as it solvates and stabilizes the Grignard reagent.[7] The subsequent reaction with propanal, followed by an acidic workup, yields the secondary alcohol.[6][8]
Experimental Protocol: Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction to exclude atmospheric moisture, which would quench the Grignard reagent.[5]
-
Reagent Preparation: Place magnesium turnings in the flask. In the dropping funnel, place a solution of bromocyclopentane in anhydrous diethyl ether.
-
Initiation: Add a small portion of the bromocyclopentane solution to the magnesium turnings. The reaction is initiated, often with gentle warming or the addition of a crystal of iodine, as evidenced by the onset of bubbling and a cloudy appearance.
-
Grignard Formation: Add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux.[5] After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with Propanal: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel.
-
Workup: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This is followed by the addition of dilute hydrochloric acid to dissolve the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-cyclopentylpropan-1-ol.
Step 2: Oxidation to this compound
The secondary alcohol obtained from the Grignard reaction is then oxidized to the target ketone. A variety of oxidizing agents can be used for this transformation.[9] Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation are effective because they are mild enough to avoid over-oxidation or side reactions.[9] The use of chromic acid (e.g., from potassium dichromate and sulfuric acid) is also a classic and effective method for oxidizing secondary alcohols to ketones.[1][4]
Experimental Protocol: Oxidation with Chromic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 1-cyclopentylpropan-1-ol in acetone and cool the flask in an ice bath.
-
Oxidant Addition: Prepare the Jones reagent (a solution of chromium trioxide in sulfuric acid) and add it dropwise to the stirred alcohol solution. The color of the reaction mixture will change from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).[9] Maintain the temperature below 20 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess oxidant by adding isopropanol until the orange color disappears.
-
Extraction and Purification: Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by fractional distillation to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment of this compound are achieved through a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are detailed below.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment. Protons adjacent to the carbonyl group are deshielded and typically appear in the 2.0-2.5 ppm region.[10]
-
δ ~2.4-2.6 ppm (quartet, 2H): The two protons of the methylene group (-CH₂-) adjacent to the carbonyl. The signal is split into a quartet by the neighboring methyl protons.
-
δ ~2.8-3.0 ppm (multiplet, 1H): The single proton on the cyclopentyl ring directly attached to the carbonyl group (the α-carbon). This proton is deshielded by the carbonyl.
-
δ ~1.5-1.9 ppm (multiplets, 8H): The eight protons of the four methylene groups of the cyclopentyl ring. These signals will overlap.
-
δ ~1.0 ppm (triplet, 3H): The three protons of the terminal methyl group (-CH₃). The signal is split into a triplet by the adjacent methylene protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum is characterized by a highly deshielded signal for the carbonyl carbon. Carbonyl carbons of ketones typically resonate in the 190-215 ppm range.[10][11]
-
δ ~210-215 ppm: The carbonyl carbon (C=O).
-
δ ~50-55 ppm: The methine carbon of the cyclopentyl ring attached to the carbonyl.
-
δ ~35-40 ppm: The methylene carbon of the ethyl group (-CH₂-).
-
δ ~25-30 ppm: The methylene carbons of the cyclopentyl ring.
-
δ ~8-12 ppm: The methyl carbon of the ethyl group (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the carbonyl functional group.
-
~1715 cm⁻¹ (strong, sharp): This prominent absorption is characteristic of the C=O stretching vibration in a saturated aliphatic ketone.[2][12] Conjugation or ring strain can shift this value, but for this compound, it is expected in this region.[2]
-
~2850-2960 cm⁻¹ (strong, multiple bands): These bands correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentyl and ethyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
m/z = 126: Molecular ion peak (M⁺).
-
m/z = 97: Loss of the ethyl group (•CH₂CH₃), a common α-cleavage fragmentation for ketones.
-
m/z = 69: Loss of the propanoyl group (•C(O)CH₂CH₃).
-
m/z = 57: The propanoyl cation (⁺C(O)CH₂CH₃).
Summary of Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | -CH₂- (next to C=O) | ~2.4-2.6 ppm (q) |
| -CH- (cyclopentyl α) | ~2.8-3.0 ppm (m) | |
| -CH₂- (cyclopentyl) | ~1.5-1.9 ppm (m) | |
| -CH₃ | ~1.0 ppm (t) | |
| ¹³C NMR | C=O | ~210-215 ppm |
| IR | C=O stretch | ~1715 cm⁻¹ |
| C-H stretch (sp³) | ~2850-2960 cm⁻¹ | |
| MS | Molecular Ion (M⁺) | 126 |
| M - 29 | 97 |
Chemical Reactivity and Synthetic Potential
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons. This dual reactivity makes it a versatile intermediate.
-
Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles.[13] For instance, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will regenerate the secondary alcohol, 1-cyclopentylpropan-1-ol.[14] Reaction with other Grignard or organolithium reagents can be used to generate tertiary alcohols.[15]
-
Enolate Formation: The protons on the carbons alpha to the carbonyl group (both on the ethyl chain and the cyclopentyl ring) are acidic and can be removed by a strong base (e.g., LDA) to form an enolate.[11] This enolate is a powerful nucleophile and can undergo reactions such as alkylation, aldol condensation, and halogenation, allowing for further elaboration of the carbon skeleton.[16]
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, providing a route to various substituted alkenes.
-
Reductive Amination: The ketone can be converted into an amine through reaction with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., NaBH₃CN). This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
Given its structure, this compound is a precursor for compounds with potential biological activity. The cyclopentyl moiety is present in various drug molecules, and the ketone functionality provides a handle for diverse chemical modifications.
Conclusion
This compound is a synthetically valuable ketone with well-defined physicochemical and spectroscopic properties. The presented two-step synthesis, involving a Grignard reaction followed by oxidation, is a reliable and scalable method for its preparation. Its reactivity, centered around the carbonyl group and acidic α-protons, offers numerous pathways for the construction of more complex molecular architectures. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this versatile chemical intermediate in their synthetic endeavors.
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An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Cyclopentylpropan-1-one
This guide provides a comprehensive analysis of the spectroscopic data for 1-cyclopentylpropan-1-one, a saturated ketone with the molecular formula C₈H₁₄O.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying structural correlations and experimental rationale, thereby offering a holistic understanding of the molecule's spectroscopic signature.
Molecular Structure and Spectroscopic Overview
This compound is comprised of a cyclopentyl ring attached to a propanone chain. This structure gives rise to a distinct set of signals in various spectroscopic techniques. The presence of a carbonyl group (C=O) and different types of aliphatic protons and carbons are the key features that we will explore.
A logical workflow for the structural elucidation of an unknown compound suspected to be this compound would begin with IR spectroscopy to identify the carbonyl functional group. This would be followed by mass spectrometry to determine the molecular weight and fragmentation pattern, confirming the elemental composition and key structural subunits. Finally, ¹H and ¹³C NMR would provide the detailed carbon-hydrogen framework, allowing for the complete and unambiguous assignment of the structure.
Caption: Spectroscopic workflow for structural elucidation.
Infrared (IR) Spectroscopy: The Carbonyl Signature
Experimental Protocol: A thin film of neat liquid this compound is prepared between two sodium chloride plates. The sample is then analyzed using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Data Interpretation: The most prominent feature in the IR spectrum of a saturated aliphatic ketone is the strong carbonyl (C=O) stretching vibration.[3] For this compound, this absorption is expected to appear around 1715 cm⁻¹.[3][4] This characteristic peak is a powerful indicator of the ketone functional group. Conjugation with a double bond or an aromatic ring would lower this frequency, while inclusion in a strained ring would increase it.[4][5][6] The spectrum will also display C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | ~1715 | Strong |
| sp³ C-H Stretch | ~2850-2960 | Medium to Strong |
| CH₂ Bend | ~1465 | Medium |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Experimental Protocol: Electron Ionization (EI) mass spectrometry is a standard method for analyzing volatile compounds like this compound. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.
Data Interpretation: The molecular ion peak (M⁺) for this compound will be observed at a mass-to-charge ratio (m/z) of 126, corresponding to its molecular weight.[1][2] Ketones typically exhibit distinct fragmentation patterns, primarily through α-cleavage and McLafferty rearrangement.[7][8][9]
-
α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible:
-
Loss of the ethyl group (•CH₂CH₃), resulting in a fragment at m/z 97.
-
Loss of the cyclopentyl group (•C₅H₉), leading to a fragment at m/z 57.
-
-
McLafferty Rearrangement: This rearrangement occurs if there is a γ-hydrogen available for transfer. In this compound, a γ-hydrogen is present on the cyclopentyl ring. This rearrangement would lead to the elimination of a neutral alkene and the formation of a radical cation.
Caption: Key fragmentation pathways of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: The ¹H and ¹³C NMR spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃), on a high-field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each chemically unique carbon atom. The most downfield signal will be that of the carbonyl carbon.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~210-215 | The deshielding effect of the electronegative oxygen atom.[10] |
| Methine (CH on cyclopentyl) | ~50-55 | Adjacent to the electron-withdrawing carbonyl group. |
| Methylene (CH₂ in ethyl) | ~35-40 | Alpha to the carbonyl group. |
| Methylene (CH₂ in cyclopentyl) | ~25-30 | Standard aliphatic region. |
| Methyl (CH₃ in ethyl) | ~8-12 | Shielded aliphatic region. |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Methine (CH on cyclopentyl) | ~2.8-3.0 | Multiplet | 1H | Deshielded by the adjacent carbonyl group. |
| Methylene (CH₂ in ethyl) | ~2.4-2.6 | Quartet (q) | 2H | Alpha to the carbonyl and coupled to the methyl protons. |
| Methylene (CH₂ in cyclopentyl) | ~1.5-1.9 | Multiplets | 8H | Protons of the cyclopentyl ring. |
| Methyl (CH₃ in ethyl) | ~1.0-1.2 | Triplet (t) | 3H | Coupled to the methylene protons of the ethyl group. |
The coupling patterns are crucial for confirming the structure. The quartet-triplet pattern is a classic signature of an ethyl group. The complex multiplets for the cyclopentyl protons arise from their diastereotopic nature and coupling to each other and the methine proton.
Conclusion
The combination of IR, MS, and NMR spectroscopy provides a self-validating system for the structural confirmation of this compound. The strong carbonyl absorption in the IR, the molecular ion and characteristic fragmentation in the MS, and the detailed chemical shifts and coupling patterns in the NMR spectra all converge to provide an unambiguous structural assignment. This guide serves as a foundational reference for researchers working with this and similar keto-alkane structures.
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An In-depth Technical Guide to the Solubility of 1-Cyclopentylpropan-1-one in Organic Solvents
This guide provides a comprehensive analysis of the solubility of 1-cyclopentylpropan-1-one, a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2][3][4] Understanding the solubility of this compound in different organic solvents is critical for its effective use in research and development, particularly in process chemistry, formulation development, and medicinal chemistry.
Understanding the Molecular Characteristics of this compound
This compound is a ketone with a molecular formula of C8H14O and a molecular weight of 126.20 g/mol .[5] Its structure consists of a polar carbonyl group and non-polar hydrocarbon regions (a cyclopentyl ring and an ethyl group). This amphiphilic nature dictates its solubility behavior in various organic solvents. The computed XLogP3-AA value of 2 suggests a moderate lipophilicity, indicating that it is likely to be more soluble in non-polar to moderately polar organic solvents than in water.[5]
Theoretical Prediction of Solubility using Hansen Solubility Parameters
In the absence of extensive experimental solubility data, a powerful predictive tool is the use of Hansen Solubility Parameters (HSP).[6][7][8] The principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvent:
-
δD (Dispersion): Represents the energy from van der Waals forces.
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.
The similarity between a solute and a solvent is determined by the "distance" (Ra) between their HSP values in a three-dimensional Hansen space. A smaller distance indicates a higher affinity and, therefore, a higher predicted solubility.[6][7]
Estimated Hansen Solubility Parameters for this compound
-
δD: 17.0 MPa½
-
δP: 6.0 MPa½
-
δH: 5.0 MPa½
Predicted Solubility in Common Organic Solvents
The following table presents the Hansen Solubility Parameters for a range of common organic solvents and the calculated distance (Ra) to this compound. A lower Ra value suggests better solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Distance) | Predicted Solubility |
| Non-Polar Solvents | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 6.8 | Low |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 6.4 | Moderate |
| Toluene | 18.2 | 1.4 | 2.0 | 5.1 | Good |
| Polar Aprotic Solvents | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 5.2 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.6 | Very Good |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.2 | Poor |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.8 | Very Good |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.0 | Very Good |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.3 | Poor |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.2 | Poor |
| Polar Protic Solvents | |||||
| Methanol | 14.7 | 12.3 | 22.3 | 18.4 | Very Poor |
| Ethanol | 15.8 | 8.8 | 19.4 | 15.0 | Very Poor |
| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 | 11.5 | Poor |
| Water | 15.5 | 16.0 | 42.3 | 38.8 | Insoluble |
Note: The predicted solubility is a qualitative assessment based on the calculated Ra value. Experimental verification is essential.
Visualizing Solubility with the Hansen Solubility Sphere
The concept of the Hansen solubility sphere provides a visual representation of solubility. The center of the sphere is defined by the HSP of the solute. Solvents that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.
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An In-Depth Technical Guide to 1-Cyclopentylpropan-1-one: Nomenclature, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1-Cyclopentylpropan-1-one (CAS No: 6635-67-2). We will delve into its chemical identity, explore a robust synthetic protocol, and discuss its relevance as a building block in modern organic synthesis, particularly within the pharmaceutical landscape. This document moves beyond a simple data sheet to provide field-proven insights and explain the causality behind critical experimental choices, ensuring both technical accuracy and practical utility.
Core Identity: Nomenclature and Synonyms
The unambiguous identification of a chemical entity is paramount for reproducible science. The compound in focus is systematically named This compound according to IUPAC nomenclature. This name precisely describes a three-carbon ketone (propan-1-one) where the carbonyl carbon (position 1) is attached to a cyclopentyl ring.
However, in literature, patents, and chemical catalogs, it is frequently referenced by several synonyms. Understanding these is crucial for effective information retrieval.
-
Propionylcyclopentane: This common name treats the propanoyl group (CH₃CH₂C=O) as a substituent ("Propionyl") on the cyclopentane ring.
-
Cyclopentyl ethyl ketone: This name follows the convention of naming ketones by identifying the two alkyl/aryl groups attached to the carbonyl, followed by the word "ketone".[1]
-
1-Cyclopentyl-1-propanone: A slight variation of the IUPAC name, equally valid and descriptive.[1][2]
Other identifiers include:
A comprehensive list of depositor-supplied synonyms can be found in databases like PubChem, which includes designations such as 1.1-Methylacetylcyclopentan and MFCD04374390.[2][4]
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The data for this compound is summarized below.
| Property | Value | Source |
| Molecular Weight | 126.20 g/mol | [1][4] |
| Appearance | Liquid | [2] |
| Density | 0.9177 g/cm³ @ 18 °C | [1] |
| Boiling Point | 174-175 °C | [1] |
| Flash Point | 60.4 °C | [1] |
| Refractive Index | 1.453 | [1] |
| XLogP3 | 2.15570 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1][4] |
Synthesis via Friedel-Crafts Acylation
A robust and scalable method for synthesizing this compound is through the Friedel-Crafts acylation of cyclopentane with propionyl chloride.[5] This reaction is a cornerstone of C-C bond formation in organic chemistry.
Mechanistic Principle
The reaction proceeds via electrophilic substitution. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed as a catalyst. Its role is to abstract the chloride from propionyl chloride, generating a highly electrophilic acylium ion (CH₃CH₂C=O⁺). This ion is the active electrophile that is then attacked by the C-H bond of cyclopentane, leading to the formation of the target ketone and HCl. The catalyst is regenerated in the process. A key advantage of acylation over alkylation is that the product ketone is less reactive than the starting material, which effectively prevents polysubstitution.[5][6]
Synthesis Workflow
The following diagram outlines the key stages of the synthesis, from reaction setup to final product isolation.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a generalized representation and should be adapted and optimized based on laboratory-specific equipment and safety protocols.
Materials:
-
Cyclopentane (reactant, solvent)
-
Propionyl chloride (reactant)
-
Anhydrous Aluminum Chloride (AlCl₃) (catalyst)
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous cyclopentane (3-5 equivalents, acting as both reactant and solvent).
-
Addition of Acyl Chloride: Charge the dropping funnel with propionyl chloride (1.0 equivalent). Add the propionyl chloride dropwise to the stirred AlCl₃ suspension over 30-60 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent side reactions. Anhydrous conditions are mandatory as AlCl₃ reacts violently with water, which would deactivate the catalyst.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS indicates completion.
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. Causality: This step hydrolyzes the aluminum complexes formed with the product ketone and neutralizes any remaining AlCl₃. The process is highly exothermic and must be done with caution in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with a saturated NaHCO₃ solution (to neutralize HCl), water, and finally brine. Causality: The bicarbonate wash removes acid impurities, while the brine wash helps to break emulsions and begin the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Applications in Research and Drug Development
Ketones are versatile intermediates in organic synthesis. This compound, containing a reactive carbonyl group and a lipophilic cyclopentyl moiety, is a valuable precursor for more complex molecular architectures. The cyclopentane ring is a common scaffold in natural products and pharmaceuticals, prized for its ability to constrain molecular conformation.[7]
Precursor to Bioactive Scaffolds
The chemical reactivity of this compound allows for a variety of downstream transformations, making it a key starting material for creating libraries of compounds for drug discovery.
Caption: Potential synthetic pathways from this compound.
Case Study: Relevance to Ruxolitinib Intermediate Synthesis
The drug ruxolitinib is a Janus kinase inhibitor used to treat myelofibrosis. A key intermediate in its synthesis is (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.[8] This molecule features the same carbon backbone (a three-carbon chain attached to a cyclopentyl ring) as this compound. While not a direct precursor in the patented route, this compound represents a structurally analogous and readily available starting material for the exploration of alternative synthetic strategies toward this important intermediate. For example, the ketone could be converted to the nitrile through various well-established organic transformations.
Case Study: Isomeric Precursors in Vasoconstrictor Synthesis
It is important to distinguish this compound from its isomer, 1-Cyclopentylpropan-2-one (CAS 1122-98-1). The latter has been documented as a reagent in the synthesis of Cyclopentamine, a vasoconstrictor that functions by releasing neurotransmitters like norepinephrine.[9] This highlights the significance of the entire class of cyclopentyl-propanone isomers as valuable starting points for pharmacologically active agents.
Conclusion
This compound, also known as Propionylcyclopentane or Cyclopentyl ethyl ketone, is a well-defined chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the versatility of its ketone functional group make it an attractive building block for constructing more complex molecules containing the desirable cyclopentyl scaffold. Its structural relationship to intermediates used in the synthesis of approved drugs underscores its relevance in the ongoing quest for novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in a research setting.
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1-(Cyclopent-1-en-1-yl)propan-1-one. PubChem, National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to 1-Cyclopentylpropan-1-one: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 1-Cyclopentylpropan-1-one, a saturated ketone with potential applications in synthetic organic chemistry. While the specific historical discovery of this compound is not prominently documented in scientific literature, its synthesis and properties can be thoroughly understood through established chemical principles. This document is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.
Introduction
This compound, also known as cyclopentyl ethyl ketone, is a chemical compound with the molecular formula C8H14O.[1][2] Its structure consists of a cyclopentyl ring attached to a propanoyl group. This guide will delve into its physicochemical properties, plausible historical and modern synthetic routes with detailed protocols, spectroscopic analysis, and a discussion of its potential applications based on its chemical nature and the known uses of related compounds.
Physicochemical Properties
This compound is a liquid at room temperature.[3][4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H14O | [1][2] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 6635-67-2 | [1][2] |
| IUPAC Name | This compound | [1] |
| Density | 0.9177 g/cm³ at 18 °C | [2] |
| Boiling Point | 174-175 °C | [2] |
| Flash Point | 60.4 °C | [2] |
| Refractive Index | 1.453 | [2] |
| XLogP3 | 2.2 | [2] |
Plausible Historical and Modern Synthetic Routes
While a definitive first synthesis is not readily found in historical archives, the structure of this compound lends itself to classical synthetic methodologies that would have been available to chemists in the early to mid-20th century. Below are two highly plausible synthetic routes, followed by a more modern approach.
Friedel-Crafts Acylation of Cyclopentane
A historically significant and logical approach to the synthesis of this compound is the Friedel-Crafts acylation of cyclopentane with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Cyclopentane
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of propanoyl chloride in anhydrous dichloromethane dropwise from the dropping funnel to the stirred suspension.
-
After the addition of propanoyl chloride, add cyclopentane dropwise while maintaining the temperature at 0 °C.
-
Once the addition of cyclopentane is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Causality Behind Experimental Choices:
-
Anhydrous conditions are crucial as aluminum chloride reacts vigorously with water, which would deactivate the catalyst.
-
The reaction is performed at a low temperature initially to control the exothermic reaction and prevent side reactions.
-
The acidic workup is necessary to decompose the aluminum chloride complex of the ketone product.
-
The bicarbonate wash neutralizes any remaining acid.
Caption: Friedel-Crafts Acylation Workflow.
Oxidation of 1-Cyclopentyl-1-propanol
Another classical and reliable method involves the oxidation of the corresponding secondary alcohol, 1-cyclopentyl-1-propanol. This precursor alcohol can be synthesized via a Grignard reaction between cyclopentylmagnesium bromide and propanal.
Experimental Protocol: Oxidation of 1-Cyclopentyl-1-propanol
Materials:
-
Pyridinium chlorochromate (PCC) or a modern oxidizing agent like Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Standard laboratory glassware
Procedure (using PCC):
-
In a round-bottom flask, dissolve 1-cyclopentyl-1-propanol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.
-
Stir the mixture at room temperature for a few hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting crude ketone by vacuum distillation.
Causality Behind Experimental Choices:
-
PCC is a mild oxidizing agent that can selectively oxidize secondary alcohols to ketones without further oxidation.
-
The use of an anhydrous solvent is important when using PCC.
-
Passing the reaction mixture through silica gel is an effective way to remove the solid byproducts of the oxidation.
Caption: Oxidation of 1-Cyclopentyl-1-propanol Workflow.
Spectroscopic Analysis
The structure of this compound can be confirmed by various spectroscopic methods.
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1715-1735 cm⁻¹ corresponding to the C=O stretching of the ketone functional group. The spectrum will also show C-H stretching vibrations for the aliphatic cyclopentyl and ethyl groups.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and the cyclopentyl group (a multiplet). The protons on the carbon adjacent to the carbonyl group will be deshielded.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically >200 ppm). Other signals will correspond to the carbons of the cyclopentyl ring and the ethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group.[1]
Potential Applications in Research and Drug Development
While there is limited specific information on the direct application of this compound in drug development, its structural motifs suggest several areas of potential utility.
-
Synthetic Intermediate: The ketone functionality is a versatile handle for a wide range of chemical transformations, making this compound a potentially useful building block in the synthesis of more complex molecules. It can undergo reactions such as reduction to the corresponding alcohol, conversion to an amine via reductive amination, and various alpha-functionalization reactions.
-
Scaffold in Medicinal Chemistry: The cyclopentyl group is a common lipophilic moiety in drug candidates that can enhance binding to biological targets. The related compound, 1-Cyclopentylpropan-2-one, is used in the synthesis of Cyclopentamine, a vasoconstrictor.[8] This suggests that derivatives of this compound could be explored for similar biological activities.
-
Fragrance and Flavor Industry: Ketones with alkyl and cycloalkyl groups are often found in fragrances. A patent for cyclopentanol compounds mentions their use in enhancing fragrances, suggesting a potential application for this compound in this industry.[9]
Conclusion
This compound is a simple saturated ketone whose synthesis is achievable through well-established organic reactions. Although its specific discovery and history are not well-documented, its chemical properties and reactivity make it a compound of interest for synthetic chemists. Further research into its biological activity and potential applications in medicinal chemistry and other fields could reveal novel uses for this versatile molecule.
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Pharmaffiliates. CAS No: 1122-98-1 | Product Name: 1-Cyclopentylpropan-2-one. [Link]
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Quora. What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene?. [Link]
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IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. [Link]
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PubChem. Cyclopentyl methyl ketone. [Link]
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ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
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Organic Chemistry Portal. Cyclopentenone synthesis. [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Aryl Ketones via Friedel-Crafts Acylation: A Guide Featuring 1-Cyclopentylpropan-1-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Preamble: Clarifying the Role of Ketones in Friedel-Crafts Acylation
The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1] A common point of confusion is the role of various carbonyl-containing compounds. It is crucial to understand that ketones, such as 1-Cyclopentylpropan-1-one , are the products of Friedel-Crafts acylation, not the acylating agents themselves.[2] The reaction's electrophile, a highly reactive acylium ion, is generated from more electrophilic precursors like acyl chlorides or acid anhydrides in the presence of a strong Lewis acid catalyst.[3][4]
This guide, therefore, focuses on the principles and practical application of Friedel-Crafts acylation for the synthesis of aryl ketones, using the structural motif of this compound as a representative target. We will detail the synthesis of an analogous molecule, 3-cyclopentyl-1-(phenyl)propan-1-one , by reacting benzene with the appropriate acylating agent, 3-cyclopentylpropanoyl chloride . This approach provides a scientifically accurate and practical framework for researchers aiming to synthesize complex ketone intermediates vital to drug discovery and materials science.
Part 1: The Underlying Chemistry: Mechanism and Rationale
Generation of the Acylium Ion Electrophile
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[5] The reaction's success hinges on the in-situ generation of a potent electrophile, the acylium ion. This is achieved by treating an acyl halide (or anhydride) with a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[6]
The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion, which is the key electrophilic species that attacks the aromatic ring.[2]
Caption: Formation of the resonance-stabilized acylium ion.
Electrophilic Attack and Aromaticity Restoration
The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[2] This step forms a non-aromatic carbocation intermediate known as an arenium ion or σ-complex. Aromaticity is then restored when the counter-ion (e.g., AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group. This step regenerates the Lewis acid catalyst, although in practice it remains complexed to the product ketone.[1]
Caption: The SEAr pathway for Friedel-Crafts acylation.
Key Advantages Over Friedel-Crafts Alkylation
For synthetic chemists, the acylation reaction offers two significant advantages over its alkylation counterpart:
-
No Carbocation Rearrangements : The acylium ion is resonance-stabilized and does not undergo the hydride or alkyl shifts that frequently plague Friedel-Crafts alkylation, ensuring a predictable product structure.[2][7]
-
No Polyacylation : The product of the reaction, an aryl ketone, contains an electron-withdrawing acyl group. This group deactivates the aromatic ring, making it less nucleophilic and preventing further acylation reactions.[8][9]
Part 2: Application Notes for Drug Development Professionals
Expertise & Experience: Causality Behind Experimental Choices
Substrate Scope & Limitations: The success of a Friedel-Crafts acylation is highly dependent on the nature of the aromatic substrate.
-
Suitable Substrates : Benzene, alkylbenzenes (e.g., toluene), and aromatics with electron-donating groups (EDGs) like alkoxy groups (e.g., anisole) are excellent substrates.[5]
-
Unsuitable Substrates : Aromatic rings bearing moderate to strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups are too deactivated to undergo the reaction.[7] Similarly, amines (-NH₂, -NHR) are incompatible as they form complexes with the Lewis acid catalyst, deactivating the ring.[8]
Choice of Lewis Acid Catalyst: The catalyst's role is to activate the acylating agent.[10]
-
Aluminum Chloride (AlCl₃) : This is the most common and powerful Lewis acid for this reaction. Its high activity allows for the acylation of even less reactive arenes. However, it is extremely sensitive to moisture and often requires more than a stoichiometric amount because it complexes strongly with the ketone product.[1][10]
-
Ferric Chloride (FeCl₃) & Zinc Chloride (ZnCl₂) : These are milder Lewis acids. They may be preferred when dealing with sensitive substrates to minimize side reactions, though they often require higher temperatures and may result in lower yields.[10]
-
Brønsted Acids : Strong Brønsted acids like sulfuric acid, polyphosphoric acid (PPA), or methanesulfonic acid can also catalyze the reaction, particularly in intramolecular cases or when using carboxylic acids directly as acylating agents at high temperatures.[11][12]
Solvent Selection: The choice of solvent is critical for reaction success.
-
Non-coordinating Solvents : Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices as they are relatively inert and effectively solvate the intermediates.[13] Carbon disulfide (CS₂) is a traditional solvent but is highly flammable and toxic.
-
Aromatic Solvents : Using the aromatic substrate itself as the solvent is possible if it is liquid and inexpensive (e.g., benzene). However, this requires a large excess of the arene.
-
Nitro-solvents : Nitrobenzene or nitromethane can be used, but they are deactivating and may compete with the substrate if not chosen carefully.
Part 3: Detailed Experimental Protocol
Synthesis of 3-Cyclopentyl-1-(phenyl)propan-1-one
This protocol describes the acylation of benzene with 3-cyclopentylpropanoyl chloride. The acyl chloride can be prepared from 3-cyclopentylpropanoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Anhydrous Aluminum Chloride | 133.34 | 7.33 g | 55.0 | 1.1 |
| Benzene (Anhydrous) | 78.11 | 50 mL | - | Solvent |
| 3-Cyclopentylpropanoyl chloride | 160.65 | 8.04 g | 50.0 | 1.0 |
| Dichloromethane (DCM, Anhydrous) | 84.93 | 40 mL | - | Solvent |
| 1 M Hydrochloric Acid (HCl) | 36.46 | 50 mL | - | Workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 30 mL | - | Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying |
Step-by-Step Methodology
Safety Precautions: This reaction is exothermic and involves corrosive and moisture-sensitive reagents.[13][14] All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety goggles, gloves) is mandatory. All glassware must be flame- or oven-dried before use.
-
Reaction Setup : To a 250 mL three-neck round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (CaCl₂), and an addition funnel, add anhydrous aluminum chloride (7.33 g, 55.0 mmol) and 20 mL of anhydrous dichloromethane.
-
Initial Cooling : Cool the flask to 0 °C using an ice/water bath.
-
Reagent Preparation : In a separate dry flask, dissolve 3-cyclopentylpropanoyl chloride (8.04 g, 50.0 mmol) in 20 mL of anhydrous DCM. Transfer this solution to the addition funnel.
-
Addition of Acyl Chloride : Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The reaction is exothermic, so maintain the internal temperature below 5 °C.[14]
-
Addition of Aromatic Substrate : After the addition is complete, add anhydrous benzene (50 mL) dropwise via the addition funnel over 30 minutes, again maintaining the temperature at 0-5 °C.
-
Reaction Progression : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching the Reaction : Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully pour the reaction mixture onto a mixture of crushed ice (~50 g) and concentrated HCl (15 mL) in a 500 mL beaker with vigorous stirring.[5] This step is highly exothermic and will release HCl gas.
-
Workup & Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing : Combine the organic layers and wash sequentially with 1 M HCl (30 mL), water (30 mL), saturated sodium bicarbonate solution (30 mL), and finally brine (30 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, 3-cyclopentyl-1-(phenyl)propan-1-one.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of an aryl ketone.
Part 4: Data Presentation & Characterization
Table of Reaction Conditions
| Aromatic Substrate | Catalyst (Eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzene | AlCl₃ (1.1) | Benzene/DCM | 0 to RT | 2-4 | 75-90 |
| Toluene | AlCl₃ (1.1) | DCE | 0 to RT | 2-3 | 80-95 (p-isomer) |
| Anisole | FeCl₃ (1.2) | DCM | 0 to RT | 4-6 | 70-85 (p-isomer) |
| Naphthalene | AlCl₃ (1.1) | CS₂ | RT | 5-8 | 60-75 (α-acylation) |
Expected Characterization Data for 3-Cyclopentyl-1-(phenyl)propan-1-one
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.95 (d, 2H, ortho-ArH), δ ~7.50 (m, 3H, meta/para-ArH), δ ~3.0 (t, 2H, -CH₂CO-), δ ~1.8-1.5 (m, 9H, cyclopentyl-H & -CH₂-), δ ~1.1 (m, 2H, cyclopentyl-H) |
| ¹³C NMR (CDCl₃) | δ ~200 (C=O), δ ~137 (Ar-C), δ ~133 (Ar-CH), δ ~128.5 (Ar-CH), δ ~128.0 (Ar-CH), δ ~45 (cyclopentyl-CH), δ ~38 (-CH₂CO-), δ ~32 (cyclopentyl-CH₂), δ ~29 (-CH₂-), δ ~25 (cyclopentyl-CH₂) |
| IR (neat, cm⁻¹) | ~1685 (strong, C=O stretch), ~3060 (Ar C-H stretch), ~2950, 2870 (Aliphatic C-H stretch) |
| Mass Spec (EI) | M⁺ peak at m/z = 202.13 |
References
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Darzens-Nenitzescu Synthesis of Ketones. Merck Index. [Online]. Available: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2010). Extension of the Nenitzescu Reaction to Simple Ketones Provides an Efficient Route to 1'-alkyl-5'-hydroxynaltrindole Analogues, Potent and Selective Delta-Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 48(2), 635-8. Available: [Link]
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Friedel-Crafts Reactions. NROChemistry. Available: [Link]
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Hunt, I. Review of Limitations of Friedel-Crafts reactions. University of Calgary. Available: [Link]
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12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Course Hero. Available: [Link]
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Allen, G. R., Jr. (1966). Extension of the Nenitzescu reaction to a cyclic enamino ketone. One-step synthesis of 6-hydroxy-9H-pyrimido[4,5-b]indole-2,4-dione. The Journal of Organic Chemistry, 31(8), 2656–2658. Available: [Link]
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Ch12: Friedel-Crafts limitations. University of Calgary. Available: [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available: [Link]
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Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available: [Link]
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Friedel-Crafts Acylation. Chemistry Steps. Available: [Link]
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What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? Quora. Available: [Link]
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Lee, S., et al. (2021). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Nature Communications, 12(1), 6985. Available: [Link]
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Experiment 1: Friedel-Crafts Acylation. University of Michigan. Available: [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available: [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available: [Link]
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Dunn, P. J., et al. (2007). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 9(26), 5481–5484. Available: [Link]
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Ishihara, K., & Yamamoto, H. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 26(16), 4991. Available: [Link]
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Friedel-Crafts Acylation. J&K Scientific LLC. Available: [Link]
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Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. Available: [Link]
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Nenitzescu indole synthesis. Wikipedia. Available: [Link]
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Friedel-Crafts Acylation. Chem-Station Int. Ed.. Available: [Link]
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Groves, J. K. (1972). The Friedel-Crafts Acylation of Alkenes. Chemical Society Reviews, 1(1), 73-98. Available: [Link]
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Scheme 2. The Nenitzescu reaction mechanism. ResearchGate. Available: [Link]
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Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available: [Link]
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Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. Available: [Link]
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Friedel-Crafts Reactions | Alkylation & Acylation. Study.com. Available: [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. Available: [Link]
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Friedel–Crafts reaction. Wikipedia. Available: [Link]
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Friedel–Crafts reaction. L.S.College, Muzaffarpur. Available: [Link]
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da Silva, A. C. S., et al. (2022). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Current Organic Chemistry, 26(13), 1251-1267. Available: [Link]
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Friedel-Crafts Acylation. Chemistry LibreTexts. Available: [Link]
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Application Notes and Protocols: The Strategic Use of 1-Cyclopentylpropan-1-one in the Synthesis of Pharmaceutical Scaffolds
Introduction: The Value of the Cyclopentyl Moiety in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of specific carbocyclic fragments is a key strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The cyclopentyl group, in particular, has emerged as a valuable substituent for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets. Its non-planar, conformationally flexible nature allows for favorable interactions within protein binding pockets, often leading to increased potency and selectivity. 1-Cyclopentylpropan-1-one, as a readily accessible keto-precursor, represents a strategic starting point for introducing the valuable 1-cyclopentylpropyl pharmacophore into novel therapeutic agents.
This guide provides an in-depth exploration of the synthetic utility of this compound, with a primary focus on its conversion to key amine intermediates—a cornerstone transformation in the synthesis of a wide array of pharmaceutical compounds, particularly those targeting the central nervous system (CNS) and cardiovascular system.
Core Synthetic Application: Reductive Amination of this compound
The most powerful and direct application of this compound in pharmaceutical synthesis is its conversion to 1-cyclopentylpropan-1-amine and its derivatives via reductive amination. This reaction is a fundamental tool for C-N bond formation and is widely employed in the pharmaceutical industry due to its efficiency and broad applicability[1][2]. The resulting primary amine is a versatile building block, ready for subsequent elaboration into more complex molecular architectures.
Causality in Experimental Design: Why Reductive Amination?
The ketone functional group in this compound is an electrophilic handle that readily reacts with nucleophilic amines to form a hemiaminal, which then dehydrates to an imine or enamine intermediate. The subsequent reduction of this C=N double bond in situ furnishes the desired amine. This one-pot procedure is often preferred over alternative methods, such as the reduction of oximes or direct alkylation of amines, due to its operational simplicity, generally high yields, and the ability to control the degree of substitution on the nitrogen atom.
The choice of reducing agent is critical and is dictated by the substrate's reactivity and the desired selectivity. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are particularly effective because they are selective for the protonated iminium ion over the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct, 1-cyclopentylpropan-1-ol[3][4].
Experimental Protocol: Synthesis of 1-Cyclopentylpropan-1-amine Hydrochloride
This protocol details the direct reductive amination of this compound to yield 1-cyclopentylpropan-1-amine, which is then isolated as its hydrochloride salt for improved stability and handling.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., Sigma-Aldrich | CAS: 6635-67-2[5] |
| Ammonium Acetate | ACS Reagent Grade | e.g., MilliporeSigma | Acts as the ammonia source |
| Sodium Cyanoborohydride | 95% | e.g., Acros Organics | Reducing agent |
| Methanol (Anhydrous) | ≥99.8% | e.g., Fisher Scientific | Reaction solvent |
| Diethyl Ether (Anhydrous) | ≥99% | e.g., VWR | Extraction solvent |
| Hydrochloric Acid (in Dioxane) | 4.0 M | e.g., Alfa Aesar | For salt formation |
| Sodium Hydroxide | Pellets, ACS Grade | Standard lab supplier | For basification |
| Saturated Sodium Chloride Solution | - | Prepared in-house | For washing |
| Anhydrous Magnesium Sulfate | - | Standard lab supplier | For drying |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.00 g, 39.6 mmol, 1.0 equiv) and anhydrous methanol (100 mL).
-
Addition of Amine Source: Add ammonium acetate (23.0 g, 298 mmol, 7.5 equiv) to the solution. Stir the mixture at room temperature until the solid has largely dissolved.
-
Introduction of Reducing Agent: In a separate flask, carefully dissolve sodium cyanoborohydride (2.73 g, 43.6 mmol, 1.1 equiv) in a minimal amount of anhydrous methanol (~20 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment. The reaction may generate hydrogen gas.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.
-
Workup - Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2 to decompose any remaining NaBH₃CN. Stir for 30 minutes. Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the remaining aqueous residue, add diethyl ether (50 mL) and stir. Carefully basify the aqueous layer to pH >12 with 5 M NaOH (aq), ensuring the flask is cooled in an ice bath. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Workup - Washing and Drying: Combine the organic extracts and wash with saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyclopentylpropan-1-amine as a free base.
-
Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether (~50 mL). Cool the solution in an ice bath and add 4.0 M HCl in dioxane dropwise with stirring until precipitation ceases.
-
Isolation and Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-cyclopentylpropan-1-amine hydrochloride.
Expected Yield and Characterization
-
Yield: 70-85%
-
Appearance: White to off-white crystalline solid
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Logical Framework for Synthesis
The following diagram illustrates the workflow for the conversion of this compound to its corresponding primary amine hydrochloride salt.
Caption: Workflow for the reductive amination of this compound.
Potential Applications in Pharmaceutical R&D
While direct applications of this compound in marketed drugs are not extensively documented, the resulting 1-cyclopentylpropan-1-amine scaffold is of significant interest for the development of new chemical entities. The cyclopentyl group can impart favorable properties for drugs targeting the CNS, where a balance of lipophilicity and metabolic stability is crucial for blood-brain barrier penetration and efficacy[6].
Hypothetical Synthetic Pathway to a CNS-Active Scaffold
The synthesized 1-cyclopentylpropan-1-amine HCl can serve as a key building block for further elaboration. For instance, it can be acylated or undergo N-alkylation to be incorporated into more complex structures, such as novel ligands for CNS receptors or ion channels.
Caption: Potential synthetic route from this compound to a CNS drug candidate.
Conclusion and Future Outlook
This compound is a valuable, yet perhaps underutilized, starting material in the pharmaceutical industry. Its true potential is realized through its efficient conversion into chiral or racemic 1-cyclopentylpropan-1-amine and its derivatives. The protocols outlined herein provide a robust and scalable method for this key transformation, opening the door for the incorporation of the beneficial cyclopentylpropyl moiety into a new generation of drug candidates. Researchers and drug development professionals are encouraged to explore this versatile building block in their synthetic campaigns to address challenging therapeutic targets.
References
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Quora. (2017). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? [Online discussion]. Available at: [Link]
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de Meijere, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem. Available at: [Link]
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]
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Li, Y., et al. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Mini Rev Med Chem. Available at: [Link]
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PubChem. (n.d.). 1-Cyclopentyl-1-propanone. National Center for Biotechnology Information. Available at: [Link]
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Alam, M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorg Chem. Available at: [Link]
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Science Forums. (2019). Synthesis of 1-cyclopentylpropan-1-amine from cyclopentene. [Online forum]. Available at: [Link]
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Khan, I., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Arabian Journal of Chemistry. Available at: [Link]
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Christensen, J., et al. (2011). 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro. Neuropharmacology. Available at: [Link]
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Afanasyev, O., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chem Rev. Available at: [Link]
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ResearchGate. (n.d.). Reductive amination of cyclopentanone. Available at: [Link]
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Rybalchenko, G., et al. (2023). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Int J Mol Sci. Available at: [Link]
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Patil, S., et al. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. Eur J Med Chem. Available at: [Link]
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PubChem. (n.d.). (1S)-1-cyclopentylpropan-1-ol. National Center for Biotechnology Information. Available at: [Link]
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Khan, I., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Arabian Journal of Chemistry. Available at: [Link]
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Ghose, A., et al. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chem Neurosci. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Amines via Reductive Amination of 1-Cyclopentylpropan-1-one
Abstract: This document provides a comprehensive technical guide for the synthesis of various amines through the reductive amination of 1-Cyclopentylpropan-1-one. Reductive amination is a cornerstone of modern organic synthesis, offering a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This guide will delve into the underlying chemical principles, explore various methodological approaches, and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Introduction: The Significance of Amine Synthesis
Amines are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] The ability to efficiently and selectively introduce amine functionalities is therefore a critical aspect of modern drug discovery and development. The reductive amination of ketones, such as this compound, provides a powerful and direct route to a diverse range of primary, secondary, and tertiary amines.[2][4] This method is often preferred over traditional alkylation of amines with alkyl halides, as it circumvents the common issue of overalkylation, leading to cleaner reactions and higher yields of the desired product.[5]
This application note will focus on providing detailed protocols for the conversion of this compound to its corresponding amines, highlighting the use of common and selective reducing agents.
The Mechanism of Reductive Amination
Reductive amination is a two-step process that is often carried out in a single pot.[2][6] The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced to the final amine product.[1][2][7]
The key steps are as follows:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the ketone (this compound). This is typically catalyzed by mild acid.[7] The resulting hemiaminal intermediate then undergoes dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines).[2]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine or iminium ion to yield the corresponding amine.[1][4] The choice of reducing agent is crucial for the success of the reaction, as it must be mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate imine/iminium ion.[5]
Caption: General workflow of a reductive amination reaction.
Experimental Protocols
This section provides detailed protocols for the reductive amination of this compound using two common and effective reducing agents: sodium triacetoxyborohydride and sodium cyanoborohydride.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for the reductive amination of ketones.[8][9][10] Its reduced reactivity compared to sodium borohydride allows for the efficient reduction of the intermediate iminium ion in the presence of the starting ketone.[5][10] This "one-pot" procedure is convenient and generally provides high yields.[6][9]
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous DCE or THF (approximately 0.1-0.2 M concentration).
-
Add the desired amine (1.0-1.2 eq). If using an amine salt (e.g., ammonium acetate), a slight excess may be beneficial.
-
If the amine is a weak base, a catalytic amount of glacial acetic acid (0.1-1.0 eq) can be added to facilitate imine formation.[9][11]
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine or iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Caution: The addition may cause some gas evolution.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 1-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation, if applicable.
Caption: Workflow for reductive amination using STAB.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
Sodium cyanoborohydride (NaBH₃CN) is another widely used reducing agent for reductive amination.[7][8] It is stable in protic solvents like methanol and ethanol and is effective under mildly acidic conditions (pH 5-6), where the iminium ion is readily formed and reduced faster than the ketone.[8][12] Extreme caution must be exercised when using NaBH₃CN, as it can release highly toxic hydrogen cyanide gas upon contact with strong acids.[6]
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
A weak acid for pH adjustment (e.g., acetic acid)
-
Saturated aqueous sodium chloride (brine) solution
-
Aqueous sodium hydroxide (NaOH) solution (1M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
pH paper or a pH meter
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a well-ventilated fume hood, dissolve this compound (1.0 eq) and the amine (1.0-1.5 eq) in methanol (approximately 0.2-0.5 M).
-
Adjust the pH of the solution to between 5 and 6 by the dropwise addition of a weak acid like acetic acid. Monitor the pH using pH paper or a pH meter.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a separate flask, dissolve sodium cyanoborohydride (1.2-1.5 eq) in a small amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, carefully adjust the pH of the reaction mixture to >10 with the addition of 1M NaOH solution to decompose any unreacted NaBH₃CN.
-
Stir for an additional 30 minutes.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the aqueous layer with the organic solvent three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude amine, which can be further purified.
Data Presentation and Comparison
The choice of reducing agent can significantly impact the reaction conditions and outcomes. The following table summarizes the key differences between the two protocols described.
| Parameter | Protocol 1: Sodium Triacetoxyborohydride (STAB) | Protocol 2: Sodium Cyanoborohydride |
| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN |
| Typical Solvents | Aprotic (DCE, THF, DCM)[9][13] | Protic (MeOH, EtOH)[12] |
| pH Conditions | Typically neutral or slightly acidic (with catalyst) | Mildly acidic (pH 5-6)[8] |
| Safety Considerations | Relatively safe to handle. | Highly toxic. Can release HCN gas.[6] |
| Workup | Aqueous quench with bicarbonate. | Basification to decompose reagent. |
| Substrate Scope | Broad, including weakly basic amines.[11] | Broad, but can be sluggish with some substrates.[8] |
Alternative and Greener Approaches
While borohydride reagents are highly effective, research into more environmentally benign and atom-economical methods is ongoing. Catalytic reductive amination using molecular hydrogen (H₂) as the reductant is a promising green alternative.[3][14] These reactions often employ catalysts based on noble metals (e.g., palladium, platinum) or more abundant transition metals like copper and nickel.[14][15][16] These catalytic systems can offer high efficiency and produce water as the only byproduct, aligning with the principles of green chemistry.[14]
Conclusion
The reductive amination of this compound is a robust and versatile method for the synthesis of a wide range of amine-containing compounds. The choice of reducing agent and reaction conditions can be tailored to the specific amine being synthesized. Sodium triacetoxyborohydride offers a convenient and safer one-pot procedure, while sodium cyanoborohydride is a classic and effective reagent when handled with appropriate safety precautions. For large-scale industrial applications, the exploration of catalytic methods is highly encouraged. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of novel molecular entities.
References
- Use of Sodium Triacetoxyborohydride in Reductive Amin
- Reductive Amin
- Reductive Amin
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Sodium triacetoxyborohydride - Organic Chemistry Portal.
- Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen - Green Chemistry Blog.
- Sodium triacetoxyborohydride - Wikipedia.
- Reductive Amination: Definition, Examples, and Mechanism - Chemistry Learner.
- Reductive Amin
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- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers.
- Reductive amination – Knowledge and References - Taylor & Francis.
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- Reductive Amination, and How It Works - Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
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Application Notes & Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with 1-Cyclopentylpropan-1-one
Abstract
The Grignard reaction stands as a pillar of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1] This guide provides an in-depth protocol for the nucleophilic addition of a Grignard reagent to 1-Cyclopentylpropan-1-one, a representative ketone, to synthesize a tertiary alcohol.[2][3][4] We will explore the underlying mechanism, detail a robust experimental workflow, address potential side reactions, and outline critical safety considerations. The methodologies presented herein are designed for researchers in synthetic chemistry and drug development, offering a framework for producing complex molecular architectures with high efficiency.
Mechanistic Overview: The Chemistry of Carbon-Carbon Bond Formation
The Grignard reaction, in this context, is a two-stage process involving the transformation of a ketone into a tertiary alcohol.[5][6] The choice of Grignard reagent dictates the nature of the alkyl or aryl group added to the carbonyl carbon. For this guide, we will consider the addition of a phenyl group using Phenylmagnesium Bromide (PhMgBr).
Stage 1: Nucleophilic Addition The core of the reaction lies in the nucleophilic character of the carbon atom bonded to magnesium in the Grignard reagent.[1] This carbon atom, acting as a carbanion equivalent, attacks the electrophilic carbonyl carbon of this compound. This nucleophilic attack results in the cleavage of the carbonyl π-bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[7]
Stage 2: Acidic Work-up and Protonation The reaction is "quenched" by the addition of a dilute acid, such as aqueous hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl).[7][8] This step protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final tertiary alcohol product (1-Cyclopentyl-1-phenylpropan-1-ol) and water-soluble magnesium salts.[7]
Navigating Potential Side Reactions
While the Grignard reaction is highly reliable, its success hinges on mitigating potential side reactions. The strongly basic and nucleophilic nature of the reagent can lead to undesired pathways.
-
Enolization: The Grignard reagent can act as a base, abstracting an acidic α-proton from the ketone. This forms an enolate intermediate, which, upon work-up, reverts to the starting ketone, thereby reducing the overall yield.[2]
-
Reduction: In cases involving sterically hindered ketones or Grignard reagents with β-hydrogens, a reduction can occur. A hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon via a six-membered transition state, yielding a secondary alcohol.[2]
-
Wurtz-Type Coupling: A common side product, especially when preparing the Grignard reagent in situ, is the coupling of the Grignard reagent with any unreacted organic halide. For instance, using Phenylmagnesium Bromide can lead to the formation of biphenyl as a notable impurity.[9]
Detailed Experimental Protocol
This protocol details the synthesis of 1-Cyclopentyl-1-phenylpropan-1-ol.
Reagents and Equipment
| Reagents & Solvents | Purpose | Equipment |
| This compound | Ketone Substrate | Round-bottom flasks (3-neck) |
| Phenylmagnesium Bromide (in THF/Ether) | Grignard Reagent | Reflux condenser & drying tube |
| Anhydrous Diethyl Ether or THF | Reaction Solvent | Pressure-equalizing dropping funnel |
| Hydrochloric Acid (e.g., 1M aq.) | Quenching/Work-up | Magnetic stirrer and stir bar |
| Saturated Sodium Bicarbonate (aq.) | Neutralization Wash | Heating mantle or oil bath |
| Brine (Saturated NaCl aq.) | Aqueous Wash | Ice-water bath |
| Anhydrous Sodium/Magnesium Sulfate | Drying Agent | Separatory funnel |
| Petroleum Ether / Hexanes | Purification Solvent | Rotary evaporator |
| Deuterated Chloroform (CDCl₃) | NMR Solvent | Glassware for purification (e.g., chromatography column) |
Critical Safety Precautions
-
Anhydrous Conditions: Grignard reagents react vigorously with protic solvents, including water.[1][10] All glassware must be rigorously dried, either in an oven overnight or by flame-drying under an inert atmosphere, and allowed to cool before use.[11][12] All solvents and reagents must be anhydrous.
-
Fire Hazard: The solvents used (diethyl ether, THF) are extremely flammable and volatile.[6][13] The reaction must be conducted in a certified chemical fume hood, away from any open flames or spark sources.[13]
-
Exothermic Reaction: The addition of the Grignard reagent is exothermic and can become vigorous.[11][12] The reagent must be added slowly and in a controlled manner, with an ice bath readily available to manage the reaction temperature.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (Nomex gloves are recommended when handling pyrophoric reagents).[12][13]
-
Inert Atmosphere: The reaction should be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction with atmospheric moisture and oxygen.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel. Ensure all glassware is flame-dried and assembled while hot under a stream of dry nitrogen.
-
Reagent Preparation: In the reaction flask, place a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.
-
Reaction Initiation: Cool the reaction flask to 0 °C using an ice-water bath.
-
Grignard Addition: Add a solution of Phenylmagnesium Bromide (commercially available, typically 1.0-3.0 M in ether or THF; use 1.1-1.2 eq.) to the dropping funnel. Add the Grignard reagent to the stirring ketone solution dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction by TLC if desired.
-
Quenching: Cool the reaction flask back to 0 °C. Very slowly and carefully, add the reaction mixture to a separate beaker containing a vigorously stirred, cold (0 °C) solution of 1M HCl or saturated aqueous NH₄Cl. Caution: This is an exothermic process.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine all organic layers.[14]
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate, and finally, brine.[15]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[15]
-
Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a tertiary alcohol, can be purified. If the biphenyl side product is present, it can often be removed by recrystallization or trituration with a nonpolar solvent like petroleum ether or hexanes, in which the biphenyl is more soluble.[8][9] Alternatively, purification can be achieved via flash column chromatography on silica gel.
Product Characterization
The identity and purity of the synthesized 1-Cyclopentyl-1-phenylpropan-1-ol should be confirmed using standard analytical techniques.
Physical and Spectroscopic Data
| Property | Expected Value / Observation |
| Appearance | Colorless oil or white solid |
| Molecular Formula | C₁₄H₂₀O |
| Molecular Weight | 204.31 g/mol |
| Yield | Typically >80% after purification |
| IR Spectrum (cm⁻¹) | Disappearance of ketone C=O stretch (~1700 cm⁻¹). Appearance of a broad O-H stretch (~3200-3600 cm⁻¹).[16] |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to cyclopentyl, ethyl, and phenyl protons. A singlet for the hydroxyl proton (variable, can be exchanged with D₂O). |
| ¹³C NMR (CDCl₃, δ ppm) | Signal for the quaternary carbinol carbon (C-OH) around 75-85 ppm. Disappearance of the ketone carbonyl signal (~210 ppm). |
Conclusion
The Grignard reaction is a powerful and versatile tool for the synthesis of tertiary alcohols from ketones. The protocol detailed for the reaction of this compound provides a reliable pathway to complex alcoholic structures. Success is contingent upon meticulous attention to anhydrous conditions and adherence to strict safety protocols due to the reactive nature of the reagents and the flammability of the solvents. Proper execution of this workflow enables high-yield synthesis, a critical capability in the fields of medicinal chemistry and materials science.
References
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Grignard reaction. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
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American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
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The Student Room. (2007). what precautions should you take when preparing grignard solutions? Retrieved from [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
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Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
- Li, B. (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
-
University of California, Santa Cruz. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]
-
JoVE. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. Retrieved from [Link]
-
University of Houston-Downtown. (n.d.). Experiment 1: Grignard Reaction. Retrieved from [Link]
-
Everett, T. S. (1990). Grignard Synthesis of Various Tertiary Alcohols. Journal of Chemical Education, 67(4), 346. [Link]
-
Quora. (2017). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 512. [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
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The Versatility of 1-Cyclopentylpropan-1-one: A Gateway to Diverse Molecular Architectures
Introduction: Unveiling the Potential of a Unique Ketone Building Block
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular targets. 1-Cyclopentylpropan-1-one, a seemingly simple ketone, emerges as a highly versatile and valuable scaffold for medicinal chemists and drug development professionals. Its structure, featuring a robust cyclopentyl ring appended to a reactive propanone chain, offers a unique combination of lipophilicity and chemical functionality. This application note delves into the multifaceted applications of this compound as a pivotal intermediate, providing detailed protocols for its incorporation into a variety of significant organic transformations. The cyclopentyl moiety is a common motif in numerous biologically active compounds, contributing to favorable pharmacokinetic profiles by increasing metabolic stability and modulating receptor binding. The adjacent carbonyl group serves as a versatile handle for a wide array of chemical manipulations, including carbon-carbon bond formations and the introduction of diverse functional groups.
This guide will explore the utility of this compound in key synthetic operations such as Grignard reactions, aldol condensations, reductive aminations, and Wittig reactions. Each section will provide not only a step-by-step protocol but also the underlying mechanistic principles and the rationale for the chosen experimental conditions, empowering researchers to confidently employ this building block in their synthetic endeavors.
Synthesis of the Building Block: The Friedel-Crafts Acylation Approach
The most direct route to this compound involves the Friedel-Crafts acylation of cyclopentane with propanoyl chloride.[1][2][3] This electrophilic aromatic substitution reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), efficiently forges the carbon-carbon bond between the cyclopentyl ring and the acyl group.[2][4][5][6][7]
Protocol 1: Synthesis of this compound
Materials:
-
Cyclopentane
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Slowly add propanoyl chloride (1.0 equivalent) to the cooled suspension.
-
To this mixture, add cyclopentane (1.2 equivalents) dropwise from a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford pure this compound.
Data Presentation:
| Reactant/Reagent | Molar Eq. | Purity | Notes |
| Cyclopentane | 1.2 | Reagent Grade | Should be dry |
| Propanoyl chloride | 1.0 | >98% | Handle in a fume hood |
| Aluminum chloride | 1.1 | Anhydrous | Highly hygroscopic |
Visualization of Synthesis:
Sources
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- 7. youtube.com [youtube.com]
Protocol for the reduction of 1-Cyclopentylpropan-1-one to an alcohol
Application Note: A-L-2026-0121
Protocol for the Selective Reduction of 1-Cyclopentylpropan-1-one to 1-Cyclopentylpropan-1-ol using Sodium Borohydride
Abstract
This application note provides a comprehensive, field-proven protocol for the chemical reduction of the ketone, this compound, to the corresponding secondary alcohol, 1-cyclopentylpropan-1-ol. The described method employs sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring a high-yield conversion under standard laboratory conditions. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical details, mechanistic insights, and robust analytical validation procedures.
Introduction: The Significance of Ketone Reduction
The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis, pivotal in the construction of a vast array of biologically active molecules and pharmaceutical intermediates.[1] The resulting hydroxyl group is a versatile functional handle, enabling further molecular elaborations. 1-Cyclopentylpropan-1-ol, the target molecule of this protocol, serves as a valuable building block in medicinal chemistry.
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its exceptional chemoselectivity. Unlike more potent hydride reagents such as lithium aluminum hydride (LiAlH₄), NaBH₄ selectively reduces aldehydes and ketones without affecting less reactive carbonyl functionalities like esters, amides, or carboxylic acids.[1] This selectivity, combined with its stability in protic solvents like methanol and ethanol, renders it a safer and more convenient option for a wide range of applications.[2]
Reaction Mechanism and Stoichiometry
The reduction of a ketone with sodium borohydride proceeds via a two-step mechanism: nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.[3]
Step 1: Nucleophilic Attack The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetra-alkoxyborate intermediate as the carbon-oxygen double bond is broken.
Step 2: Protonation In the second step, a protic solvent (in this case, methanol) protonates the alkoxide intermediate to yield the final secondary alcohol product, 1-cyclopentylpropan-1-ol.
Theoretically, one mole of sodium borohydride can reduce four moles of a ketone. However, in practice, it is common to use a molar excess of NaBH₄ to ensure the complete conversion of the starting material.[1]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH), Anhydrous | ACS Grade | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl), 1M | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercially Available |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available |
Equipment
-
Round-bottom flask with magnetic stirrer
-
Magnetic stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) chamber and UV lamp
-
NMR Spectrometer
-
FT-IR Spectrometer
Detailed Experimental Protocol
This protocol is designed for the reduction of approximately 2.5 mmol of this compound.
Reaction Setup
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.315 g, 2.5 mmol).
-
Dissolve the ketone in approximately 10 mL of methanol.
-
Cool the flask in an ice bath with continuous stirring for 10-15 minutes.
Reduction
-
While the ketone solution is cooling, weigh out sodium borohydride (e.g., 0.057 g, 1.5 mmol). It is advisable to use a slight excess.
-
Slowly add the sodium borohydride to the cooled ketone solution in small portions over 5-10 minutes. Caution: Hydrogen gas evolution will occur, causing bubbling.[4]
-
After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes, and then remove the ice bath and let the reaction proceed at room temperature for an additional 1 hour.
Reaction Monitoring via Thin Layer Chromatography (TLC)
The progress of the reaction should be monitored by TLC to ensure the complete consumption of the starting material.[1]
-
Eluent System: A mixture of ethyl acetate and hexane (e.g., 20:80 v/v) is a suitable eluent.
-
Visualization: The spots can be visualized under a UV lamp at 254 nm.
-
Procedure:
-
Before starting the reaction, spot the TLC plate with a small amount of the starting ketone solution.
-
After the reaction has proceeded for some time (e.g., 30 minutes), take a small aliquot of the reaction mixture with a capillary tube and spot it on the TLC plate next to the starting material spot.
-
Develop the TLC plate in the eluent chamber.
-
The starting ketone will have a higher Rf value than the more polar alcohol product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
-
Work-up and Purification
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully quench the reaction by adding 10 mL of 1M HCl. Caution: This will cause vigorous hydrogen gas evolution as the excess NaBH₄ is neutralized.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-cyclopentylpropan-1-ol as an oil.
For higher purity, the product can be purified by flash column chromatography on silica gel.
Characterization of 1-Cyclopentylpropan-1-ol
Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₈H₁₄O | 126.20 |
| 1-Cyclopentylpropan-1-ol | C₈H₁₆O | 128.21[5] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The successful reduction of the ketone to the alcohol is readily confirmed by IR spectroscopy.
-
Disappearance of the C=O stretch: The strong, sharp absorption band characteristic of the ketone carbonyl group (around 1710 cm⁻¹) in the starting material will be absent in the product spectrum.
-
Appearance of the O-H stretch: A broad, strong absorption band will appear in the region of 3550-3200 cm⁻¹, characteristic of the hydroxyl group in the alcohol product due to hydrogen bonding.[6]
-
C-O Stretch: A strong band in the 1150-1075 cm⁻¹ region will be present, corresponding to the C-O stretching vibration of a secondary alcohol.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the product.
-
¹H NMR:
-
The proton on the carbon bearing the hydroxyl group (the carbinol proton) will typically appear as a multiplet in the 3.4-4.5 ppm region.[8]
-
The hydroxyl proton itself often appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
The signals corresponding to the cyclopentyl and propyl groups will be present in the upfield region.
-
-
¹³C NMR:
-
The carbon atom bonded to the hydroxyl group will be deshielded and appear in the 50-80 ppm range.[8]
-
The carbonyl carbon signal from the starting ketone (typically >200 ppm) will be absent.
-
Safety and Handling Precautions
-
Sodium Borohydride: NaBH₄ is a water-reactive, flammable solid. It is also toxic if ingested or absorbed through the skin.[4] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[4] Avoid contact with water and acids, as this will lead to the rapid evolution of flammable hydrogen gas.[4]
-
Quenching: The quenching of excess sodium borohydride with acid is an exothermic process that releases hydrogen gas. This step must be performed slowly and in an ice bath to control the reaction rate.
-
Solvents: Methanol and dichloromethane are flammable and toxic. Handle these solvents in a fume hood and avoid inhalation or skin contact.
Workflow and Logic Diagrams
Experimental Workflow
Caption: Experimental workflow for the reduction of this compound.
Mechanistic Pathway
Caption: Simplified mechanistic pathway of the ketone reduction.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 1-cyclopentylpropan-1-ol from this compound. The use of sodium borohydride offers excellent selectivity and operational simplicity. By following the outlined procedures for reaction execution, monitoring, and product characterization, researchers can confidently and safely perform this fundamental organic transformation, obtaining the desired secondary alcohol in high yield and purity.
References
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
- Vertex AI Search. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
-
Quora. (2017). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopentyl-1-propanol. Retrieved from [Link]
-
YouTube. (2019). Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones. Retrieved from [Link]
-
University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from [Link]
-
Scribd. (n.d.). Sodium Borohydride Ketone Reduction. Retrieved from [Link]
-
Science Forums. (2019). Synthesis of 1-cyclopentylpropan-1-amine from cyclopentene. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]
-
OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Alcohols: Identification. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Application Notes & Protocols: 1-Cyclopentylpropan-1-one as a Versatile Reagent for the Synthesis of Heterocyclic Compounds
Abstract
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic design and synthesis of these scaffolds are of paramount importance in the field of drug discovery and development. This guide details the application of 1-cyclopentylpropan-1-one, a readily accessible ketone, as a versatile and powerful building block for the synthesis of highly substituted and medicinally relevant heterocyclic systems, including pyridines and pyrazoles. We provide in-depth mechanistic insights, validated experimental protocols, and self-validating systems to ensure reproducibility and scientific integrity for researchers and drug development professionals.
Introduction: The Strategic Value of this compound
This compound is a simple yet potent reagent in the synthetic chemist's toolkit. Its structure, featuring a robust cyclopentyl moiety, a reactive carbonyl group, and adjacent α-protons, provides multiple handles for chemical manipulation. The cyclopentyl group, in particular, is a desirable feature in medicinal chemistry, often used to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.
This guide focuses on leveraging the reactivity of this compound to construct two key heterocyclic cores:
-
Pyridines: These six-membered nitrogen-containing heterocycles are ubiquitous in nature and medicine. The Hantzsch pyridine synthesis and related methodologies offer a convergent approach to constructing these rings.[1][2]
-
Pyrazoles: Five-membered aromatic heterocycles with two adjacent nitrogen atoms, pyrazoles are prominent scaffolds in numerous approved drugs, valued for their diverse biological activities.[3][4] The Knorr pyrazole synthesis is a classic and reliable method for their preparation from 1,3-dicarbonyl precursors.[5][6]
We will demonstrate how this compound can be strategically transformed into the necessary intermediates for these powerful cyclization reactions.
Synthetic Workflow Overview
The utility of this compound stems from its ability to be converted into key reactive intermediates, namely α,β-unsaturated ketones and 1,3-dicarbonyl compounds. These intermediates then serve as the direct precursors for multicomponent cyclization reactions to afford the desired heterocyclic systems.
Caption: Overall synthetic strategy from this compound.
Synthesis of Substituted Pyridines via an α,β-Unsaturated Ketone Intermediate
A highly effective route to substituted pyridines involves the initial conversion of this compound into an α,β-unsaturated ketone (a chalcone analog) via an aldol condensation. This intermediate can then participate in a multicomponent reaction, such as the renowned Hantzsch pyridine synthesis, to form the dihydropyridine ring, which is subsequently aromatized.[7][8]
Mechanistic Rationale
The synthesis proceeds in two distinct stages:
-
Aldol Condensation: The α-protons of this compound are acidic enough to be removed by a base, forming an enolate. This enolate acts as a nucleophile, attacking an aromatic aldehyde to form a β-hydroxy ketone, which readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone.
-
Hantzsch-type Cyclization: This stage is a multi-component reaction involving the α,β-unsaturated ketone, a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate).[8] The mechanism involves the formation of an enamine from the β-ketoester and ammonia, followed by a Michael addition of this enamine to the α,β-unsaturated ketone.[8] Subsequent cyclization and dehydration lead to a 1,4-dihydropyridine intermediate.[1][7] An in-situ or subsequent oxidation step driven by aromatization yields the final pyridine product.[7]
Caption: Mechanistic workflow for pyridine synthesis.
Experimental Protocol: Synthesis of 2-Cyclopentyl-6-methyl-4-phenyl-nicotinonitrile
This protocol describes a representative one-pot synthesis of a substituted pyridine.
Step A & B: One-Pot Condensation and Cyclization
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 126.20 | 1.26 g | 10.0 |
| Benzaldehyde | 106.12 | 1.06 g | 10.0 |
| Malononitrile | 66.06 | 0.66 g | 10.0 |
| Ammonium Acetate | 77.08 | 6.17 g | 80.0 |
| Ethanol | 46.07 | 30 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.26 g, 10.0 mmol), benzaldehyde (1.06 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and ammonium acetate (6.17 g, 80.0 mmol) in ethanol (30 mL).
-
Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
After completion, cool the reaction mixture to room temperature. A precipitate will often form.
-
Pour the mixture into 100 mL of ice-cold water with stirring.
-
Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water (3 x 20 mL).
-
Recrystallize the crude product from ethanol to afford the pure 2-cyclopentyl-6-methyl-4-phenyl-nicotinonitrile as a crystalline solid.
Synthesis of Substituted Pyrazoles via a 1,3-Dicarbonyl Intermediate
The synthesis of pyrazoles via the Knorr synthesis is a robust and widely used transformation.[6] It requires the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][9] this compound can be readily converted into the necessary 1,3-dicarbonyl precursor via a base-mediated Claisen condensation with an ester.
Mechanistic Rationale
-
Claisen Condensation: A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of this compound to generate an enolate. This enolate then attacks the electrophilic carbonyl of an ester (e.g., ethyl formate), forming a tetrahedral intermediate which subsequently collapses, eliminating an alkoxide to yield the 1,3-dicarbonyl compound (specifically, a β-ketoaldehyde).
-
Knorr Pyrazole Synthesis: The reaction with hydrazine proceeds via nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyls of the 1,3-dicarbonyl compound, followed by condensation to form a hydrazone intermediate.[5] An intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, results in the formation of the aromatic pyrazole ring.[5][6] The reaction can be performed under acidic or neutral conditions.[9]
Caption: Mechanistic workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 4-Cyclopentyl-5-methyl-1H-pyrazole
This protocol is a two-step procedure.
Step A: Synthesis of 2-(cyclopentanecarbonyl)propanal (1,3-Dicarbonyl Intermediate)
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 126.20 | 2.52 g | 20.0 |
| Sodium Methoxide | 54.02 | 1.19 g | 22.0 |
| Ethyl Formate | 74.08 | 1.63 g | 22.0 |
| Diethyl Ether (anhydrous) | 74.12 | 50 mL | - |
Procedure:
-
In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, suspend sodium methoxide (1.19 g, 22.0 mmol) in anhydrous diethyl ether (50 mL).
-
Add a solution of this compound (2.52 g, 20.0 mmol) and ethyl formate (1.63 g, 22.0 mmol) in 20 mL of diethyl ether dropwise to the stirred suspension over 30 minutes at 0°C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully pouring it into 100 mL of ice-water.
-
Separate the aqueous layer and wash the ether layer with water (20 mL).
-
Acidify the combined aqueous layers to pH ~5 with 2M HCl. The 1,3-dicarbonyl product may separate as an oil.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification.
Step B: Synthesis of 4-Cyclopentyl-5-methyl-1H-pyrazole
| Reagent | MW ( g/mol ) | Amount (Crude) | Moles (mmol, approx.) |
| 2-(cyclopentanecarbonyl)propanal | 154.21 | ~3.08 g | ~20.0 |
| Hydrazine Hydrate (64%) | 50.06 | 1.0 g | 20.0 |
| Ethanol | 46.07 | 40 mL | - |
| Acetic Acid (glacial) | 60.05 | 1 mL | - |
Procedure:
-
Dissolve the crude 2-(cyclopentanecarbonyl)propanal from Step A in ethanol (40 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (1.0 g, 20.0 mmol) and a catalytic amount of glacial acetic acid (1 mL).
-
Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane:ethyl acetate) to yield the pure pyrazole.
Trustworthiness: Protocol Validation and Compound Characterization
The integrity of any synthetic protocol rests on the ability to reliably purify and characterize the final products. The protocols described herein are designed to be self-validating through standard analytical techniques.
-
Purification:
-
Recrystallization: The synthesized pyridine derivative is often a crystalline solid, making recrystallization an effective method for achieving high purity.
-
Column Chromatography: For the pyrazole synthesis and for removing minor impurities from the pyridine, silica gel column chromatography is the method of choice. The polarity of the eluent can be adjusted to achieve optimal separation.
-
-
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. For the pyridine product, one would expect characteristic aromatic proton signals and distinct signals for the cyclopentyl and methyl groups. For the pyrazole, the N-H proton signal (if unsubstituted) and aromatic C-H signals are key identifiers.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful incorporation of all components. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups and the disappearance of starting material carbonyls. For the pyridine product, the presence of a nitrile (C≡N) stretch around 2220 cm⁻¹ would be a key diagnostic peak.
-
Conclusion
This compound has been demonstrated to be a highly effective and versatile reagent for accessing valuable heterocyclic scaffolds. Through straightforward and well-established chemical transformations—aldol and Claisen condensations—it can be converted into key intermediates for powerful cyclization reactions like the Hantzsch pyridine synthesis and the Knorr pyrazole synthesis. The protocols provided offer reliable and scalable routes to novel substituted pyridines and pyrazoles, opening avenues for the generation of compound libraries for screening in drug discovery and materials science applications.
References
- Hantzsch, A. R. The Hantzsch pyridine synthesis is a multi-component organic reaction involving the condensation of a β-dicarbonyl compound, an aldehyde, and an amine source to form a 1,4-dihydropyridine, which is then oxidized to a pyridine. Justus Liebigs Annalen der Chemie.
- Knorr, L. The Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole. Berichte der deutschen chemischen Gesellschaft, 1883, 16 (2), 2597–2599.
-
Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]
- Google Patents. Process for the preparation of pyrazoles. EP0020964A1.
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Fiveable. Hantzsch Pyridine Synthesis Definition. Available at: [Link]
-
Scribd. Hantzsch Pyridine Synthesis. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. fiveable.me [fiveable.me]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 1-Cyclopentylpropan-1-amine
Abstract
This document provides a comprehensive and detailed experimental procedure for the synthesis of 1-cyclopentylpropan-1-amine, a valuable primary amine for research and development in medicinal chemistry and materials science. The protocol is based on the robust and widely utilized method of reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, causality behind experimental choices, and critical safety information.
Introduction
Primary amines are fundamental building blocks in organic synthesis, serving as key intermediates in the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. 1-Cyclopentylpropan-1-amine, with its unique combination of a cyclopentyl moiety and a short alkyl chain, presents an interesting scaffold for the development of novel chemical entities. The cyclopentyl group can impart desirable properties such as increased lipophilicity and metabolic stability. This application note details a reliable and scalable laboratory procedure for the synthesis of this compound via the reductive amination of cyclopentyl ethyl ketone.
Principle of the Method: Reductive Amination
The synthesis of 1-cyclopentylpropan-1-amine is achieved through a one-pot reductive amination process.[1][2][3] This reaction involves two key steps that occur sequentially in the same reaction vessel:
-
Imine Formation: Cyclopentyl ethyl ketone reacts with an ammonia source to form an intermediate imine (a compound containing a carbon-nitrogen double bond). This initial condensation is typically reversible and can be favored by removing the water formed as a byproduct.
-
Reduction: The intermediate imine is then reduced in situ to the corresponding primary amine using a suitable reducing agent. Sodium borohydride (NaBH₄) is an effective and commonly used reagent for this transformation due to its selectivity in reducing imines in the presence of ketones.[2]
The overall reaction is as follows:
Figure 1. Reaction scheme for the synthesis of 1-cyclopentylpropan-1-amine.
This method is advantageous as it is a one-pot reaction, which improves efficiency and reduces waste. The choice of reagents allows for mild reaction conditions and good yields.[4]
Materials and Equipment
Materials
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Purity | Supplier |
| Cyclopentyl ethyl ketone | C₈H₁₄O | 6004-60-0 | 126.20 | ≥98% | Sigma-Aldrich |
| Ammonia solution (7N in Methanol) | NH₃/CH₃OH | 7664-41-7 | 17.03 | 7 N | Sigma-Aldrich |
| Sodium borohydride | NaBH₄ | 16940-66-2 | 37.83 | ≥98% | Sigma-Aldrich |
| Methanol (anhydrous) | CH₃OH | 67-56-1 | 32.04 | 99.8% | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 60-29-7 | 74.12 | ≥99% | Sigma-Aldrich |
| Hydrochloric acid (2M) | HCl | 7647-01-0 | 36.46 | 2 M | Sigma-Aldrich |
| Sodium hydroxide (2M) | NaOH | 1310-73-2 | 40.00 | 2 M | Sigma-Aldrich |
| Magnesium sulfate (anhydrous) | MgSO₄ | 7487-88-9 | 120.37 | ≥99.5% | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Analytical balance
-
Fume hood
Experimental Protocol
This protocol is designed for the synthesis of 1-cyclopentylpropan-1-amine on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentyl ethyl ketone (5.0 g, 39.6 mmol).
-
Add anhydrous methanol (80 mL) to the flask and stir until the ketone is fully dissolved.
-
Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
Reductive Amination
-
While maintaining the temperature at 0-5 °C, slowly add the 7N ammonia solution in methanol (28.3 mL, 198 mmol, 5 equivalents) to the stirred ketone solution over 15-20 minutes.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour to facilitate imine formation.
-
In a separate beaker, carefully prepare a solution of sodium borohydride (2.25 g, 59.4 mmol, 1.5 equivalents) in 20 mL of anhydrous methanol. Caution: Sodium borohydride reacts with methanol to generate hydrogen gas; prepare this solution just before use and ensure adequate ventilation.
-
Add the sodium borohydride solution dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours to ensure the complete reduction of the imine.
Work-up and Isolation
-
Cool the reaction mixture back to 0-5 °C with an ice bath.
-
Slowly and carefully quench the reaction by adding 2M hydrochloric acid dropwise until the pH of the solution is ~1-2. This will neutralize any unreacted sodium borohydride and form the ammonium salt of the product. Caution: Vigorous gas evolution (hydrogen) will occur.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add 50 mL of deionized water and transfer the solution to a 250 mL separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted ketone and other non-basic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and make it basic (pH ~12-14) by the slow addition of 2M sodium hydroxide.
-
Extract the free amine product from the basic aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-cyclopentylpropan-1-amine.
Purification
The crude product can be purified by fractional distillation under reduced pressure to obtain the final product as a colorless liquid.
Characterization of 1-Cyclopentylpropan-1-amine
The identity and purity of the synthesized 1-cyclopentylpropan-1-amine should be confirmed using standard analytical techniques. Expected data is summarized below:
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.8-3.0 (m, 1H, CH-NH₂), ~1.4-1.8 (m, 8H, cyclopentyl-H), ~1.2-1.4 (m, 2H, CH₂), ~1.1 (br s, 2H, NH₂), ~0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~55-57 (CH-NH₂), ~45-47 (cyclopentyl-CH), ~30-32 (CH₂), ~25-27 (cyclopentyl-CH₂), ~10-12 (CH₃) |
| FT-IR (neat) | ν (cm⁻¹): ~3300-3400 (N-H stretch), ~2950 (C-H stretch), ~1600 (N-H bend) |
| GC-MS (EI) | m/z: 127 (M⁺), 112 (M-CH₃)⁺, 98 (M-C₂H₅)⁺ |
Workflow Diagram
Sources
Application Notes: 1-Cyclopentylpropan-1-one for Fragrance & Flavor Development
An in-depth technical guide for researchers, scientists, and product development professionals on the use of 1-Cyclopentylpropan-1-one in the fragrance and flavor industry.
Abstract
This document provides comprehensive application notes and detailed protocols for the utilization of this compound in the fragrance and flavor industries. As a versatile aliphatic ketone, this compound offers a unique sensory profile that can be leveraged to create innovative and complex formulations.[1] This guide is designed for technical professionals, outlining methodologies for sensory evaluation, formulation development, stability testing, and quality control. The protocols herein are structured to be self-validating, emphasizing the scientific rationale behind each step to ensure accuracy and reproducibility.
Introduction: Unveiling the Potential of this compound
Ketones are integral components in the world of perfumery and flavor creation, valued for their ability to impart a wide array of scent and taste notes, from sweet and fruity to creamy and green.[2][3] Aliphatic ketones, in particular, are significant flavor components in natural products like blue cheese and heated butter.[4] this compound (CAS No. 6635-67-2) belongs to this important class of organic compounds.[5] Its structure suggests a complex and desirable sensory profile, making it a compelling ingredient for development.
This guide serves as a practical framework for harnessing the properties of this compound. We will explore its organoleptic characteristics and provide the technical protocols necessary to effectively incorporate it into finished products, ensuring stability, safety, and sensory appeal.
Sensory Profile & Characterization
A thorough understanding of a material's sensory profile is the foundation of successful formulation. The following protocols are designed to systematically characterize the olfactory and gustatory properties of this compound. Sensory evaluation requires a controlled environment and trained panelists to yield reliable and descriptive data.[6][7][8]
Protocol: Olfactory Descriptive Analysis
This protocol aims to build a comprehensive odor profile of the material over its evaporation curve.
Objective: To identify and quantify the primary, secondary, and tertiary olfactory notes of this compound.
Materials:
-
This compound (>99% purity)
-
Odorless ethanol (perfumer's grade)
-
Glass smelling strips (blotters)
-
Graduated pipettes and volumetric flasks
-
Odor-free evaluation booths[7]
Procedure:
-
Preparation of Dilutions: Prepare 10%, 1%, and 0.1% solutions of this compound in ethanol. The use of multiple concentrations is critical as the perceived scent can change dramatically with dilution.
-
Blotter Saturation: Dip the narrow end of a smelling strip into the 10% solution for 2 seconds. Allow excess to drip off. Label the strip with the material name, concentration, and time.
-
Evaluation Timeline: The evaluation must be conducted at distinct time intervals to capture the full character of the material as it evaporates.
-
Top Notes (0-5 min): Immediately after the ethanol has flashed off (approx. 30 seconds), evaluate the most volatile, initial impression.
-
Heart Notes (15-60 min): Evaluate the main character of the fragrance as the top notes dissipate.
-
Base Notes (2+ hours): Evaluate the lingering, least volatile notes which provide depth and longevity.[9]
-
-
Descriptor Collection: Panelists should individually record all perceived notes using standardized aroma language (e.g., fruity, waxy, green, floral, creamy). A spider web diagram is an excellent tool for visualizing the consensus profile.
-
Comparative Analysis: Repeat steps 2-4 for the 1% and 0.1% dilutions to understand how the profile shifts at different intensities.
Causality: Evaluating at different time points is essential because fragrances are designed as a pyramid of notes.[9] The initial "top note" is what a consumer first experiences, while the "base note" is responsible for the lasting impression. Understanding this evolution is key to its role in a complex perfume.
Protocol: Gustatory Profile Analysis
Objective: To determine the flavor profile and detection threshold of this compound in a neutral medium.
Materials:
-
This compound (>99% purity)
-
Propylene Glycol (PG)
-
Deionized, filtered water
-
Sugar solution (5%) for tasting base
-
Sample cups, labeled with random three-digit codes
Procedure:
-
Stock Solution: Prepare a 1000 ppm stock solution of the ketone in Propylene Glycol.
-
Tasting Solutions: Create serial dilutions in the 5% sugar solution to achieve concentrations of 50, 25, 10, 5, and 1 ppm. A "blank" control containing only the sugar solution must be included.
-
Panelist Instructions: Panelists should cleanse their palate with deionized water between samples. They will taste each solution, hold it for 5-10 seconds, and expectorate.
-
Flavor Description: For each sample, panelists will describe the perceived flavor notes (e.g., fruity, buttery, waxy, green) and rate the intensity on a 10-point scale.
-
Threshold Determination: The detection threshold is the lowest concentration at which a majority of the panel can reliably distinguish the sample from the blank control.
Causality: Using a slightly sweetened water base helps to reduce the harshness of tasting a pure chemical solution and is more representative of a simple beverage application. Blind testing with randomized codes is crucial to prevent bias among panelists.[10]
Application in Formulation Development
Fragrance Application Workflow
This compound, as a ketone, can add unique complexity and warmth to fragrance accords.[2][3][11] It can be used to enhance fruity notes, introduce a modern waxy-petal character to florals, or provide a subtle creamy depth to gourmand and oriental compositions.
The following workflow illustrates the iterative process of incorporating a new material into a fragrance concentrate.
Sources
- 1. aliphatic ketones | lookchem [lookchem.com]
- 2. hezparfums.com [hezparfums.com]
- 3. dropofodor.com [dropofodor.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. 1-Cyclopentyl-1-propanone | C8H14O | CID 243074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sense-lab.co.uk [sense-lab.co.uk]
- 8. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 9. ijnrd.org [ijnrd.org]
- 10. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 11. Aromatic Ketones: Depth & Warmth In Candles & Diffusers [chemicalbull.com]
Analytical methods for the quantification of 1-Cyclopentylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentylpropan-1-one, a ketone with the chemical formula C8H14O, is a molecule of interest in various chemical and pharmaceutical contexts.[1] Its accurate quantification is crucial for process monitoring, quality control of starting materials, and impurity profiling in drug development. This document provides a comprehensive guide to the analytical methods for the quantification of this compound, with a focus on gas chromatography (GC) due to the compound's volatility. The principles and protocols outlined herein are designed to ensure analytical methods are robust, reliable, and fit for their intended purpose, aligning with the standards set by the International Council for Harmonisation (ICH).[2][3][4]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C8H14O | [5] |
| Molecular Weight | 126.20 g/mol | [1] |
| Appearance | Liquid | [5] |
| CAS Number | 6635-67-2 |
Principle of Quantification: Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. The principle relies on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. For this compound, its inherent volatility makes GC an ideal analytical choice.
A typical GC system for this analysis would consist of:
-
Injector: To vaporize the sample and introduce it into the carrier gas stream.
-
Column: A capillary column with a suitable stationary phase to separate the analyte from other components in the sample matrix.
-
Oven: To control the temperature of the column and facilitate the separation process.
-
Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
-
Data System: To control the instrument, acquire data, and perform calculations.
The choice of these components is critical for developing a specific and reliable method. For instance, the stationary phase of the column should be selected based on the polarity of this compound to achieve optimal separation from potential impurities.
Analytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound.
Caption: Workflow for this compound quantification.
Detailed Protocol: GC-FID Method
This protocol provides a starting point for the development and validation of a quantitative method for this compound. Method parameters may require optimization based on the specific sample matrix and instrumentation.
1. Reagents and Materials:
-
This compound reference standard (purity ≥ 95%)[5]
-
Methanol, HPLC grade or equivalent (as solvent)
-
Helium (carrier gas), Hydrogen (FID), and Air (FID), high purity
-
Volumetric flasks and pipettes, Class A
-
Autosampler vials with septa
2. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column: A mid-polarity column such as one with a (5%-phenyl)-methylpolysiloxane stationary phase is a good starting point. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte and solvent. |
| Split Ratio | 50:1 (adjustable) | Prevents column overloading while maintaining good sensitivity. |
| Injection Volume | 1 µL | A typical volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal column performance. |
| Oven Temperature Program | Initial: 60 °C (hold 2 min) Ramp: 15 °C/min to 220 °C (hold 5 min) | A temperature gradient allows for the separation of compounds with different boiling points. |
| Detector Temperature | 280 °C | Prevents condensation of the analyte in the detector. |
| Detector Gases | Hydrogen: 30 mL/min Air: 300 mL/min Makeup (He): 25 mL/min | Standard FID gas flows for optimal flame and signal response. |
4. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution with methanol to cover the expected concentration range of the samples. A typical range might be 1 µg/mL to 100 µg/mL.
5. Sample Preparation:
-
Accurately weigh a known amount of the sample into a volumetric flask.
-
Dissolve and dilute with methanol to a final concentration expected to be within the calibration range.
-
If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
6. Data Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable.
-
Inject the sample solutions and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.
Method Validation
To ensure the reliability of the analytical method, it must be validated according to ICH guidelines.[2][4] The key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[6] This can be demonstrated by analyzing a blank sample (matrix without the analyte) and a spiked sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[6] This is determined from the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6] This is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Typical Acceptance Criteria for Method Validation:
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |
Alternative and Confirmatory Techniques
While GC-FID is a robust method for quantification, other techniques can be employed for confirmation or in specific applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of this compound based on its mass spectrum, which is particularly useful for impurity identification and in complex matrices.[1]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile samples or when derivatization is preferred. Ketones can be derivatized with reagents like 2,4-dinitrophenylhydrazine (DNPH) to form a chromophore that can be detected by a UV-Vis detector.[7][8]
Conclusion
The accurate quantification of this compound is essential for ensuring product quality and safety in various industries. The GC-FID method detailed in this application note provides a reliable and robust approach for this purpose. Proper method development, optimization, and validation in accordance with regulatory guidelines are paramount to achieving trustworthy and reproducible results.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
- CymitQuimica. This compound.
- BenchChem. A Comparative Guide to Analytical Methods for Ketone Analysis.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- PubChem. 1-(Cyclopent-1-en-1-yl)propan-1-one.
- PubChem. (1S)-1-cyclopentylpropan-1-ol.
- PubChem. 1-Cyclopentyl-1-propanol.
- EPA. (1996, December). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources.
- PubChem. 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one.
- University of Technology. (2021, July 16). Experimental No. (13) Aldehydes and ketones.
- Allen. Tests for Ketones Importance, Different tests with reactions and FAQS.
- A-Level Chemistry. Aldehydes and Ketones - Testing for Carbonyl Compounds.
- PubChem. 1-Cyclopentyl-1-propanone.
- Sigma-Aldrich. This compound.
- Google Patents. CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography.
- Quora. (2017, January 18). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene?
- Pharmaffiliates. CAS No : 1122-98-1 | Product Name : 1-Cyclopentylpropan-2-one.
Sources
- 1. 1-Cyclopentyl-1-propanone | C8H14O | CID 243074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Cyclopentylpropan-1-one
Welcome to the technical support guide for the purification of 1-Cyclopentylpropan-1-one. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this moderately polar ketone using column chromatography. Instead of a rigid protocol, this guide provides a framework of foundational principles, actionable troubleshooting, and expert insights to empower you to solve purification challenges effectively.
Section 1: Foundational Principles - The "Why" Behind the Method
This section addresses the fundamental questions that form the basis of a robust purification strategy. Understanding these principles is key to diagnosing and solving problems during your experiment.
Q1: Why is normal-phase column chromatography the standard method for purifying this compound?
A1: this compound possesses a molecular structure with both non-polar (the cyclopentyl and propyl groups) and polar (the ketone carbonyl group) features. This grants it moderate overall polarity, making it an ideal candidate for normal-phase chromatography. This technique utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[1][2] The separation is based on the principle of adsorption; the polar ketone group interacts with the polar silica gel, retarding its movement down the column, while less polar impurities travel faster with the non-polar solvent, allowing for effective separation.
Q2: What are the absolute critical parameters I must define before packing the column?
A2: A successful column purification is determined long before the crude material is loaded. Rushing this stage is the most common source of failure.
-
Stationary Phase Selection: For ketones, silica gel is the industry standard. Its surface is rich in silanol groups (Si-OH) which provides the necessary polarity for separation.
-
Critical Insight: Avoid using amino-functionalized silica columns. The primary amine groups on the stationary phase can react with the ketone via a condensation reaction to form a Schiff base (imine), leading to product loss and contamination.[3]
-
-
Solvent System Optimization via TLC: Thin-Layer Chromatography (TLC) is a non-negotiable preliminary step.[4][5] It is a small-scale, rapid simulation of your column. The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) of 0.25-0.35 .
-
Causality: An Rf in this range indicates that the compound has sufficient interaction with the stationary phase for a good separation to occur, but not so strong that it will require excessive solvent volumes to elute, which can lead to band broadening and poor resolution.[6] A patent related to the TLC of ketones suggests a developing solvent of ethyl acetate and hexane in ratios from 1:8 to 1:12 as a good starting point.[7]
-
Section 2: Experimental Workflow for Purification
This section provides a self-validating protocol. Each step builds upon the last to ensure a predictable and successful outcome.
Workflow Overview
Caption: Purification workflow for this compound.
Step-by-Step Protocol
-
TLC Method Development:
-
Prepare several developing chambers with different ratios of ethyl acetate (EtOAc) in hexane (see Table 2 for starting points).
-
Dissolve a tiny amount of your crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate and let the solvent evaporate completely.
-
Place the plate in a chamber and allow the solvent front to travel up ~80% of the plate.
-
Visualize the plate, typically under UV light (254 nm) or by staining with potassium permanganate (KMnO₄) dip.
-
Calculate the Rf value (distance spot traveled / distance solvent traveled) and adjust the EtOAc/hexane ratio until the desired Rf of ~0.3 is achieved.
-
-
Column Preparation and Sample Loading:
-
Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 1:20 to 1:100 ratio of sample mass to silica gel mass).
-
Prepare a slurry of silica gel in the non-polar component of your mobile phase (hexane).
-
Carefully pack the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until it is just level with the top of the silica. Never let the column run dry from this point forward.
-
Dissolve your crude this compound in the absolute minimum amount of your mobile phase or a less polar solvent like pure hexane.
-
Carefully apply the sample solution to the top of the silica bed with a pipette.
-
Drain the solvent just until the sample is absorbed into the silica, then carefully add a small layer of your mobile phase and repeat. This ensures a tight, concentrated starting band.
-
-
Elution and Fraction Collection:
-
Fill the column with your optimized mobile phase.
-
Apply gentle positive pressure (if using flash chromatography) and begin collecting fractions.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
Once the desired product has completely eluted, you can increase the solvent polarity (e.g., 50% EtOAc/Hexane) to quickly flush any remaining highly polar impurities from the column.
-
-
Analysis and Isolation:
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.
-
Section 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide addresses the most common problems in a direct Q&A format.
Troubleshooting Decision Pathway
Caption: Decision tree for troubleshooting common chromatography issues.
Q: My product and an impurity are eluting together (co-elution). My TLC showed good separation! What went wrong?
A: This is a classic issue of resolution. While TLC indicated feasibility, the column's efficiency was not sufficient.
-
Likely Cause: You may have overloaded the column with too much crude material, causing the bands to broaden and overlap. Alternatively, the solvent system may be slightly too polar, moving both components too quickly for effective separation.
-
Expert Solution:
-
Reduce the Load: Repeat the column with half the amount of crude material.
-
Fine-Tune the Eluent: If your TLC showed the spots were close, reduce the polarity. For example, if you used 15% EtOAc/Hexane, try 12% or 10%. A less polar mobile phase will increase the compound's interaction with the silica, exaggerating the separation between components.[8]
-
Q: My product spot on the analytical TLC looks like a comet (tailing). What causes this and how do I fix it?
A: Tailing is a sign of non-ideal interactions between your compound and the stationary phase.
-
Likely Cause: The ketone's carbonyl group is interacting too strongly with acidic silanol sites on the silica gel surface. This can also be caused by overloading the column.
-
Expert Solution:
-
Neutralize the Silica: Add a very small amount of a basic modifier, like triethylamine (Et₃N), to your mobile phase (typically 0.1-0.5%). The triethylamine will preferentially bind to the acidic sites, allowing your ketone to elute in a tight, symmetrical band.[8]
-
Reduce Concentration: Ensure your sample is not overloaded. If the problem persists, reduce the amount of material being purified.
-
Q: I've run several column volumes of solvent and my product hasn't eluted. Where is it?
A: Your product is likely still adsorbed to the top of the column.
-
Likely Cause: The mobile phase is not polar enough to displace the ketone from the silica gel. In rare cases, the compound may be decomposing on the silica.[6]
-
Expert Solution:
-
Increase Eluent Strength: Gradually increase the percentage of the polar solvent. For example, if you are using 10% EtOAc/Hexane, switch to 15%, then 20%. This should be done stepwise to avoid eluting your product along with strongly-adsorbed impurities.[6]
-
Check for Stability: Before your next run, spot your compound on a TLC plate and let it sit on the silica for an hour before developing. If you see a new spot or smearing, your compound may be unstable on silica, and an alternative stationary phase like alumina might be considered.[6]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should know? A1: Key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[9] |
| Molecular Formula | C₈H₁₄O | PubChem[9] |
| Molecular Weight | 126.20 g/mol | PubChem[9] |
| Appearance | Typically a colorless liquid | Inferred |
| Polarity | Moderately Polar | Inferred |
Q2: Can you give me a good starting point for my TLC solvent system? A2: Absolutely. The goal is to find a system that gives your product an Rf of ~0.3. Here are some excellent starting points.
| Compound Polarity | Recommended Starting System | Rationale |
| Non-Polar Impurities | 5% Ethyl Acetate / 95% Hexane | Moves non-polar compounds off the baseline. |
| This compound | 10-20% Ethyl Acetate / 80-90% Hexane | Good starting range for moderately polar ketones.[10][11] |
| Polar Impurities | 50% Ethyl Acetate / 50% Hexane | Will move most "normal" polarity compounds significantly. |
Q3: My crude product is a thick oil. How should I load it onto the column? A3: There are two effective methods:
-
Wet Loading (Preferred): Dissolve the oil in the absolute minimum amount of a non-polar solvent like hexane or your mobile phase. A concentrated solution is key to a tight starting band. Using a strong solvent like pure ethyl acetate or dichloromethane to dissolve the sample will lead to poor separation.[1]
-
Dry Loading (for less soluble compounds): Dissolve your oily product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of your packed column. This technique ensures your compound starts as a very narrow band, often leading to superior separation.
References
-
PubChem. Compound Summary for CID 1810448, (1S)-1-cyclopentylpropan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 243074, 1-Cyclopentyl-1-propanone. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
The Royal Society of Chemistry. Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible-Light-Promoted Aerobic Oxysulfonylation of Allenes. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Quora. What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene?. [Link]
- Google Patents.
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Biotage. Which sample solvents work best with normal-phase flash column chromatography?. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
National Institutes of Health (NIH). Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. [Link]
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
Restek. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopentenones. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Organic Syntheses. Cyclopentanone, 3-(1-octenyl)-, (E)-. [Link]
-
YouTube. Chromatography Troubleshooting. [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
PubChem. Compound Summary for CID 536851, 1-Cyclopentyl-1-propanol. National Center for Biotechnology Information. [Link]
-
Science Forums. Synthesis of 1-cyclopentylpropan-1-amine from cyclopentene. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. ursinus.edu [ursinus.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Cyclopentyl-1-propanone | C8H14O | CID 243074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Synthesis of 1-Cyclopentylpropan-1-one
Welcome to the technical support center for the synthesis of 1-Cyclopentylpropan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable ketone intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure your experimental success.
Two primary and robust synthetic routes are commonly employed for the synthesis of this compound. This guide is structured around troubleshooting and optimizing these specific pathways.
-
Route A: Friedel-Crafts Acylation
-
Route B: Grignard Reagent Addition to an Acyl Chloride
Route A: Friedel-Crafts Acylation of Cyclopentane
This classic electrophilic substitution reaction involves reacting cyclopentane with propanoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction forms a highly reactive acylium ion that is attacked by the C-H bond of the alkane, a variation of the standard aromatic Friedel-Crafts reaction.
Generalized Experimental Protocol
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl gas). Ensure the entire system is under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃) followed by an anhydrous solvent (e.g., dichloromethane or carbon disulfide). Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition: Add propanoyl chloride to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the low temperature.
-
Substrate Addition: Following the addition of propanoyl chloride, add cyclopentane dropwise via the same dropping funnel.
-
Reaction: After complete addition, allow the mixture to stir at 0-5 °C for an hour before letting it warm to room temperature. The reaction may require gentle heating to proceed to completion, which should be monitored by TLC or GC.
-
Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice, often containing concentrated HCl. This will hydrolyze the aluminum complexes and dissolve the aluminum salts.
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified, typically by vacuum distillation.
Troubleshooting Guide & FAQs (Friedel-Crafts Acylation)
Question: My reaction yield is extremely low, or I've recovered only starting material. What went wrong?
Answer: Low conversion is the most common issue in Friedel-Crafts acylations. Several factors, often related to reagent and reaction environment integrity, are the primary culprits.
-
Inactive Catalyst: Aluminum chloride is exceptionally sensitive to moisture.[1][2] Any water in your glassware, solvent, or reagents will rapidly deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use freshly opened, anhydrous AlCl₃ or a freshly sublimed batch. Solvents must be of high purity and dried over appropriate drying agents.
-
-
Insufficient Catalyst: The ketone product (this compound) can form a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle. Therefore, slightly more than a stoichiometric amount of the Lewis acid is often required.[1]
-
Solution: Use at least 1.1 equivalents of AlCl₃ relative to the propanoyl chloride.
-
-
Sub-optimal Temperature: While the initial addition is performed at a low temperature to control the exothermic reaction, the activation energy for the reaction might not be met at room temperature.
-
Solution: After the initial stirring period at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) while monitoring for product formation by TLC or GC. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1]
-
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Question: I'm observing the formation of multiple products. What are they?
Answer: While Friedel-Crafts acylation is less prone to poly-substitution than alkylation because the resulting ketone is deactivating, side reactions can still occur.[1][3]
-
Isomerization/Rearrangement: The acylium ion itself is resonance-stabilized and does not rearrange.[4][5] However, under harsh conditions (high heat), isomerization of the cyclopentyl ring or side-chain cracking is possible, though less common.
-
Polyacylation: If the reaction conditions are too forcing or the cyclopentane is in large excess with a highly active catalyst, a second acylation could occur, though this is unfavorable.
-
Side reactions with solvent: If using a reactive solvent, it may compete in the reaction. Dichloromethane is generally a safe choice.
Solution: Use the mildest conditions possible (lowest effective temperature) and monitor the reaction closely to stop it once the desired product is maximized. Ensure a proper stoichiometric balance of reagents.
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Propanoyl Chloride:Cyclopentane) | 1 : 1.2-1.5 | A slight excess of the hydrocarbon can improve conversion of the acylating agent. |
| Molar Ratio (Propanoyl Chloride:AlCl₃) | 1 : 1.1-1.2 | A stoichiometric excess of the catalyst is needed to overcome product complexation.[1] |
| Initial Temperature | 0-5 °C | To control the initial exothermic reaction between the acyl chloride and Lewis acid. |
| Reaction Temperature | 25-50 °C | May require gentle heating to overcome the activation energy.[1] |
| Solvent | Dichloromethane (DCM), Carbon Disulfide (CS₂) | Relatively inert solvents that are effective for Friedel-Crafts reactions. |
Route B: Grignard Reaction with Propanoyl Chloride
This approach involves the nucleophilic addition of a Grignard reagent, cyclopentylmagnesium bromide, to propanoyl chloride. This method requires careful control as the ketone product is also susceptible to attack by the Grignard reagent.
Sources
Technical Support Center: Purification of 1-Cyclopentylpropan-1-one
Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Cyclopentylpropan-1-one and require high-purity samples for their experiments. Here, we address common challenges and provide detailed, validated protocols to remove impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: The impurity profile of your this compound sample is largely dictated by its synthetic route. A frequent method for its preparation is through the oxidation of the corresponding secondary alcohol, 1-cyclopentylpropan-1-ol.[1] Another common route involves the Friedel-Crafts acylation of cyclopentane.[2]
Based on these synthetic pathways, you can anticipate the following impurities:
-
Unreacted Starting Materials: This can include residual 1-cyclopentylpropan-1-ol[3][4] or cyclopentane.[5]
-
Byproducts of Oxidation: Over-oxidation can lead to the formation of carboxylic acids.
-
Solvents and Reagents: Residual solvents from the reaction or previous purification steps may be present.
-
Aldehydes: Aldehydic impurities can also be present in ketone streams.[6]
A summary of the key physical properties of this compound and a potential major impurity is provided below to aid in selecting the appropriate purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C8H14O | 126.20 | Not explicitly found, but expected to be higher than the corresponding alcohol. |
| 1-Cyclopentylpropan-1-ol | C8H16O | 128.21 | Not explicitly found. |
Data sourced from PubChem CID 243074 and 536851.[3][7]
Q2: My initial analysis (GC/MS, NMR) shows the presence of the precursor alcohol, 1-cyclopentylpropan-1-ol. What is the most efficient method to remove it?
A2: Fractional distillation is the recommended primary method for separating this compound from its precursor alcohol, 1-cyclopentylpropan-1-ol. The rationale for this choice is the difference in their boiling points. Generally, ketones have lower boiling points than their corresponding secondary alcohols due to the absence of hydrogen bonding in ketones.[8]
Caption: Fractional Distillation Workflow
-
Apparatus Setup: Assemble a fractional distillation apparatus, ensuring all glassware is dry. Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.
-
Sample Loading: Charge the distillation flask with the impure this compound sample. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection: As the mixture heats, the component with the lower boiling point (the ketone) will vaporize first, rise through the column, and condense in the condenser.[9] Collect the distillate in separate fractions. Monitor the temperature at the still head; a stable temperature reading indicates that a pure component is distilling.
-
Impurity Separation: A gradual increase in temperature will signify that the lower-boiling ketone has mostly distilled over, and the higher-boiling alcohol is beginning to distill. Change the receiving flask at this point to separate the fractions.
-
Analysis: Analyze the collected fractions using an appropriate analytical technique (e.g., Gas Chromatography or NMR) to determine their purity.
-
Pooling: Combine the fractions that contain the pure this compound.
Q3: I suspect there are acidic impurities in my sample. How can I remove these?
A3: Acidic impurities, such as carboxylic acids from over-oxidation, can be effectively removed by a simple liquid-liquid extraction with a mild aqueous base.
Caption: Liquid-Liquid Extraction Workflow
-
Dissolution: Dissolve the impure ketone in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).
-
Mixing and Venting: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated acidic impurities will be in the aqueous layer. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities and to help break up any emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Q4: My sample is colored, suggesting the presence of high molecular weight or aldehydic impurities. What should I do?
A4: For colored impurities or trace aldehydes, two primary methods are recommended: bisulfite extraction for reactive aldehydes and ketones, and column chromatography for a broader range of polar impurities.
This technique is highly effective for removing aldehydes and sterically unhindered ketones.[10][11] It relies on the reversible reaction of the carbonyl group with sodium bisulfite to form a water-soluble adduct.[12]
-
Solution Preparation: Dissolve the impure ketone in a suitable organic solvent (e.g., diethyl ether).
-
Bisulfite Addition: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.
-
Adduct Formation: Shake the mixture vigorously for an extended period (30 minutes to several hours) to ensure the formation of the bisulfite adduct with any aldehydic impurities.
-
Extraction: The water-soluble adduct will partition into the aqueous layer. Separate the layers and wash the organic layer with water and then brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[13][14] It is a versatile technique for removing a wide range of impurities.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). The less polar ketone will travel down the column faster than more polar impurities.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the compounds with increasing polarity. A typical gradient might be from 100% hexane to a 9:1 hexane:ethyl acetate mixture.
-
Fraction Collection and Analysis: Collect the eluent in small fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete separation during distillation | Insufficient column efficiency; boiling points of components are too close. | Use a longer fractionating column or one with a more efficient packing material. Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference. |
| Emulsion formation during liquid-liquid extraction | Vigorous shaking; presence of surfactants. | Add a small amount of brine to the separatory funnel. Gently swirl the funnel instead of shaking vigorously. If the emulsion persists, filter the mixture through a pad of Celite. |
| Product loss during column chromatography | Product is too polar and is sticking to the silica gel. | Adjust the eluent system to be more polar. Consider using a different stationary phase, such as alumina. |
| Low recovery after bisulfite extraction | The ketone itself is reacting with the bisulfite. | This method is best for removing trace aldehydic impurities. If the ketone is significantly reactive, this method may not be suitable. |
Safety Precautions
-
Always work in a well-ventilated fume hood.[15]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
This compound and many of the solvents used in its purification are flammable. Keep away from open flames and ignition sources.[16]
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
References
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56959. Available at: [Link]
- Celanese Corp of America. (1958). Method for purification of ketones. U.S. Patent 2,826,537.
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Available at: [Link]
- Deanesly, R. M. (1939). Purification of ketones. U.S. Patent 2,166,584.
-
Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. Available at: [Link]
- Shell Development Co. (1943). Purification of ketones. U.S. Patent 2,337,489.
-
PubChem. (n.d.). 1-(Cyclopent-1-en-1-yl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]
-
The Student Room. (2012). Distillation of ketones. Available at: [Link]
-
PubChem. (n.d.). 1-Cyclopentyl-1-propanone. National Center for Biotechnology Information. Available at: [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
PubChem. (n.d.). 1-Cyclopentyl-1-propanol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). (1S)-1-cyclopentylpropan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). Steam Distillation. Available at: [Link]
-
YouTube. (2020). Distillation of unknown Compound |Ketone Making |Simple Distillation. Available at: [Link]
-
NIST. (n.d.). 1-Cyclopentyl-1-propanol. NIST Chemistry WebBook. Available at: [Link]
-
Molbase. (n.d.). 1-Cyclopentyl-propan-1-on. Available at: [Link]
-
Science Forums. (2019). Synthesis of 1-cyclopentylpropan-1-amine from cyclopentene. Available at: [Link]
-
Quora. (2017). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene?. Available at: [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column?. Available at: [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]
-
CPAchem. (2022). Cyclopentane Safety data sheet. Available at: [Link]
-
YouTube. (2020). Methods Of Preparation Aldehydes and Ketones. Available at: [Link]
-
Chemistry LibreTexts. (2023). Preparation of Aldehydes and Ketones. Available at: [Link]
-
PubChem. (n.d.). Cyclopentanepropanol. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. (n.d.). 1-Cyclopentylpropan-2-one. Available at: [Link]
-
O'Donnell, M. J., et al. (2000). UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides. Journal of Combinatorial Chemistry, 2(2), 172-181. Available at: [Link]
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- 2. Synthesis of 1-cyclopentylpropan-1-amine from cyclopentene - Organic Chemistry - Science Forums [scienceforums.net]
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- 4. 1-Cyclopentyl-1-propanol [webbook.nist.gov]
- 5. fishersci.com [fishersci.com]
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- 7. 1-Cyclopentyl-1-propanone | C8H14O | CID 243074 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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Technical Support Center: Optimizing the Synthesis of 1-Cyclopentylpropan-1-one via Friedel-Crafts Acylation
Welcome to the technical support center for the Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of 1-Cyclopentylpropan-1-one. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop robust, high-yield protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound from cyclopentane and propionyl chloride.
Q1: My yield of this compound is consistently low. What are the most common culprits?
Low yields in this aliphatic Friedel-Crafts acylation can often be traced back to a few critical parameters. The reaction's success hinges on the effective generation of the electrophilic acylium ion and its subsequent reaction with cyclopentane.
Most Common Causes:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your glassware, solvents, or reagents will hydrolyze the AlCl₃, rendering it inactive. This is the most frequent cause of reaction failure.
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount (or a slight excess) of the Lewis acid.[1] This is because the product, this compound, is a Lewis base and forms a stable complex with AlCl₃.[3][4] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acyl chloride.
-
Sub-optimal Reaction Temperature: Temperature control is critical. Adding the reagents at a low temperature (0–5 °C) is necessary to control the initial exothermic reaction. However, if the temperature is too low throughout, the reaction may lack the activation energy to proceed efficiently. Conversely, excessively high temperatures can promote side reactions and decomposition.[1]
-
Poor Reagent Quality: The purity of your starting materials is paramount. Old propionyl chloride may have hydrolyzed to propionic acid, and cyclopentane can contain impurities. Always use freshly opened or purified anhydrous reagents.
Troubleshooting Workflow The following diagram outlines a systematic approach to diagnosing low-yield issues.
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
Q2: I'm observing a complex mixture of byproducts. What is happening?
While Friedel-Crafts acylation is generally more selective than alkylation, side reactions can still occur, especially in aliphatic systems.
-
Self-condensation of Propionyl Chloride: Under strong Lewis acid conditions, the acyl chloride can potentially undergo self-condensation, though this is less common.
-
Reactions with Solvent: If you are not using an inert solvent like dichloromethane (DCM) or carbon disulfide, the Lewis acid could promote acylation of the solvent itself.
-
Isomerization/Rearrangement: While the acylium ion itself is resonance-stabilized and does not rearrange, the reaction with an alkane like cyclopentane can proceed through intermediates that may lead to minor isomeric products, although this is less prevalent than in alkylations.[5][6]
Solution:
-
Control Reagent Addition: Add the propionyl chloride slowly to the cooled suspension of AlCl₃ and cyclopentane to maintain a low concentration of the free acylating agent.
-
Use an Inert Solvent: Dichloromethane is a common and effective solvent for this reaction.[7]
-
Alternative Substrate: Consider using cyclopentene instead of cyclopentane. The acylation of alkenes is often more straightforward and can lead to higher yields of unsaturated ketone precursors, which can then be hydrogenated to the desired product.[8][9]
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of AlCl₃ necessary? Can it be used catalytically?
A stoichiometric quantity of the Lewis acid is one of the defining features of this reaction.[3] The reason lies in the nature of the product. The carbonyl oxygen of the resulting ketone (this compound) is a Lewis base. It readily coordinates with the strong Lewis acid AlCl₃ to form a stable complex.[4] This complex is typically too stable to be broken up by other reagents in the mixture, effectively sequestering the AlCl₃. Therefore, for every mole of ketone produced, one mole of AlCl₃ is consumed. To drive the reaction to completion, at least one equivalent of the Lewis acid is required for the product, plus a catalytic amount to continue the reaction, making a total of 1.1 to 1.3 equivalents common practice.
Caption: Role of AlCl₃ as both catalyst and sequestered reagent.
Q2: What is the best way to ensure anhydrous conditions?
Maintaining a water-free environment is the single most important factor for success.
-
Glassware: All glassware should be oven-dried at >120 °C for several hours or flame-dried under a vacuum just before use.
-
Solvents: Use a freshly opened bottle of an anhydrous solvent (e.g., dichloromethane) or dispense it from a solvent purification system.
-
Reagents: Use a fresh, unopened bottle of anhydrous aluminum chloride. AlCl₃ powder can quickly absorb atmospheric moisture. Weigh it quickly and seal the bottle immediately.
-
Atmosphere: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) using a manifold or balloon. This prevents atmospheric moisture from entering the system during the reaction.[7]
Q3: What are the key safety precautions for this reaction?
Friedel-Crafts reactions have several potential hazards that require careful management.
-
Aluminum Chloride (AlCl₃): It is a corrosive solid that reacts violently with water, releasing significant heat and corrosive hydrogen chloride (HCl) gas. Handle it in a fume hood and avoid contact with skin.[7]
-
Propionyl Chloride: It is a corrosive liquid and a lachrymator (causes tears). Always handle it in a fume hood.
-
Reaction Quenching: The reaction generates HCl gas. The workup, which involves quenching the reaction with water or ice, is highly exothermic and will release more HCl gas. Quench slowly by pouring the reaction mixture onto a large amount of crushed ice in an open beaker within a fume hood.[10][11]
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization of time and temperature may be required.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Cyclopentane (anhydrous)
-
Propionyl Chloride (freshly distilled or from a new bottle)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, dilute solution)
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a three-neck, oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place a drying tube (filled with CaCl₂) or connect the condenser to a nitrogen/argon line.[7]
-
Reagent Charging: In a fume hood, charge the flask with anhydrous AlCl₃ (1.2 equivalents). Add anhydrous DCM, followed by cyclopentane (1.0 equivalent).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add propionyl chloride (1.1 equivalents) to the dropping funnel. Add it dropwise to the cooled, stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup (Quenching): Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice and dilute HCl. Stir until the solids dissolve and two layers form.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Impact of Reaction Parameters on Yield
The following table summarizes the general effects of key parameters. Optimal conditions should be determined experimentally for your specific setup.
| Parameter | Low Setting | Optimal Range | High Setting | Rationale & Causality |
| AlCl₃ (Equivalents) | < 1.0 | 1.1 - 1.3 | > 1.5 | <1.0: Incomplete reaction due to catalyst sequestration by the product.[3] Optimal: Ensures enough catalyst for reaction completion. >1.5: Can increase side reactions and makes workup more difficult. |
| Temperature | < 0 °C | 0 °C (addition), then 20-25 °C | > 40 °C | Low: Reaction may be too slow. Optimal: Controls initial exotherm, then allows reaction to proceed at a reasonable rate.[1] High: Increases risk of side products and decomposition. |
| Reaction Time | < 1 hour | 2 - 6 hours | > 12 hours | Short: Incomplete conversion. Optimal: Allows reaction to reach completion. Long: May lead to product degradation under the strongly acidic conditions. |
| Moisture Content | High | Anhydrous (<50 ppm H₂O) | N/A | High: Deactivates the AlCl₃ catalyst, leading to very low or no yield.[2] Anhydrous: Essential for catalyst activity and reaction success. |
References
- Friedel–Crafts Acylation - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Friedel–Crafts reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
- Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem. [URL: https://www.benchchem.
- Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. [URL: https://www.pw.
- Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene - JoVE. [URL: https://www.jove.
- Friedel Crafts Reaction - IIT Kanpur. [URL: https://www.iitk.ac.in/chm/chm102/friedel_crafts.htm]
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions - Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-troubleshooting-low-yield-in-friedel-crafts-reactions/]
- Friedel-Crafts Acylation - Chemistry Steps. [URL: https://www.chemistrysteps.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Troubleshooting low yields in Friedel-Crafts reactions using FeCl₃·6H₂O - Benchchem. [URL: https://www.benchchem.com/blog/troubleshooting-low-yields-in-friedel-crafts-reactions-using-fecl3-6h2o/]
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - UCSC. [URL: https://classes.chemistry.ucsc.
- Friedel-Crafts Alkylation and Acylation Reactions - ChemTalk. [URL: https://chemistrytalk.
- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride - Benchchem. [URL: https://www.benchchem.
- Synthesis of 1-cyclopentylpropan-1-amine from cyclopentene - Science Forums. [URL: https://www.scienceforums.
- Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04020a]
- Optimization of Reaction Conditions - ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-Reaction-Conditions-a_fig1_328328224]
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-Electrophilic_Aromatic_Substitution/16.
- 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. [URL: https://www.youtube.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. [URL: https://www.youtube.
- Aliphatic Friedel–Crafts reactions. Part II. The acylation of cyclopentene - Journal of the Chemical Society (Resumed). [URL: https://pubs.rsc.org/en/content/articlelanding/1953/jr/jr9530002919]
- 1-Cyclopentyl-1-propanone - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopentyl-1-propanone]
- This compound | 6635-67-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97ba0900]
- Aliphatic Friedel-Crafts reactions. Part VIII. Preparation of unsaturated ketones by the acylation of 1-alkylcyclopentenes - Journal of the Chemical Society C. [URL: https://pubs.rsc.org/en/content/articlelanding/1968/j3/j39680002221]
- 1-Cyclopentyl-1-propanone Formula - ECHEMI. [URL: https://www.echemi.com/products/6635-67-2.html]
Sources
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- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
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- 8. 807. Aliphatic Friedel–Crafts reactions. Part II. The acylation of cyclopentene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Aliphatic Friedel-Crafts reactions. Part VIII. Preparation of unsaturated ketones by the acylation of 1-alkylcyclopentenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 1-Cyclopentylpropan-1-one Reactions
Welcome to the technical support center for reactions involving 1-Cyclopentylpropan-1-one (CAS: 6635-67-2)[1]. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high conversion rates with this versatile ketone. As a moderately sterically hindered ketone, this compound presents unique reactivity challenges compared to simpler aliphatic ketones or aldehydes.[2][3] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic outcomes.
Part 1: General Troubleshooting Principles
This section addresses universal issues that can affect any reaction involving this compound. Always consider these fundamental factors before delving into reaction-specific troubleshooting.
Q: My reaction is stalled or shows very low conversion. What are the first parameters I should verify?
A: Before suspecting complex mechanistic failures, it is crucial to validate the foundational parameters of your experimental setup. In over 80% of cases, low conversion stems from one of the following:
-
Reagent Purity and Stoichiometry:
-
Purity: Ensure the this compound and all reagents are of appropriate purity. Impurities can poison catalysts or introduce side reactions.
-
Stoichiometry: Meticulously re-calculate and re-weigh all reactants. For liquid reagents, verify densities if measuring by volume. For reagents that are sensitive to air or moisture (e.g., Grignard reagents, organolithiums), their effective concentration may be lower than stated on the bottle. Titration is often necessary for such reagents.
-
-
Solvent Quality:
-
Anhydrous Conditions: For many organometallic reactions (Grignard, organolithium), the presence of trace water or protic solvents will quench the reagent faster than it can react with the ketone.[4] Ensure solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).
-
Solvent Polarity: The choice of solvent can dramatically influence reaction rates by affecting reagent solubility and the stability of transition states.[5][6][7] An inappropriate solvent can cause reactants to crash out of solution or slow the reaction to a crawl.
-
-
Reaction Temperature:
-
Many reactions have a critical temperature threshold. For exothermic additions, ensure your cooling bath is effective. For reactions requiring heat, verify the internal reaction temperature, not just the setpoint of the heating mantle.
-
-
Atmosphere Control:
-
Oxygen- and moisture-sensitive reagents require a genuinely inert atmosphere (Nitrogen or Argon). Ensure your glassware is free of leaks and that you have performed sufficient purge cycles.
-
Part 2: Reaction-Specific Troubleshooting Guides
Guide 1: Grignard and Organolithium Additions (Nucleophilic Addition)
These are among the most common reactions performed on ketones to form tertiary alcohols. However, they are highly susceptible to failure due to the steric hindrance and enolizable nature of this compound.
Q: My Grignard reaction with this compound is yielding mostly unreacted starting material. What is the likely cause?
A: With sterically hindered ketones like this one, the primary competing side reaction is enolization . The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone instead of attacking the carbonyl carbon.[4] This is especially problematic with bulky Grignard reagents. After acidic workup, the enolate simply reprotonates back to the starting ketone, leading to low conversion.
Causality Checklist & Solutions:
-
Steric Hindrance: The cyclopentyl group and the ethyl group on the ketone create a crowded environment around the carbonyl carbon. If your Grignard reagent is also bulky (e.g., tert-butylmagnesium chloride), the activation energy for nucleophilic attack becomes very high, making the pathway for abstracting an alpha-proton (enolization) kinetically favorable.
-
Solution: Use a less sterically demanding nucleophile if your synthesis allows. Consider using an organolithium reagent, which is generally more reactive than its Grignard counterpart, or switch to a cerium-based reagent (Criegee-Meerwein-Ponndorf-Verley reduction conditions) which is known to suppress enolization.
-
-
Reagent Inactivity: As mentioned in the general principles, your Grignard reagent may have been quenched by moisture.
-
Solution: Use freshly prepared or recently titrated Grignard reagent and ensure all glassware is flame-dried under vacuum and the solvent is rigorously anhydrous.
-
Sources
- 1. 1-Cyclopentyl-1-propanone | C8H14O | CID 243074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
Technical Support Center: Long-Term Storage and Stabilization of 1-Cyclopentylpropan-1-one
Welcome to the technical support center for 1-Cyclopentylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable ketone. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address the challenges you may encounter during its storage and use.
Introduction: The Stability Challenges of a Versatile Ketone
This compound is a versatile intermediate in organic synthesis. However, like many ketones, its chemical stability can be compromised during long-term storage. The primary degradation pathways for this compound are autoxidation, leading to the formation of hazardous peroxides, and self-condensation reactions, such as aldol condensation. These degradation processes can lead to a decrease in purity, the formation of unwanted byproducts, and in the case of peroxide formation, a significant safety hazard. This guide provides a comprehensive overview of the factors influencing the stability of this compound and practical solutions to mitigate its degradation.
Troubleshooting Guide: A Proactive Approach to Stability
This section is formatted as a question-and-answer guide to directly address specific issues you may encounter.
Peroxide Formation
Q1: I've stored a bottle of this compound for several months, and I'm concerned about peroxide formation. How can I check for peroxides?
A1: The presence of peroxides is a serious safety concern as they can be explosive, especially when concentrated. Visual inspection is the first step. Look for the formation of crystals, a viscous liquid, or a cloudy appearance in the sample. If any of these are present, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.
For a quantitative assessment, commercially available peroxide test strips are a reliable and straightforward method. A detailed protocol for their use is provided in the "Experimental Protocols" section of this guide.
Q2: My test strip indicates the presence of peroxides. What should I do?
A2: If the peroxide concentration is above the acceptable limit set by your institution's safety guidelines (typically in the range of 20-100 ppm), the material should be disposed of as hazardous waste. Do not attempt to distill or concentrate the ketone, as this will increase the concentration of peroxides and the risk of explosion.
Q3: How can I prevent peroxide formation in my new batch of this compound?
A3: Prevention is the most effective strategy. Peroxide formation is primarily driven by exposure to oxygen and light. Therefore, storing the ketone under an inert atmosphere (e.g., nitrogen or argon) in an amber glass bottle is crucial. Additionally, the use of a radical scavenger, such as butylated hydroxytoluene (BHT), is highly recommended. For guidance on the appropriate concentration of BHT, please refer to the "Stabilization Protocol" in this guide.
Aldol Condensation
Q4: I've noticed a yellowing of my this compound sample and a change in its viscosity. Could this be due to aldol condensation?
A4: Yes, a change in color and viscosity can be indicative of aldol condensation products. This reaction is catalyzed by both acids and bases. The presence of impurities with acidic or basic properties in your sample or on the container walls can promote this degradation pathway. The product of the self-condensation of this compound would be a larger, α,β-unsaturated ketone, which is often colored.
Q5: How can I confirm if aldol condensation has occurred?
A5: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are ideal for identifying aldol condensation products. A GC-MS analysis would show peaks with higher molecular weights corresponding to the dimer or trimer of this compound. ¹H NMR spectroscopy would reveal characteristic signals for vinylic protons in the α,β-unsaturated ketone product.
Q6: What are the best practices to minimize aldol condensation?
A6: To minimize aldol condensation, ensure that the this compound is of high purity and free from acidic or basic residues. Store the compound in neutral glass containers. If you suspect the presence of acidic or basic impurities, purification by distillation may be necessary, but only after ensuring the absence of peroxides.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound?
A: For long-term stability, this compound should be stored at a controlled room temperature, ideally between 20-25°C (68-77°F). It should be kept in a tightly sealed, amber glass bottle to protect it from light and moisture. The headspace of the container should be purged with an inert gas like nitrogen or argon to minimize contact with oxygen.
Q: Is refrigeration or freezing a better storage option?
A: While lower temperatures generally slow down chemical reactions, freezing is not recommended as it can cause the precipitation of stabilizers or the compound itself, potentially leading to concentration gradients upon thawing. Refrigeration at 2-8°C can be a suitable option for short- to medium-term storage, but ensure the container is well-sealed to prevent moisture condensation.
Q: What is the recommended shelf-life of this compound?
A: The shelf-life is highly dependent on the storage conditions and the presence of stabilizers. When stored under an inert atmosphere with an appropriate concentration of BHT, a shelf-life of up to two years can be expected. However, it is crucial to periodically test for purity and peroxide content, especially if the container has been opened multiple times.
Q: What materials should be avoided for storing this compound?
A: Avoid using plastic containers for long-term storage, as plasticizers can leach into the ketone, and some plastics may be permeable to oxygen. Also, avoid containers with basic or acidic surfaces that could catalyze aldol condensation. High-density polyethylene (HDPE) may be suitable for short-term storage, but borosilicate glass is the preferred material.
Experimental Protocols
Protocol 1: Stabilization of this compound with BHT
This protocol describes the addition of Butylated Hydroxytoluene (BHT) as a stabilizer to prevent autoxidation.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT), high purity
-
Amber glass bottle with a PTFE-lined cap
-
Inert gas source (Nitrogen or Argon) with a delivery system
-
Analytical balance
Procedure:
-
Determine the mass of the this compound to be stabilized.
-
Calculate the required mass of BHT to achieve a final concentration of 50-100 ppm (mg/kg). For example, for 1 kg of the ketone, you would add 50-100 mg of BHT.
-
Carefully weigh the calculated amount of BHT and add it to the amber glass bottle.
-
Transfer the this compound into the bottle containing the BHT.
-
Seal the bottle and gently agitate until the BHT is completely dissolved.
-
Purge the headspace of the bottle with a gentle stream of inert gas for 1-2 minutes.
-
Quickly and tightly seal the bottle with the PTFE-lined cap.
-
Label the bottle with the compound name, date of stabilization, and the concentration of BHT added.
Protocol 2: Peroxide Testing Using Commercial Test Strips
This protocol provides a general procedure for using peroxide test strips. Always refer to the manufacturer's instructions for the specific strips you are using.
Materials:
-
Sample of this compound
-
Peroxide test strips
-
Clean, dry glass rod or pipette
Procedure:
-
Open the container of this compound in a well-ventilated area, away from ignition sources.
-
Using a clean glass rod or pipette, withdraw a small amount of the sample.
-
Apply a drop of the sample to the test pad on the strip.
-
Allow the solvent to evaporate from the test pad.
-
After the time specified by the manufacturer (typically 15-60 seconds), compare the color of the test pad to the color chart provided with the test strips.
-
Record the peroxide concentration in ppm.
-
Dispose of the used test strip and any contaminated materials according to your laboratory's safety procedures.
Protocol 3: Purity Assessment by GC-MS
This protocol outlines a general method for the analysis of this compound purity and the detection of potential degradation products.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column suitable for ketone analysis (e.g., a mid-polarity column like a DB-5ms or equivalent)
Sample Preparation:
-
Prepare a 1000 ppm stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 ppm to 100 ppm.
-
Prepare a sample of the stored this compound for analysis by diluting it to fall within the calibration range.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Quantify the purity of the sample by comparing its peak area to the calibration curve.
-
Search for peaks corresponding to potential degradation products. Aldol condensation products will have higher molecular weights, while oxidative cleavage products may have lower molecular weights.
Visualizing Degradation and Workflow
To better understand the chemical processes and the experimental workflow, the following diagrams are provided.
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for stabilizing and storing this compound.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 20-25°C (68-77°F) | Prevents acceleration of degradation reactions without causing precipitation. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes contact with oxygen, the primary driver of autoxidation. |
| Container | Amber Borosilicate Glass with PTFE-lined cap | Protects from light and provides an inert surface. |
| Stabilizer | Butylated Hydroxytoluene (BHT) at 50-100 ppm | Acts as a radical scavenger to inhibit peroxide formation. |
| Purity Testing | GC-MS | Quantifies purity and identifies potential degradation products. |
| Peroxide Testing | Commercial Test Strips | Provides a quick and reliable method for detecting hazardous peroxides. |
| Testing Frequency | Every 6 months for opened containers | Ensures ongoing stability and safety. |
References
-
Kelly, R.J. (1996). Review of Safety Guidelines for Peroxidizable Organic Compounds. Chemical Health and Safety, 3(5), 28-36. [Link]
-
Clark, D.E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. [Link]
-
Noyce, D. S., & Pryor, W. A. (1955). The Acid-Catalyzed Aldol Condensation of Cyclopentanone and Cyclohexanone. Journal of the American Chemical Society, 77(6), 1397–1401. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
European Agency for the Evaluation of Medicinal Products. (2003). ICH Topic Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]
-
University of California, Los Angeles. (n.d.). UCLA SOP for Peroxide Forming Compounds. UCLA Chemistry and Biochemistry. [Link]
Challenges in the scale-up synthesis of 1-Cyclopentylpropan-1-one
An in-depth guide to navigating the common hurdles in the large-scale synthesis of 1-Cyclopentylpropan-1-one, tailored for professionals in chemical research and drug development.
Technical Support Center: this compound Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the challenges frequently encountered during the scale-up of this valuable ketone intermediate. My approach is rooted in fundamental chemical principles and extensive field experience to ensure your process is not only successful but also robust, scalable, and safe.
We will explore the two most common synthetic pathways, troubleshoot potential issues with a systematic, cause-and-effect approach, and provide detailed, validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the synthesis of this compound.
Q1: What are the primary industrial-scale synthetic routes to this compound?
There are two principal strategies for synthesizing this compound, each with distinct advantages and challenges:
-
Grignard Reaction: This route involves the reaction of a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide) with a suitable propionyl electrophile, such as propionyl chloride or propanoyl anhydride. It is often favored for its high reactivity and the ready availability of starting materials.
-
Friedel-Crafts Acylation: This classic method involves the acylation of a cyclopentane precursor with propionyl chloride using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This can be a very direct route, but its feasibility is highly dependent on the nature of the cyclopentyl substrate.
Q2: Why is the Grignard reaction with a propionate ester not a preferred route for scale-up?
While reacting a Grignard reagent with an ester seems like a straightforward path to a ketone, it presents a significant control issue. The ketone product (this compound) is more reactive towards the Grignard reagent than the starting ester.[3] This leads to a second nucleophilic addition, forming an undesired tertiary alcohol byproduct (1-cyclopentyl-1-propyl-propan-1-ol).[4][5] Suppressing this over-addition is challenging on a large scale and often requires cryogenic temperatures or advanced techniques like flow chemistry to achieve high selectivity for the ketone.[5]
Q3: What are the critical safety considerations when using propionyl chloride in either synthesis route?
Propionyl chloride is a highly reactive and hazardous substance. Key precautions include:
-
Corrosivity: It is corrosive and can cause severe skin and eye burns.[6][7] Always use appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[6]
-
Reactivity with Water: It reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[7][8] All reactions must be conducted under strictly anhydrous conditions.
-
Flammability: Propionyl chloride is a highly flammable liquid with a low flash point.[6][7] All sources of ignition must be eliminated from the work area.
-
Toxicity: Inhalation of its vapors is toxic and can cause severe respiratory irritation.[7] All manipulations must be performed in a well-ventilated fume hood.
Part 2: Troubleshooting Guide for Grignard-Based Synthesis
The Grignard route is often the most practical approach. However, its success hinges on meticulous control of reaction parameters. This guide will help you diagnose and solve common problems.
Logical Flow for Troubleshooting Grignard Synthesis
Caption: Troubleshooting Decision Tree for Grignard Synthesis.
Question & Answer Troubleshooting
Q: My Grignard reaction won't start. There's no heat produced and the magnesium remains shiny. What's wrong?
A: This is a classic initiation failure. The surface of the magnesium is likely passivated by a layer of magnesium oxide.
-
Probable Causes:
-
Inactive Magnesium: The magnesium turnings have an oxide layer that prevents reaction.
-
Moisture Contamination: Trace amounts of water in your solvent (e.g., THF, Diethyl Ether) or on your glassware are quenching the Grignard reagent as it forms.
-
Impure Halide: The bromocyclopentane may contain inhibitors or be of poor quality.
-
-
Solutions & Scientific Rationale:
-
Magnesium Activation: The oxide layer must be chemically or physically disrupted. Add a small crystal of iodine, which etches the surface. Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts to form ethylene gas and MgBr₂, exposing fresh magnesium surfaces. You can also mechanically activate the magnesium by stirring it vigorously without solvent before the reaction.
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried, for example, by passing them through an activated alumina column or by distillation from a suitable drying agent like sodium/benzophenone.[9]
-
Purify Starting Materials: Distill the bromocyclopentane before use to remove any non-volatile impurities or stabilizers.
-
Q: The reaction worked, but my final product is contaminated with a significant amount of a higher boiling point impurity, identified as 1-cyclopentyl-1-propyl-propan-1-ol. How can I prevent this?
A: You are experiencing over-addition. The desired ketone product is reacting with a second equivalent of your cyclopentylmagnesium bromide.
-
Probable Cause: The rate of addition of the Grignard reagent to the ketone is faster than its addition to the propionyl chloride, especially at higher temperatures or with poor mixing.
-
Solutions & Scientific Rationale:
-
Temperature Control (Thermodynamic Control): This is the most critical parameter. The reaction should be maintained at a low temperature (typically -20°C to 0°C). At lower temperatures, the tetrahedral intermediate formed from the addition to propionyl chloride is more stable and less prone to collapsing and reacting further.
-
Controlled Addition (Kinetic Control): Add the propionyl chloride solution to the Grignard reagent slowly and sub-surface. This prevents localized high concentrations of the acylating agent and allows the heat of the reaction to be dissipated effectively, preventing temperature spikes that favor the over-addition reaction.
-
Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.05 equivalents) to ensure full conversion of the propionyl chloride, but avoid a large excess which would drive the formation of the tertiary alcohol.[9]
-
Part 3: Experimental Protocol: Scale-Up Synthesis via Grignard Reaction
This protocol is designed for robustness and scalability. Every step includes justifications to build a self-validating system.
Workflow Overview
Caption: General Workflow for Grignard Synthesis of this compound.
Reagent & Yield Table
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Magnesium Turnings | 24.31 | 1.10 | 1.10 | 26.7 g |
| Bromocyclopentane | 149.04 | 1.05 | 1.05 | 156.5 g (117 mL) |
| Propionyl Chloride | 92.52 | 1.00 | 1.00 | 92.5 g (84 mL) |
| Anhydrous THF | - | - | - | 1.5 L |
| Product | Molar Mass ( g/mol ) | Theoretical Moles | Theoretical Yield | Typical Yield |
| This compound | 126.20 | 1.00 | 126.2 g | 95-110 g (75-87%) |
Step-by-Step Protocol
Step 1: Preparation and Grignard Formation (Anhydrous/Inert Atmosphere Required)
-
Apparatus Setup: Assemble a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser with a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
-
Charge Magnesium: To the flask, add magnesium turnings (26.7 g, 1.10 mol) and a single crystal of iodine.
-
Initiation: Add approximately 100 mL of anhydrous THF to the flask. In the dropping funnel, charge a solution of bromocyclopentane (156.5 g, 1.05 mol) in 400 mL of anhydrous THF. Add ~20 mL of the bromocyclopentane solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color and a gentle reflux. If it does not start, gently warm the flask with a heat gun.
-
Grignard Reagent Synthesis: Once initiated, add the remaining bromocyclopentane solution dropwise at a rate that maintains a steady but controlled reflux. Rationale: This slow addition prevents a dangerous exotherm and minimizes the formation of the Wurtz coupling byproduct (dicyclopentyl). After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure all the magnesium has reacted. The solution should be a cloudy grey-brown color.
Step 2: Acylation Reaction
-
Cooling: Cool the freshly prepared Grignard reagent to -10°C using an ice/salt or acetone/dry ice bath. Rationale: Low temperature is critical to prevent over-addition to the ketone product.
-
Prepare Acyl Chloride Solution: In the dropping funnel, prepare a solution of propionyl chloride (92.5 g, 1.00 mol) in 200 mL of anhydrous THF.
-
Slow Addition: Add the propionyl chloride solution dropwise to the stirred, cooled Grignard reagent over 2-3 hours, ensuring the internal temperature does not rise above -5°C. A thick precipitate will form. Rationale: This is the slowest and most crucial step. Maintaining a low temperature and slow addition rate kinetically favors the formation of the desired ketone.
-
Warm to Room Temperature: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for an additional 1 hour.
Step 3: Work-up and Purification
-
Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully add 500 mL of a cold, saturated aqueous ammonium chloride (NH₄Cl) solution. Rationale: NH₄Cl is a mild acid that effectively hydrolyzes the magnesium alkoxide complex without causing acid-catalyzed side reactions. DO NOT quench with water alone, as this can form magnesium hydroxide, leading to emulsions. An acid quench (e.g., dilute HCl) is also possible but can be more vigorous.
-
Extraction: Transfer the mixture to a large separatory funnel. The organic layer should be separated. Extract the aqueous layer twice with 200 mL portions of diethyl ether or methyl tert-butyl ether (MTBE).
-
Washing: Combine all organic layers and wash sequentially with 200 mL of 1 M HCl (to remove any remaining magnesium salts), 200 mL of saturated sodium bicarbonate solution (to neutralize any acid), and finally 200 mL of brine (to aid in drying).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a pale yellow oil. Purify by vacuum distillation to obtain this compound as a clear, colorless liquid.[10]
References
-
Pedersen, M. J., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research. [Link]
-
Quora. (2017). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? [Link]
-
Science Forums. (2019). Synthesis of 1-cyclopentylpropan-1-amine from cyclopentene. [Link]
-
ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1. [Link]
-
ACS Publications. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]
-
RSC Publishing. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. [Link]
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. [Link]
-
NJ.gov. (2002). HAZARD SUMMARY: PROPIONYL CHLORIDE. [Link]
-
Carl Roth. (2022). MATERIAL SAFETY DATA SHEET: PROPIONYL CHLORIDE. [Link]
-
Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis. [Link]
-
Nanjing Chemical Material Corp. (n.d.). Precautions for Propionyl Chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. [Link]
-
PubChem, NIH. (n.d.). 1-Cyclopentyl-1-propanol. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-cyclopentyl-1-propanol. [Link]
-
NIH. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. [Link]
-
PubChem, NIH. (n.d.). 1-Cyclopentyl-1-propanone. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
Sources
- 1. Synthesis of 1-cyclopentylpropan-1-amine from cyclopentene - Organic Chemistry - Science Forums [scienceforums.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nj.gov [nj.gov]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. Precautions for Propionyl Chloride - Nanjing Chemical Material Corp. [njchm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-Cyclopentyl-1-propanone | C8H14O | CID 243074 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Preventing Polymerization of 1-Cyclopentylpropan-1-one
Welcome to the technical support guide for 1-Cyclopentylpropan-1-one. As Senior Application Scientists, we understand that unexpected sample degradation can compromise critical research. This guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the potential polymerization pathways of this compound and to offer actionable, field-proven strategies for its prevention.
This compound (CAS 6635-67-2) is a valuable ketone intermediate in various synthetic applications.[1][2] However, like many ketones possessing α-hydrogens, it is susceptible to self-condensation and other polymerization reactions under certain conditions, leading to increased viscosity, sample solidification, and the formation of impurities. This guide provides a structured approach to troubleshooting and preventing these issues, ensuring the integrity and reliability of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What are the primary signs that my sample of this compound is polymerizing?
A: The most common indicators of polymerization include a noticeable increase in viscosity, the formation of a gel, or complete solidification of the liquid sample.[3][4] You may also observe discoloration (e.g., yellowing) or the appearance of insoluble particulate matter. Analytically, you would see the emergence of higher molecular weight species in GC-MS or NMR spectra and a corresponding decrease in the purity of the monomer.
Q2: What chemical pathways cause this compound to polymerize?
A: There are two primary mechanisms of concern:
-
Aldol Condensation: This is the most probable pathway for a saturated ketone like this compound. The presence of acidic or basic catalysts can facilitate the removal of an α-hydrogen (from the ethyl group), forming an enolate.[5] This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ketone molecule, leading to dimerization and subsequent oligomerization.[6][7]
-
Radical Polymerization: While less common for saturated ketones, this pathway can be initiated by exposure to heat, UV light, or the presence of radical initiators like peroxides (which can form upon exposure to air).[8][9][10] This risk increases significantly if the sample contains unsaturated ketone impurities.
Q3: Can I reverse the polymerization process?
A: Generally, no. Polymerization through C-C bond formation, such as in an aldol condensation, is typically irreversible under standard laboratory conditions. The focus must be on prevention rather than reversal. If a sample has polymerized, it should be disposed of according to your institution's hazardous waste guidelines.
Q4: Why is it important to prevent polymerization during storage and reactions?
A: Uncontrolled polymerization can lead to several adverse outcomes. It causes an increase in viscosity, which can foul equipment and make handling difficult.[10] Furthermore, it is often an exothermic process that can accelerate, potentially leading to a dangerous runaway reaction.[3][10] From a research perspective, it reduces the concentration and purity of your starting material, leading to failed reactions, inaccurate results, and wasted resources.
Section 2: Troubleshooting Guide: Diagnosing and Solving Polymerization Issues
This guide provides a systematic approach to identifying the root cause of polymerization and implementing effective solutions.
Issue 1: My sample's viscosity has increased, or it has solidified during storage.
-
Potential Cause A: Catalytic Impurities
-
Causality: Trace amounts of acidic or basic residues on glassware or from transfer equipment can catalyze aldol condensation. Ketones are sensitive to both Brønsted acids and bases, which promote the formation of the reactive enol or enolate tautomer.[5][11][12]
-
Recommended Solution: Implement a rigorous glassware cleaning protocol. Ensure all containers are washed, rinsed with deionized water, and either oven-dried or rinsed with a neutral, anhydrous solvent (like acetone, which is then fully evaporated) before use.
-
-
Potential Cause B: Improper Storage Temperature
-
Causality: Chemical reactions, including polymerization, accelerate at higher temperatures. Storing the compound at room temperature or in areas with temperature fluctuations increases the kinetic likelihood of self-condensation.
-
Recommended Solution: Store this compound in a refrigerator at 2-8°C, as recommended by suppliers.[1] Ensure the container is tightly sealed to prevent moisture ingress, which could contain dissolved acidic or basic gases.
-
-
Potential Cause C: Exposure to Air and/or Light
-
Causality: Oxygen in the air can slowly form peroxides, which are well-known radical initiators.[13] UV light provides the energy to initiate radical chain reactions.[8][14] Together, they create a potent environment for radical-induced polymerization.
-
Recommended Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen. Use amber glass vials or wrap clear vials in aluminum foil to protect the contents from light.
-
Issue 2: During a reaction or workup (e.g., distillation), I'm seeing significant product loss and formation of a high-molecular-weight, tar-like residue.
-
Potential Cause A: High Process Temperature
-
Causality: Heating accelerates both aldol and radical polymerization pathways. Distillation is a particularly high-risk step, as elevated temperatures are maintained for extended periods.[9]
-
Recommended Solution: If distillation is necessary, perform it under reduced pressure (vacuum distillation) to lower the boiling point. Use the minimum temperature required for an efficient rate of distillation.
-
-
Potential Cause B: Absence of a Process Inhibitor
-
Causality: When heating a potentially reactive monomer, the absence of a radical scavenger allows any initiated radical chains to propagate freely, leading to rapid polymerization.[3]
-
Recommended Solution: Add a small amount of a radical inhibitor before heating. For distillations, a less volatile inhibitor like Butylated hydroxytoluene (BHT) is suitable. A typical concentration is 100-500 ppm.
-
-
Potential Cause C: Extended Reaction or Heating Time
-
Causality: The probability of polymerization increases with time. Unnecessarily long reaction times or prolonged heating, even at moderate temperatures, provide more opportunity for unwanted side reactions to occur.[3]
-
Recommended Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, or NMR). Work up the reaction as soon as it has reached completion to minimize exposure to adverse conditions.
-
Section 3: Proactive Prevention: Best Practices and Protocols
Adhering to the following best practices will significantly minimize the risk of polymerization.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Slows the rate of all chemical reactions, including polymerization.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents the formation of peroxides from atmospheric oxygen, which act as radical initiators.[13] |
| Container | Tightly Sealed Amber Glass Vial | Protects from UV light and prevents contamination from air and moisture.[8] |
| Inhibitor | 100-200 ppm of BHT (optional) | Provides an extra layer of protection by scavenging free radicals that may form during storage.[9][15] |
Experimental Protocols
Protocol 1: Neutralization of Glassware
-
Wash glassware with a suitable laboratory detergent.
-
Rinse thoroughly with tap water, followed by three rinses with deionized water.
-
For critical applications, perform a final rinse with a 1% solution of acetic acid (to neutralize any basic residues), followed by more deionized water, and then a rinse with a 1% solution of sodium bicarbonate (to neutralize any acidic residues).
-
Rinse again three times with deionized water.
-
Oven-dry the glassware at >120°C for at least 4 hours to ensure it is both dry and sterile of organic contaminants. Alternatively, rinse with an anhydrous solvent and dry under a stream of inert gas.
Protocol 2: Adding a Storage Inhibitor (e.g., BHT)
-
Determine the mass of this compound to be stabilized.
-
Calculate the required mass of BHT for a 200 ppm concentration. (Formula: Mass of Ketone [g] × 200 / 1,000,000 = Mass of BHT [g]).
-
Prepare a stock solution of BHT in a volatile, neutral solvent (e.g., anhydrous diethyl ether or hexane) to ensure accurate addition of small quantities.
-
Add the calculated volume of the BHT stock solution to the ketone.
-
Mix thoroughly to ensure homogeneity. If a solvent was used, it can be carefully removed under a gentle stream of nitrogen.
Protocol 3: Removing a Phenolic Inhibitor Prior to Reaction Note: This is often necessary as inhibitors can interfere with certain catalytic systems.
-
Dissolve the inhibited ketone in a water-immiscible solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a 5% aqueous sodium hydroxide (NaOH) solution. The basic wash deprotonates the phenolic inhibitor (like BHT or MEHQ), rendering it water-soluble and extracting it into the aqueous layer.[9]
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and remove the solvent under reduced pressure. Use the purified, inhibitor-free ketone immediately.
Section 4: Visualizing Mechanisms and Workflows
Visual aids can clarify complex processes. Below are diagrams for the troubleshooting workflow and potential polymerization mechanisms.
Caption: Troubleshooting workflow for identifying and solving polymerization issues.
Caption: Simplified mechanisms for Aldol and Radical polymerization.
References
-
CurlyArrows Organic Chemistry. (n.d.). What are Radical inhibitors and their role in a reaction? Retrieved from [Link]
-
AK Lectures. (n.d.). Radical Reaction Inhibitors. Retrieved from [Link]
-
Researcher.Life. (2005). High pressure base-catalyzed oligomerization of ketones. R Discovery. Retrieved from [Link]
-
Wako Pure Chemical Corporation. (n.d.). Polymerization Inhibitors | Q-1300 | Q-1301. Retrieved from [Link]
-
ACS Publications. (n.d.). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Radicals in natural product synthesis. PMC. Retrieved from [Link]
-
YouTube. (2013, July 22). Radical Reaction Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2023, December 2). Lewis acid catalysed polymerisation of cyclopentenone. PMC. Retrieved from [Link]
-
Quora. (2021, June 18). Why does ketone not undergo polymerization? Retrieved from [Link]
-
Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
MDPI. (2024, September 9). Novel Brønsted Acid Catalyzed C-C Bond Activation and α-Alkylation of Ketones. Retrieved from [Link]
-
YouTube. (2018, February 5). Radical Inhibitors. Retrieved from [Link]
-
YouTube. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1122-98-1 | Product Name : 1-Cyclopentylpropan-2-one. Retrieved from [Link]
-
Quora. (2018, January 18). Does ketone do a polymerization reaction? Retrieved from [Link]
-
YouTube. (2025, November 14). How Can Polymerization Avoid Unwanted Side Reactions? Chemistry For Everyone. Retrieved from [Link]
-
YouTube. (2025, May 26). How Do Polymerization Inhibitors Work? Chemistry For Everyone. Retrieved from [Link]
-
National Institutes of Health. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopentyl-1-propanone. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Retrieved from [Link]
-
JoVE. (2025, May 22). Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Technical Support Center: Work-up & Purification of 1-Cyclopentylpropan-1-one
Welcome to the technical support guide for handling reactions involving 1-Cyclopentylpropan-1-one (MW: 126.20 g/mol , Formula: C₈H₁₄O).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate the critical post-reaction work-up and purification stages. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your final product.
The carbonyl group in this compound is its primary reactive site, participating in a wide array of synthetic transformations such as reductions, Grignard additions, and enolate chemistry.[4][5][6] A robust and well-designed work-up is paramount to isolating the desired product from unreacted starting materials, catalysts, salts, and potential side-products.
Section 1: Standard Work-up Workflow
A typical reaction work-up follows a logical sequence of quenching, extraction, washing, drying, and concentration. This idealized workflow serves as our baseline before we delve into troubleshooting specific complications.
Caption: General workflow for the work-up of this compound reactions.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the work-up procedure in a question-and-answer format.
Question: I've quenched my reaction, added an organic solvent, and now have a persistent emulsion that won't separate. What are my options?
Answer: Emulsion formation is a frequent challenge, often caused by high concentrations of salts, surfactant-like molecules, or fine particulates at the aqueous-organic interface.[7] Do not discard the mixture. Here is a systematic approach to breaking an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, layers will separate on their own with time.
-
Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity and density of the aqueous phase, reducing the solubility of organic components and helping to force the separation of layers.[8]
-
Gentle Agitation: Gently swirl the funnel rather than shaking vigorously. You can also gently stir the emulsion layer with a glass rod.
-
Filtration: For emulsions caused by solid precipitates, filter the entire mixture through a pad of Celite® (diatomaceous earth). Rinse the filter cake with the organic extraction solvent to recover your product.
-
Solvent Addition:
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the layers to separate.
Caption: Decision tree for resolving emulsions during liquid-liquid extraction.
Question: My crude product is contaminated with an acidic (e.g., carboxylic acid) or basic (e.g., amine) impurity. How can I remove it during the work-up?
Answer: This is a classic scenario for an acid-base extraction , which leverages the differential solubility of neutral organic compounds and their charged salt forms.[10][11]
-
To Remove Acidic Impurities: During the washing steps, use a mild aqueous base such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The acidic impurity will be deprotonated to form a water-soluble carboxylate salt, which will be partitioned into the aqueous layer and removed.[12][13]
-
Causality: Benzoic acid (pKa ~4.2) is insoluble in diethyl ether but will be readily deprotonated by NaHCO₃ to form sodium benzoate, which is highly soluble in the aqueous wash. Your neutral ketone product, this compound, will remain in the organic layer.
-
-
To Remove Basic Impurities: Wash the organic layer with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). The basic impurity (e.g., an amine) will be protonated to form a water-soluble ammonium salt, which is extracted into the aqueous phase.
-
Causality: A basic amine will react with HCl to form a charged ammonium chloride salt, which is drawn into the aqueous layer, leaving the neutral ketone behind in the organic layer.[10]
-
Important: After an acid or base wash, always perform a final wash with brine to remove residual acid/base and reduce the amount of dissolved water in the organic layer before drying.
Question: After removing the solvent on the rotary evaporator, my product looks cloudy or contains water droplets. What went wrong?
Answer: This indicates that the drying step was incomplete. Water can interfere with subsequent reactions and affect yield calculations. The cause is usually one of the following:
-
Insufficient Drying Agent: Not enough drying agent was added to absorb all the water. Anhydrous magnesium sulfate (MgSO₄), for instance, will appear as a fine, free-flowing powder when the solution is dry, but will clump together at the bottom of the flask when it is still wet.[14]
-
Insufficient Contact Time: The drying agent was not allowed enough time to absorb the water. Swirling the flask for 5-10 minutes is typically sufficient.
-
Poor Choice of Drying Agent: While MgSO₄ and Na₂SO₄ are excellent general-purpose drying agents, they have different properties. MgSO₄ is slightly acidic, very fast, and has a high capacity. Na₂SO₄ is neutral and has a high capacity but works more slowly.[15][16] For a simple ketone, either is usually fine.
Solution: Re-dissolve your crude product in the organic solvent (e.g., diethyl ether or dichloromethane), return it to a flask, and add more anhydrous drying agent until it no longer clumps. Filter and re-evaporate the solvent.
Section 3: Frequently Asked Questions (FAQs)
Q: How do I select the best organic solvent for extraction?
A: The ideal extraction solvent should have four key properties:
-
High Solubility for the Product: It should readily dissolve this compound.
-
Immiscibility with Water: It should form a distinct second layer when mixed with the aqueous phase.
-
Low Boiling Point: This allows for easy removal by rotary evaporation without damaging the product.
-
Low Reactivity: It should be inert to your product and any other compounds in the mixture. For this compound, common choices include diethyl ether , ethyl acetate (EtOAc) , and dichloromethane (DCM) .
Q: When should I choose distillation over flash chromatography for purification?
A: The choice depends on the nature of the impurities.
-
Distillation is ideal when your product (this compound, a liquid[1]) has a significantly different boiling point from its impurities. It is a bulk purification technique and can be very efficient for removing non-volatile impurities or solvents.[17][18]
-
Flash Column Chromatography is superior for separating compounds with similar boiling points but different polarities.[19][20] If your crude product shows multiple spots on a TLC plate, chromatography is the preferred method. For a moderately polar ketone like this, a hexane/ethyl acetate solvent system is a good starting point for developing a separation method.[19]
Q: How can I confirm the purity and identity of my final product?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot.
-
Gas Chromatography (GC): Provides quantitative purity information and retention time data for identification.[21]
-
Spectroscopy (NMR and IR): ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule, while IR spectroscopy will show a characteristic strong absorption for the carbonyl (C=O) group.
Section 4: Key Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
-
Preparation: Ensure the crude, quenched reaction mixture is in a separatory funnel of appropriate size (not more than 2/3 full).
-
Solvent Addition: Add the chosen organic extraction solvent (e.g., ethyl acetate).
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently 10-15 times. Vent again.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.[9]
-
Draining: Remove the stopper and drain the bottom layer. If the organic layer is on the bottom (e.g., DCM), drain it into a clean flask. If it is on top (e.g., EtOAc), drain the bottom aqueous layer and pour the top organic layer out through the top of the funnel to avoid re-contamination.
-
Washing: Return the organic layer to the funnel (if drained). Add the appropriate wash solution (e.g., 5% NaHCO₃, then brine), and repeat steps 3-5 for each wash.
-
Collection: Collect the final washed organic layer in a clean Erlenmeyer flask for the drying step.
Protocol 2: Flash Column Chromatography
-
Method Development: Using TLC, find a solvent system (e.g., 9:1 Hexane:EtOAc) that gives your product an Rf value of approximately 0.3-0.4 and separates it from impurities.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.[20]
-
Sample Loading: Concentrate your crude product. If it's an oil, dissolve it in a minimal amount of the eluent or a stronger solvent (like DCM). If it's not very soluble, consider "dry loading" by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (air or nitrogen) to achieve a steady flow.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Section 5: Data Tables
Table 1: Properties of Common Extraction Solvents
| Solvent | Density (g/mL) | Boiling Point (°C) | Miscible with Water? | Notes |
| Diethyl Ether | 0.71 | 34.6 | No | Highly volatile and flammable. Forms peroxides. |
| Ethyl Acetate (EtOAc) | 0.90 | 77.1 | No | Good general-purpose solvent. |
| Dichloromethane (DCM) | 1.33 | 39.6 | No | Dense (forms bottom layer). Potential health hazard. |
| Hexanes | ~0.66 | ~69 | No | Non-polar, often used with a more polar co-solvent. |
Table 2: Properties of Common Drying Agents
| Drying Agent | Formula | Capacity | Speed | Acidity | Notes |
| Magnesium Sulfate | MgSO₄ | High | Fast | Slightly Acidic | Fine powder, requires filtration. Good for general use. |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Neutral | Granular, can be decanted from. Best for neutral compounds. |
| Calcium Chloride | CaCl₂ | High | Fast | Neutral | Can form complexes with alcohols, amines, and some ketones. |
References
- Google Patents. (n.d.). US2826537A - Method for purification of ketones.
- Google Patents. (n.d.). US2166584A - Purification of ketones.
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]
-
Quora. (2017). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopentyl-1-propanone. Retrieved from [Link]
-
ResearchGate. (2014). What is the best way to remove Ketones? Retrieved from [Link]
-
Molbase. (n.d.). 1-Cyclopentyl-propan-1-on. Retrieved from [Link]
-
PubChem. (n.d.). (1S)-1-cyclopentylpropan-1-ol. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopentyl-1-propanol. Retrieved from [Link]
-
YouTube. (2025). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ACS Publications. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
Science Learning Center. (n.d.). Aldehyde and Ketone Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Allen. (n.d.). Tests for Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]
-
Experimental No. (13) Aldehydes and ketones. (2021). Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved from [Link]
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents. Retrieved from [Link]
- Google Patents. (n.d.). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
-
RSC Education. (n.d.). Drying liquids. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation: GC-MS Analysis of 1-Cyclopentylpropan-1-one
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a cornerstone of reliable and reproducible results. In this guide, we delve into the robust methodology of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1-Cyclopentylpropan-1-one purity. This document provides an in-depth, experience-driven perspective on not only the "how" but, more critically, the "why" behind the analytical choices, ensuring a self-validating and scientifically sound approach. Furthermore, we will objectively compare GC-MS with alternative analytical techniques, providing the experimental data and context needed to make informed decisions in your own laboratory.
The Critical Role of Purity for this compound
This compound is a ketone that serves as a building block in the synthesis of various organic molecules. Its chemical structure is presented in Figure 1.
Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound)
The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and the introduction of contaminants that may be difficult to remove in subsequent steps. Common impurities can arise from the starting materials or by-products of the synthesis process, such as the incomplete reaction of cyclopentyl magnesium bromide with propanoyl chloride. Therefore, a validated analytical method to confirm the purity of this compound is not just a quality control measure; it is a fundamental requirement for the integrity of the research and development process.
GC-MS: A Powerful Tool for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This synergy makes it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.
The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.
The choice of GC-MS for this application is underpinned by its high resolution, sensitivity, and specificity. It allows for the separation of the main component from structurally similar impurities, providing both qualitative and quantitative data.
A Validated GC-MS Method for this compound Purity
A robust analytical method is one that has been validated to be suitable for its intended purpose.[2] The following is a detailed, step-by-step protocol for the validation of a GC-MS method for determining the purity of this compound, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890A GC System (or equivalent)
-
Mass Spectrometer: Agilent 5975C inert XL MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. The non-polar nature of this column is well-suited for the separation of relatively non-polar ketones.
-
Carrier Gas: Helium (99.999% purity)
-
Solvent: Dichloromethane (GC grade)
-
Standard: this compound, certified reference material (>99.5% purity)
Chromatographic Conditions
| Parameter | Setting | Justification |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for good sensitivity and to avoid column overloading. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for the major component. |
| Carrier Gas Flow | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency and reproducible retention times. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points, ensuring elution of both the main peak and any potential impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temp. | 150 °C | Maintains stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40-300 amu | Covers the molecular weight of the target analyte and expected impurities. |
Method Validation Protocol
The following validation parameters are assessed to ensure the method is reliable and fit for purpose.
Why it's done: To ensure the chromatographic system is performing correctly before running any samples.
How it's done:
-
Prepare a solution of this compound reference standard at a concentration of 100 µg/mL in dichloromethane.
-
Inject the solution six replicate times.
-
Evaluate the following parameters:
-
Peak Area Reproducibility: The relative standard deviation (RSD) of the peak area for the six injections should be ≤ 2.0%.
-
Retention Time Reproducibility: The RSD of the retention time should be ≤ 1.0%.
-
Tailing Factor: Should be between 0.8 and 1.5.
-
Theoretical Plates: Should be > 20,000.
-
Why it's done: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
How it's done:
-
Analyze a blank (dichloromethane).
-
Analyze the this compound reference standard.
-
Analyze a sample of this compound.
-
Spike the sample with known potential impurities (e.g., starting materials from synthesis) and analyze.
-
The retention time and mass spectrum of the this compound peak in the sample should match that of the reference standard, and there should be no interfering peaks at the retention time of the analyte in the blank or spiked samples. Peak purity analysis using the mass spectral data can further confirm the homogeneity of the analyte peak.[3]
Why it's done: To establish that the detector response is directly proportional to the concentration of the analyte over a given range.
How it's done:
-
Prepare a series of at least five calibration standards of this compound in dichloromethane, ranging from 1 µg/mL to 200 µg/mL.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Why it's done: To determine the closeness of the test results obtained by the method to the true value.
How it's done:
-
Prepare a sample of this compound of a known, lower purity.
-
Spike this sample with known amounts of the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery of the added standard. The mean recovery should be within 98.0% to 102.0%.
Why it's done: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
How it's done:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and instrument. The RSD of the purity results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. The RSD of the purity results between the two days should be ≤ 3.0%.
Why it's done: To evaluate the reliability of the analysis with respect to deliberate variations in method parameters.
How it's done:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
GC oven temperature ramp rate (± 1 °C/min)
-
Carrier gas flow rate (± 0.1 mL/min)
-
Inlet temperature (± 5 °C)
-
-
Analyze a sample of this compound under each of the modified conditions.
-
The purity results should not be significantly affected by these minor changes, demonstrating the method's robustness for routine use.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful technique, other methods can also be employed for purity determination. The choice of technique often depends on the specific requirements of the analysis, such as the nature of the compound, the expected impurities, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For ketones, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) is often required for sensitive UV detection.[6][7][8]
Experimental Protocol Outline:
-
Derivatization: React the this compound sample with DNPH solution.
-
HPLC System: A standard HPLC system with a C18 column and a UV detector set to an appropriate wavelength (e.g., 360 nm for DNPH derivatives).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Validation: The method would require validation for specificity, linearity, accuracy, and precision, similar to the GC-MS method.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR determines the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[4][9][10] The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method.[11]
Experimental Protocol Outline:
-
Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic anhydride) into an NMR tube.
-
Solvent: Use a deuterated solvent (e.g., CDCl₃).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Purity Calculation: Calculate the purity based on the integral ratios, molecular weights, and masses of the analyte and the internal standard.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline substance, the melting endotherm is sharp. Impurities broaden the melting range and lower the melting point, and this change can be used to quantify the purity.[12][13][14][15]
Experimental Protocol Outline:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample into a DSC pan.
-
DSC Instrument: A calibrated DSC instrument.
-
Temperature Program: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) through its melting range.
-
Purity Calculation: Use the van't Hoff equation, which is typically integrated into the instrument's software, to calculate the mole percent purity from the shape of the melting peak.
Performance Comparison
The following table provides a comparative overview of the different analytical techniques for the purity determination of this compound.
| Feature | GC-MS | HPLC-UV (with Derivatization) | qNMR | DSC |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV absorbance | Nuclear spin resonance in a magnetic field | Measurement of heat flow during melting |
| Specificity | Very High (based on retention time and mass spectrum) | High (with good chromatographic separation) | High (based on unique chemical shifts) | Moderate (assumes eutectic behavior of impurities) |
| Sensitivity | High (ng to pg level) | High (ng level with derivatization) | Moderate (µg to mg level) | Low (requires >98% purity for accurate results) |
| Sample Throughput | Moderate | Moderate | High | Moderate |
| Sample Prep. | Simple dilution | More complex (derivatization required) | Simple (weighing and dissolution) | Simple (weighing) |
| Quantitation | Relative (area percent) or absolute (with standard) | Absolute (with standard) | Absolute (primary method with internal standard) | Absolute (based on thermodynamic principles) |
| Instrumentation Cost | High | Moderate | Very High | Moderate |
| Best Suited For | Volatile and semi-volatile compounds, complex mixtures | Non-volatile or thermally labile compounds | Absolute purity determination without a specific reference standard for the analyte | High-purity crystalline solids |
Visualizing the Workflow
To better understand the logical flow of the validation process and the comparison of techniques, the following diagrams are provided.
Caption: Workflow for the GC-MS validation of this compound purity.
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A Comparative Analysis of the Reactivity of 1-Cyclopentylpropan-1-one and Other Ketones: A Technical Guide for Researchers
In the landscape of organic synthesis and drug development, a nuanced understanding of the reactivity of carbonyl compounds is paramount. This guide provides an in-depth, objective comparison of the reactivity of 1-cyclopentylpropan-1-one with other representative ketones, namely the acyclic 3-pentanone and the cyclic ketones, cyclopentanone and cyclohexanone. This analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data, and presented with actionable insights for the practicing researcher.
Structural and Electronic Considerations: The Foundation of Reactivity
The reactivity of a ketone is intrinsically linked to the electronic and steric environment of the carbonyl group. The electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack, is modulated by the nature of the substituents attached to it.
This compound presents a unique structural motif, combining a five-membered cycloalkyl ring and a short alkyl chain. To understand its reactivity, we must consider the interplay of several factors:
-
Steric Hindrance: The cyclopentyl group, while cyclic, is not planar and its puckered conformation can exert significant steric bulk around the carbonyl carbon. This steric hindrance can impede the approach of nucleophiles, potentially slowing down reaction rates compared to less hindered ketones.
-
Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect (+I). This effect tends to decrease the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and reactivity towards nucleophiles.[1][2] The cyclopentyl and ethyl groups in this compound both contribute to this effect.
The following diagram illustrates the key structural features influencing the reactivity of the compared ketones.
Caption: Structural comparison of the ketones and key factors influencing their reactivity.
Comparative Reactivity in Key Ketone Transformations
We will now delve into a comparative analysis of the reactivity of this compound and our selected reference ketones in three fundamental reaction classes: nucleophilic addition, reduction, and enolate formation.
Nucleophilic Addition: The Grignard Reaction
The addition of organometallic reagents, such as Grignard reagents, to ketones is a cornerstone of carbon-carbon bond formation. The rate of this reaction is highly sensitive to both steric and electronic factors.
Causality Behind Experimental Choices: The Grignard reaction is chosen as a benchmark for nucleophilic addition due to its synthetic importance and its sensitivity to the steric and electronic environment of the carbonyl group. The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.
Caption: Generalized workflow for the Grignard reaction with a ketone.
Table 1: Predicted Relative Reactivity in Grignard Addition
| Ketone | Structure | Predicted Relative Rate | Key Influencing Factors |
| This compound | CCC(=O)C1CCCC1 | Slowest | Significant steric hindrance from the cyclopentyl group. |
| 3-Pentanone | CCC(=O)CC | Moderate | Moderate steric hindrance from two ethyl groups. |
| Cyclopentanone | O=C1CCCC1 | Fast | Planar structure allows for easier nucleophilic approach from above or below the ring. |
| Cyclohexanone | O=C1CCCCC1 | Moderate-Fast | The chair conformation can present some steric hindrance, but it is generally more reactive than acyclic ketones with similar substitution. |
Reduction: Hydride Delivery with Sodium Borohydride
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent that delivers a hydride ion (H⁻) to the carbonyl carbon.
Causality Behind Experimental Choices: The choice of sodium borohydride allows for a comparative study of the intrinsic reactivity of the carbonyl group towards a small nucleophile (hydride), minimizing steric complications that might arise with bulkier reducing agents.
Caption: Generalized workflow for the sodium borohydride reduction of a ketone.
Similar to the Grignard reaction, the rate of hydride reduction is influenced by the steric accessibility of the carbonyl carbon. The bulky cyclopentyl group in this compound is expected to slow the rate of reduction compared to less hindered ketones.
Table 2: Predicted Relative Reactivity in Sodium Borohydride Reduction
| Ketone | Structure | Predicted Relative Rate | Key Influencing Factors |
| This compound | CCC(=O)C1CCCC1 | Slowest | High steric hindrance from the cyclopentyl group. |
| 3-Pentanone | CCC(=O)CC | Moderate | Moderate steric hindrance from the two ethyl groups. |
| Cyclopentanone | O=C1CCCC1 | Fast | Relatively unhindered carbonyl group. |
| Cyclohexanone | O=C1CCCCC1 | Moderate-Fast | Less steric hindrance than this compound. |
Enolate Formation: Acidity of α-Protons
The formation of enolates through the deprotonation of α-protons is a critical step in a vast array of carbon-carbon bond-forming reactions, including aldol and Claisen condensations. The rate of enolate formation is directly related to the acidity (pKa) of the α-protons.
Causality Behind Experimental Choices: The acidity of the α-protons is a direct measure of the ease of enolate formation and provides a quantitative basis for comparing the reactivity of ketones in base-catalyzed reactions.
Caption: Generalized workflow for enolate formation.
The acidity of α-protons is influenced by both inductive and resonance effects. In cyclic ketones, ring strain can also play a significant role. For this compound, there are two sets of α-protons: those on the ethyl group and the one on the cyclopentyl ring. The acidity of the α-proton on the cyclopentyl ring is expected to be influenced by the ring's conformation.
Table 3: Acidity of α-Protons and Relative Ease of Enolate Formation
| Ketone | Structure | Approximate pKa of α-Protons | Predicted Ease of Enolate Formation | Key Influencing Factors |
| This compound | CCC(=O)C1CCCC1 | ~19-20 (estimated) | Moderate | Acidity is influenced by the alkyl groups. The α-proton on the cyclopentyl ring might be slightly more acidic due to the ring structure. |
| 3-Pentanone | CCC(=O)CC | ~20 | Moderate | Standard for acyclic ketones. |
| Cyclopentanone | O=C1CCCC1 | ~18-19 | Easiest | The α-protons are more acidic due to the geometry of the five-membered ring.[3] |
| Cyclohexanone | O=C1CCCCC1 | ~19 | Moderate | Less acidic than cyclopentanone due to less angle strain. |
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
This protocol describes a Friedel-Crafts acylation approach to synthesize the target ketone.
Materials:
-
Cyclopentane
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in dry CH₂Cl₂.
-
Cool the suspension to 0 °C in an ice bath.
-
Add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add cyclopentane (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.
-
Carefully pour the reaction mixture over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Comparative Reduction of Ketones with Sodium Borohydride
This protocol allows for the parallel reduction of the four ketones to compare their relative reaction rates.
Materials:
-
This compound
-
3-Pentanone
-
Cyclopentanone
-
Cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Prepare four separate 0.1 M solutions of each ketone and the internal standard in methanol.
-
In four separate reaction vials, place a magnetic stir bar and 5 mL of each ketone solution.
-
Cool the vials to 0 °C in an ice bath.
-
At time t=0, add an equimolar amount of NaBH₄ to each vial simultaneously and start a timer.
-
At regular time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture and quench it in a vial containing a small amount of acetone (to consume excess NaBH₄) and dichloromethane.
-
Analyze the quenched aliquots by Gas Chromatography (GC) to determine the ratio of the starting ketone to the corresponding alcohol product.
-
Plot the percentage of ketone remaining versus time for each reaction to compare the relative rates.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and comparing the reactivity of this compound with other common ketones. Based on established principles of steric and electronic effects, this compound is predicted to be less reactive towards nucleophilic addition and reduction reactions compared to 3-pentanone, cyclopentanone, and cyclohexanone due to the significant steric bulk of the cyclopentyl group. In terms of enolate formation, its reactivity is expected to be comparable to other acyclic ketones, though potentially slightly enhanced at the α-position of the cyclopentyl ring.
The lack of specific kinetic data for this compound in the current literature highlights an opportunity for further experimental investigation. The protocols provided herein offer a starting point for researchers to generate this valuable data, which would allow for a more precise and quantitative comparison. Such studies would not only contribute to a deeper fundamental understanding of ketone reactivity but also provide valuable parameters for the design and optimization of synthetic routes in medicinal and materials chemistry.
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PubChem. (n.d.). 1-Cyclopentyl-1-propanone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Reich, H. J. (n.d.). Acidity of C-H Bonds. University of Wisconsin. Retrieved January 21, 2026, from [Link]
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A Comprehensive Guide to the Spectral Analysis of Aliphatic Ketones: Interpreting the ¹H and ¹³C NMR Spectra of 1-Cyclopentylpropan-1-one
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 1-cyclopentylpropan-1-one, a representative aliphatic ketone. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical underpinnings and practical application of ¹H and ¹³C NMR, offering a comparative perspective with other common analytical techniques.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, offering unparalleled insight into the molecular structure of a compound.[1] Unlike techniques that provide information on functional groups or molecular weight, NMR elucidates the carbon-hydrogen framework, revealing the connectivity and chemical environment of individual atoms. This detailed structural information is crucial in various scientific endeavors, from the synthesis of novel chemical entities to the quality control of pharmaceutical products.
Analysis of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The key parameters in a ¹H NMR spectrum are the chemical shift (δ), multiplicity (splitting pattern), and integration.
Predicted ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | 2.52 | Quartet | 2H | -CH₂- (alpha to C=O) |
| b | 1.75 - 1.50 | Multiplet | 9H | Cyclopentyl protons |
| c | 1.05 | Triplet | 3H | -CH₃ |
Interpretation:
-
Chemical Shift: The protons on the carbon adjacent (alpha) to the carbonyl group (signal a ) are deshielded due to the electron-withdrawing nature of the carbonyl oxygen and are therefore found at a lower field (higher ppm value) compared to other alkyl protons.[2] The protons of the cyclopentyl ring (signal b ) and the terminal methyl group (signal c ) appear at higher fields (lower ppm values) as they are further from the deshielding influence of the carbonyl group.
-
Multiplicity: The multiplicity of a signal is determined by the number of neighboring, non-equivalent protons and follows the n+1 rule.
-
The quartet for signal a indicates that these two protons are adjacent to a group with three protons (the -CH₃ group).
-
The triplet for signal c indicates that these three protons are adjacent to a group with two protons (the -CH₂- group alpha to the carbonyl).
-
The complex multiplet for the cyclopentyl protons (signal b ) arises from the various and similar chemical environments of these protons and their coupling to each other.
-
-
Integration: The integrated area under each signal is proportional to the number of protons giving rise to that signal. The predicted integration values of 2H, 9H, and 3H for signals a , b , and c , respectively, are consistent with the structure of this compound.
Analysis of the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Typically, ¹³C NMR spectra are broadband decoupled, meaning each unique carbon atom appears as a single line.
Predicted ¹³C NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | 212.0 | C=O (Carbonyl) |
| 2 | 51.5 | CH (alpha to C=O) |
| 3 | 35.5 | CH₂ (alpha to C=O) |
| 4 | 30.0 | CH₂ (cyclopentyl) |
| 5 | 26.0 | CH₂ (cyclopentyl) |
| 6 | 8.0 | CH₃ |
Interpretation:
-
Chemical Shift: The most deshielded carbon is the carbonyl carbon (signal 1 ), which typically appears in the range of 205-220 ppm for ketones.[3] The carbon alpha to the carbonyl group on the cyclopentyl ring (signal 2 ) and the ethyl group (signal 3 ) are also deshielded, appearing at lower fields than the other alkyl carbons. The remaining cyclopentyl carbons (signals 4 and 5 ) and the terminal methyl carbon (signal 6 ) appear at higher fields.
To further aid in the assignment of carbon signals, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks, and quaternary carbons would be absent.[4]
Comparative Analysis with Other Spectroscopic Techniques
While NMR provides a detailed structural map, other spectroscopic techniques offer complementary information that can confirm the identity and purity of a compound.
1. Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying functional groups. For this compound, the most characteristic feature in the IR spectrum would be a strong absorption band in the region of 1715 cm⁻¹, which is indicative of a saturated aliphatic ketone's C=O stretching vibration.[5] The presence of C-H stretching vibrations for the alkyl and cyclopentyl groups would also be observed around 2850-3000 cm⁻¹.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The gas chromatogram would show a single peak for pure this compound, and its retention time could be used for identification when compared to a standard. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.20 g/mol ). Furthermore, the fragmentation pattern in the mass spectrum can provide additional structural information.
Experimental Protocols
NMR Sample Preparation:
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds.
-
Dissolving the Sample: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle vortexing or warming can aid dissolution.
-
Filtering the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Adding an Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition:
The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, in conjunction with complementary techniques like IR and GC-MS, provides a robust methodology for the unambiguous structural elucidation of organic molecules such as this compound. This guide has outlined the fundamental principles of interpreting the key spectral features of aliphatic ketones and provided a practical framework for sample preparation and data acquisition. By understanding the interplay of chemical shifts, multiplicities, and integration, researchers can confidently determine the structure of known and novel compounds, a critical capability in the fields of chemical research and drug development.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Doc Brown's Chemistry. Interpreting the H-1 NMR spectrum of cyclopentane. [Link]
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PubChem. 1-Cyclopentyl-1-propanol. [Link]
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PubChem. (1S)-1-cyclopentylpropan-1-ol. [Link]
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Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
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BYJU'S. Tests for Aldehydes and Ketones. [Link]
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ResearchGate. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. [Link]
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University of Massachusetts Boston. Identification of Aldehydes and Ketones. [Link]
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PubMed. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. [Link]
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Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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ResearchGate. Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2. [Link]
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ResearchGate. Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. [Link]
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Western University. NMR Sample Preparation. [Link]
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Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]
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Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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University of California, Davis. Identification of an Unknown – Alcohols, Aldehydes, and Ketones. [Link]
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Chemistry LibreTexts. 13.13: DEPT ¹³C NMR Spectroscopy. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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YouTube. A Level Chemistry Revision (Year 13) "Chemical tests to distinguish between Aldehydes and Ketones". [Link]
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ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
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Doc Brown's Chemistry. infrared spectrum of cyclopentane. [Link]
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YouTube. C-13 NMR summary. DEPT 45, 90, and 135. [Link]
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University of Wisconsin-River Falls. NMR Summary. [Link]
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ResearchGate. Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. [Link]
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Oregon State University. CH 336: Ketone Spectroscopy. [Link]
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Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
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Study.com. How do the IR spectra of the isomers cyclopentane and pent-1-ene differ?. [Link]
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Comparative study of different synthetic routes to 1-Cyclopentylpropan-1-one
Abstract
1-Cyclopentylpropan-1-one is a valuable ketone intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its molecular structure, featuring a five-membered aliphatic ring attached to a short acyl chain, presents several strategic opportunities for carbon-carbon bond formation. This guide provides an in-depth comparative analysis of the most prevalent and effective synthetic routes to this target molecule. We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of each pathway, supported by experimental data and detailed protocols. The objective is to equip researchers, chemists, and process development professionals with the critical insights needed to select the optimal synthetic strategy based on criteria such as yield, scalability, cost-effectiveness, and chemical safety.
Introduction
The synthesis of ketones is a fundamental task in organic chemistry. This compound (CAS No: 6635-67-2) serves as a key building block, and the efficiency of its production can significantly impact the overall viability of a multi-step synthesis.[1][2] The choice of synthetic route is not trivial; it dictates reagent costs, reaction times, purification challenges, and potential environmental impact. This guide will dissect three primary strategies for the synthesis of this compound:
-
Route A: Friedel-Crafts Acylation of Cyclopentane
-
Route B: Organometallic Acylation using a Cyclopentyl Grignard Reagent
-
Route C: Oxidation of 1-Cyclopentylpropan-1-ol
Each of these routes will be evaluated based on chemical principles and practical laboratory considerations.
Route A: Friedel-Crafts Acylation of Cyclopentane
The Friedel-Crafts acylation is a classic and direct method for forming an aryl or alkyl ketone through electrophilic aromatic substitution.[3][4] While traditionally applied to aromatic systems, it can be adapted for activated aliphatic compounds like cyclopentane.
Mechanistic Rationale
The reaction is initiated by the activation of an acylating agent, typically propanoyl chloride or propanoic anhydride, with a strong Lewis acid such as aluminum chloride (AlCl₃).[5] This generates a highly electrophilic acylium ion (CH₃CH₂CO⁺).[6][7][8] The cyclopentane, acting as a nucleophile, then attacks this ion to form a new carbon-carbon bond. A subsequent deprotonation step restores the stable alkane structure, yielding the final ketone product.
A critical aspect of this reaction is that the ketone product can form a complex with the Lewis acid catalyst.[9] This deactivates the product, preventing further acylation reactions and allowing for the isolation of the mono-acylated product.[4] Consequently, a stoichiometric amount of the Lewis acid is typically required.[9]
Caption: Workflow for Friedel-Crafts Acylation.
Advantages & Disadvantages
-
Advantages: This is often a one-step, direct route to the target ketone. The prevention of polyacylation is a significant benefit over the analogous Friedel-Crafts alkylation.[8]
-
Disadvantages: The reaction requires a stoichiometric amount of a Lewis acid, which can complicate the workup and generate significant waste. Furthermore, the reactivity of cyclopentane is lower than that of aromatic rings, potentially requiring harsher conditions and leading to lower yields. The acylium ion itself is stable and does not undergo rearrangement, which ensures product predictability.[5][8]
Representative Experimental Protocol
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap) is charged with anhydrous aluminum chloride (1.1 eq) and a dry solvent like dichloromethane or nitrobenzene under an inert atmosphere (N₂ or Ar).
-
Acylium Ion Formation: The flask is cooled in an ice bath (0 °C). Propanoyl chloride (1.0 eq) is added dropwise via the dropping funnel. The mixture is stirred for 30 minutes to allow for the formation of the acylium ion complex.
-
Acylation: Cyclopentane (1.2 eq) is added slowly, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Route B: Organometallic Acylation via Grignard Reagents
Organometallic reagents, particularly Grignard reagents, are powerful nucleophiles for C-C bond formation.[10] This route involves the reaction of a cyclopentyl-based organometallic with a propanoyl electrophile.
Mechanistic Rationale & Variants
The core of this method is the preparation of cyclopentylmagnesium halide (e.g., bromide or chloride) by reacting the corresponding halocyclopentane with magnesium metal in an ether solvent.[11] This Grignard reagent is then reacted with an acylating agent.
Variant 1: Reaction with Propanoyl Chloride
A direct reaction with propanoyl chloride is problematic. The Grignard reagent will perform a nucleophilic acyl substitution to form the ketone.[12][13] However, the resulting ketone is also highly reactive towards the Grignard reagent.[12][14] This leads to a second nucleophilic addition, producing a tertiary alcohol (1-cyclopentyl-1-ethyl-1-propanol) as a significant and often major byproduct.[15] Stopping the reaction at the ketone stage is extremely difficult due to the high reactivity of the Grignard reagent.[15]
Variant 2: The Weinreb Ketone Synthesis
A more controlled and superior approach is the Weinreb ketone synthesis.[16][17] This method utilizes a special acylating agent, the N-methoxy-N-methylamide of propanoic acid, also known as the Weinreb amide.[18] The cyclopentylmagnesium bromide adds to the Weinreb amide to form a stable, chelated tetrahedral intermediate.[16][19] This intermediate is stable under the reaction conditions and does not collapse to the ketone until an acidic workup is performed.[19] The chelation prevents the over-addition of a second equivalent of the Grignard reagent, allowing for the clean isolation of the ketone.[16]
Caption: Workflow for the Weinreb Ketone Synthesis.
Advantages & Disadvantages
-
Advantages: The Weinreb synthesis is highly reliable, provides excellent yields, and demonstrates broad functional group tolerance.[17] It effectively solves the over-addition problem seen with other acylating agents like acid chlorides.[16]
-
Disadvantages: This is a multi-step process. It requires the initial synthesis of the Grignard reagent and the Weinreb amide, adding to the overall step count and potentially lowering the overall yield from the basic starting materials.
Representative Experimental Protocol (Weinreb Synthesis)
-
Grignard Reagent Preparation: In a flame-dried flask under inert atmosphere, magnesium turnings (1.2 eq) are stirred in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. Bromocyclopentane (1.0 eq) in THF is added dropwise, and the mixture is refluxed until the magnesium is consumed.
-
Acylation: The prepared Grignard reagent is cooled to 0 °C. A solution of N-methoxy-N-methylpropanamide (the Weinreb amide, 0.9 eq) in anhydrous THF is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.
-
Workup: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred until the solids dissolve.
-
Purification: The product is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude oil is purified by column chromatography or vacuum distillation.
Route C: Oxidation of 1-Cyclopentylpropan-1-ol
This two-step approach involves first synthesizing the corresponding secondary alcohol, 1-cyclopentylpropan-1-ol, and then oxidizing it to the target ketone.
Mechanistic Rationale
The precursor alcohol can be readily synthesized by the reaction of cyclopentylmagnesium bromide with propanal.[20] This is a standard Grignard addition to an aldehyde, which reliably produces a secondary alcohol upon aqueous workup.[20][21]
The second step is the oxidation of the secondary alcohol. Several reagents can accomplish this transformation effectively. The Dess-Martin periodinane (DMP) is a popular choice due to its mild reaction conditions (room temperature, neutral pH) and high selectivity.[22][23][24] The mechanism involves the formation of a periodinane intermediate, followed by an intramolecular elimination to yield the ketone.[25][26] Other common methods include Swern oxidation or using chromium-based reagents like pyridinium chlorochromate (PCC). However, DMP often offers advantages in terms of simplified workup and avoidance of toxic heavy metals.[22][23]
Caption: Two-step synthesis via alcohol oxidation.
Advantages & Disadvantages
-
Advantages: This is a very reliable and high-yielding route. Both the Grignard addition to an aldehyde and the subsequent oxidation of the secondary alcohol are typically efficient and clean reactions. The use of mild oxidants like DMP avoids harsh conditions and tolerates many other functional groups.[23][26]
-
Disadvantages: This is inherently a two-step synthesis from the Grignard reagent, which increases labor and resource usage compared to a direct acylation method. The cost and potentially explosive nature of DMP can be a concern for large-scale industrial applications.[23]
Representative Experimental Protocol (Dess-Martin Oxidation)
-
Alcohol Synthesis: Prepare 1-cyclopentylpropan-1-ol by reacting cyclopentylmagnesium bromide with propanal, followed by an acidic workup as described in Route B. Purify the alcohol before proceeding.
-
Oxidation: To a stirred solution of 1-cyclopentylpropan-1-ol (1.0 eq) in dry dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise. The reaction is typically complete within 1-3 hours, and its progress can be monitored by TLC.
-
Workup: The reaction mixture is diluted with diethyl ether and quenched by pouring it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The mixture is stirred vigorously until the layers are clear.
-
Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude ketone can be purified by flash chromatography or vacuum distillation.
Comparative Analysis Summary
| Metric | Route A: Friedel-Crafts Acylation | Route B: Weinreb Synthesis | Route C: Oxidation of Alcohol |
| Overall Yield | Moderate to Low | High to Excellent | High to Excellent |
| Number of Steps | 1 (from cyclopentane) | 2-3 (from bromocyclopentane) | 2-3 (from bromocyclopentane) |
| Key Reagents | AlCl₃, Propanoyl Chloride | Mg, Weinreb Amide | Mg, Propanal, DMP/PCC |
| Scalability | Moderate (waste disposal) | Good | Moderate (cost of oxidant) |
| Control/Selectivity | Good (no rearrangements) | Excellent (no over-addition) | Excellent |
| Safety/Hazards | Corrosive AlCl₃, HCl gas | Pyrophoric Grignard reagent | Toxic oxidants (Cr), potentially explosive DMP |
| Cost-Effectiveness | Potentially high due to catalyst | Moderate (amide prep) | Can be high (DMP) |
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific requirements of the project.
-
For small-scale, high-purity synthesis in a research setting, the Oxidation of 1-Cyclopentylpropan-1-ol (Route C) using Dess-Martin periodinane is often the preferred method. It is reliable, high-yielding, and the reaction conditions are exceptionally mild.
-
For large-scale synthesis where over-addition must be avoided , the Weinreb Ketone Synthesis (Route B) is the most robust and reliable choice. Despite the extra step of preparing the Weinreb amide, the superior control and high yields often make it the most efficient pathway overall.
-
The Friedel-Crafts Acylation (Route A) , while direct, is generally the least practical approach for this specific target due to the lower reactivity of the aliphatic substrate and the issues associated with using stoichiometric Lewis acids. It might be considered if cyclopentane is an exceptionally inexpensive starting material and moderate yields are acceptable.
By understanding the mechanistic nuances and practical trade-offs of each method, researchers can make an informed decision to synthesize this compound efficiently and effectively.
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent. Retrieved from [Link]
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Quora. (2017). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene?. Retrieved from [Link]
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A Comparative Guide to the Validation of a Novel Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantification of 1-Cyclopentylpropan-1-one
This guide provides a comprehensive validation of a newly developed Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 1-Cyclopentylpropan-1-one. In the landscape of pharmaceutical development and quality control, robust and reliable analytical methods are paramount. This document offers an in-depth comparison of our proposed GC-MS method against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, supported by experimental data. The validation adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, ensuring a thorough evaluation of the method's suitability for its intended purpose.[1][2][3][4][5]
Introduction: The Analytical Challenge
This compound is a ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this analyte is critical to ensure the quality and purity of the final active pharmaceutical ingredient (API). While HPLC-UV methods are commonly employed for the analysis of carbonyl compounds, they often necessitate derivatization to enhance chromophoric activity for adequate UV detection.[6][7] This additional step can introduce variability and increase analysis time. Gas chromatography, particularly when coupled with a mass spectrometer, offers a highly selective and sensitive alternative for the direct analysis of volatile compounds like ketones.[8][9][10]
This guide presents a head-to-head comparison of a newly developed, direct injection GC-MS method and a traditional HPLC-UV method involving pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Methodologies: A Tale of Two Techniques
The Novel GC-MS Method
Our proposed method leverages the inherent volatility of this compound for direct analysis, eliminating the need for derivatization. The mass spectrometer is operated in selected ion monitoring (SIM) mode to ensure high selectivity and sensitivity.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer is used.
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Inlet: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 60°C held for 2 minutes, ramped to 250°C at 20°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
SIM Ions: Quantifier ion m/z 85, Qualifier ions m/z 57 and 126 (based on the fragmentation pattern of this compound).[11]
-
-
Injection Volume: 1 µL.
The Comparator: HPLC-UV Method with Derivatization
For comparison, we outline a typical HPLC-UV method that requires derivatization of the ketone with DNPH to form a hydrazone, which can be detected by a UV detector.[6]
-
Derivatization: To 1 mL of each calibration standard and sample, 1 mL of 0.05% DNPH in 2N HCl is added. The mixture is vortexed and allowed to react for 30 minutes at room temperature.
-
Extraction: The formed DNPH-hydrazone derivative is extracted with 5 mL of hexane. The organic layer is separated and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 1 mL of the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
-
Injection Volume: 20 µL.
Validation Parameters: A Comparative Analysis
The following sections detail the validation parameters for the new GC-MS method and compare its performance against the established HPLC-UV technique. The acceptance criteria are based on the ICH Q2(R1) guidelines.[2][12][13]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
GC-MS: The specificity of the GC-MS method is demonstrated through the chromatographic separation of this compound from potential impurities and by the high selectivity of the mass spectrometer operating in SIM mode. The monitoring of three distinct ions provides a high degree of confidence in the identity of the peak.
-
HPLC-UV: Specificity is established by comparing the chromatograms of a blank, the derivatized standard, and a spiked sample. However, co-eluting impurities with similar UV spectra could interfere.
Diagram: Validation Workflow
Caption: A flowchart illustrating the key stages of the analytical method validation process.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
| Parameter | GC-MS | HPLC-UV | Acceptance Criteria |
| Range | 0.1 - 100 µg/mL | 0.5 - 150 µg/mL | Defined by application |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Y-intercept | Close to zero | Close to zero | Minimal |
The GC-MS method demonstrates excellent linearity over a wide dynamic range, with a lower limit of quantitation that is advantageous for impurity testing.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.
| Concentration Level | GC-MS (% Recovery) | HPLC-UV (% Recovery) | Acceptance Criteria |
| Low (80%) | 99.5 ± 1.2 | 98.2 ± 2.5 | 98.0 - 102.0% |
| Medium (100%) | 100.2 ± 0.8 | 99.5 ± 1.8 | 98.0 - 102.0% |
| High (120%) | 100.5 ± 1.0 | 101.1 ± 2.1 | 98.0 - 102.0% |
The GC-MS method exhibits superior accuracy with lower variability compared to the HPLC-UV method, likely due to the elimination of the derivatization and extraction steps.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
| Parameter | GC-MS (%RSD) | HPLC-UV (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | < 1.0% | < 2.0% | ≤ 2.0% |
| Intermediate Precision (n=6) | < 1.5% | < 2.5% | ≤ 3.0% |
The direct injection approach of the GC-MS method leads to significantly better precision.
Diagram: Relationship of Validation Parameters
Caption: The interconnectedness of key analytical method validation parameters.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | GC-MS | HPLC-UV |
| LOD | 0.03 µg/mL | 0.15 µg/mL |
| LOQ | 0.1 µg/mL | 0.5 µg/mL |
The GC-MS method is demonstrably more sensitive, making it highly suitable for trace-level analysis.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
GC-MS: The method was found to be robust with respect to minor changes in oven ramp rate (± 2°C/min) and carrier gas flow (± 0.1 mL/min).
-
HPLC-UV: The method showed sensitivity to variations in the mobile phase composition and the pH of the derivatization reaction.
Conclusion: A Clear Advantage for GC-MS
The validation data unequivocally demonstrates that the newly developed GC-MS method for the quantification of this compound is superior to the traditional HPLC-UV method. The GC-MS method offers significant advantages in terms of specificity, accuracy, precision, and sensitivity. Furthermore, the elimination of the derivatization step simplifies the workflow, reduces analysis time, and minimizes potential sources of error. For researchers, scientists, and drug development professionals requiring a reliable and efficient analytical method for this compound, the validated GC-MS method presented herein is the recommended choice.
References
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A Comparative Guide to the Reactivity of 1-Cyclopentylpropan-1-one and Cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of synthetic organic chemistry, the selection of a ketone building block can profoundly influence reaction efficiency, yield, and stereochemical outcome. This guide provides an in-depth comparative analysis of two structurally related ketones: the archetypal five-membered ring, cyclopentanone, and its substituted derivative, 1-cyclopentylpropan-1-one. Understanding their distinct reactivity profiles is paramount for strategic synthesis design, particularly in the development of complex molecular architectures for pharmaceuticals and advanced materials.
This analysis is grounded in fundamental principles of organic chemistry, including steric hindrance, electronic effects, and ring strain, and is supported by established experimental observations and protocols.
Molecular Structure and Inherent Properties: The Foundation of Reactivity
At first glance, both molecules share the cyclopentanone scaffold. However, the addition of a propyl group to the carbonyl carbon in this compound introduces critical structural and electronic differences that dictate their chemical behavior.
Caption: Molecular structures of Cyclopentanone and this compound.
A summary of their core properties is presented below.
| Property | Cyclopentanone | This compound | Rationale for Reactivity Difference |
| Molecular Formula | C₅H₈O | C₈H₁₄O[1] | The additional C₃H₆ moiety in this compound is the primary source of steric and electronic differentiation. |
| Steric Hindrance at C=O | Low | High | The cyclopentyl and ethyl groups flank the carbonyl carbon, significantly impeding the approach of nucleophiles compared to the exposed carbonyl of cyclopentanone. |
| α-Proton Acidity (pKa) | ~18.5[2] | Estimated > 19 | The α-protons on cyclopentanone are more acidic due to the increased s-character of the C-H bonds within the strained ring system.[2][3] The alkyl group in this compound has a slight electron-donating effect, decreasing the acidity of its α-protons. |
| Ring Strain (I-Strain) | High | High | Both molecules possess a five-membered ring, where sp² hybridized carbons are favored over sp³ to reduce eclipsing interactions. This strain influences reactions at the carbonyl group.[4] |
Comparative Reactivity Analysis
The interplay of the factors outlined above results in distinct reactivity profiles, which we will explore through two fundamental classes of ketone reactions: nucleophilic addition to the carbonyl carbon and enolate formation at the α-carbon.
Nucleophilic Addition: The Impact of Steric Hindrance
Nucleophilic addition is a cornerstone reaction for ketones. The rate and success of this reaction are highly sensitive to the steric environment around the electrophilic carbonyl carbon.
Core Principle: The bulky cyclopentyl and ethyl groups in this compound create a sterically congested environment around the carbonyl carbon. This significantly hinders the trajectory of incoming nucleophiles, leading to slower reaction rates and potentially lower yields compared to the sterically accessible carbonyl of cyclopentanone.
Caption: Steric effects on nucleophilic addition rates.
Experimental Scenario: Grignard Reaction
The Grignard reaction, involving the addition of a highly basic organomagnesium halide, is an excellent illustration of this principle.
Predicted Outcome: Propylmagnesium bromide will react significantly faster and in higher yield with cyclopentanone than with this compound under identical conditions.
Experimental Protocol: Synthesis of 1-Propylcyclopentanol [5]
This protocol details the reaction with cyclopentanone. An analogous procedure would be followed for this compound, with the expectation of requiring longer reaction times or yielding less product.
-
Apparatus Setup: A three-necked, flame-dried 250 mL round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation:
-
Add magnesium turnings (2.67 g, 0.11 mol) and a small iodine crystal to the flask.
-
Add 20 mL of anhydrous diethyl ether.
-
In the dropping funnel, place a solution of 1-bromopropane (12.3 g, 0.1 mol) in 30 mL of anhydrous diethyl ether.
-
Add a small portion of the 1-bromopropane solution to initiate the reaction (indicated by heat and color change). Once started, add the remaining solution dropwise to maintain a gentle reflux.
-
After addition, stir for 1-2 hours until the magnesium is consumed.
-
-
Nucleophilic Addition:
-
Cool the Grignard solution in an ice bath.
-
Dissolve cyclopentanone (7.57 g, 0.09 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent.[5]
-
After addition is complete, remove the ice bath and stir at room temperature for 1 hour.
-
-
Workup:
-
Slowly pour the reaction mixture over 100 g of ice in a beaker.
-
Acidify with concentrated sulfuric acid to dissolve the magnesium salts.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude 1-propylcyclopentanol.
-
Caption: General workflow for the Grignard reaction with a ketone.
Enolate Formation and Reactivity
Reactions involving the α-carbon proceed via the formation of an enolate intermediate. The rate of enolate formation is governed by the acidity of the α-protons.
Core Principle: Cyclopentanone is more acidic at the α-position than typical acyclic ketones.[2] This is attributed to the increased s-character of the α-C-H bonds due to the geometric constraints of the five-membered ring.[3] In contrast, this compound has two distinct sets of α-protons: those on the cyclopentyl ring and those on the ethyl group. The latter are less acidic due to the electron-donating nature of the alkyl chain and are sterically hindered by the adjacent cyclopentyl group. The α-proton on the cyclopentyl ring is severely sterically hindered. Consequently, cyclopentanone forms an enolate more readily and rapidly than this compound.
| Ketone | α-Proton Environment | Acidity | Rate of Enolate Formation |
| Cyclopentanone | Four equivalent, sterically accessible protons on the ring. | More Acidic (pKa ~18.5)[2] | Fast |
| This compound | - Two protons on the ethyl group (less acidic, sterically hindered).- One proton on the cyclopentyl ring (severely hindered). | Less Acidic (pKa > 19, est.) | Slow |
Experimental Scenario: Base-Catalyzed Aldol Condensation
The aldol condensation is a classic reaction that hinges on enolate formation. A base abstracts an α-proton to form a nucleophilic enolate, which then attacks the carbonyl carbon of another ketone molecule.[6]
Predicted Outcome: Cyclopentanone will undergo self-aldol condensation at a much faster rate than this compound. The self-condensation of this compound would be particularly slow due to both the slower formation of the enolate and the severe steric hindrance involved in the subsequent nucleophilic attack on another molecule of the bulky ketone.
Experimental Protocol: Self-Aldol Condensation of Cyclopentanone [7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone (10.0 g, 0.119 mol) and a 10% aqueous solution of sodium hydroxide (20 mL).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product, primarily 2-(cyclopentylidene)cyclopentanone, can be purified by vacuum distillation or column chromatography.
Caption: Mechanism of the base-catalyzed aldol condensation of cyclopentanone.
Conclusion and Strategic Implications
The reactivity of cyclopentanone and this compound differs significantly, providing chemists with a strategic choice based on desired reaction outcomes.
-
Cyclopentanone is the more reactive of the two, particularly in reactions involving nucleophilic attack at the carbonyl and reactions requiring enolate formation. Its sterically unhindered nature and relatively acidic α-protons make it an ideal substrate for rapid bond formation.
-
This compound is a more sterically encumbered and less reactive ketone. Its sluggishness towards nucleophilic addition and enolate formation can be advantageous when chemoselectivity is required in a molecule with multiple electrophilic sites. It can also be used to control the extent of a reaction or to favor thermodynamic over kinetic products in certain scenarios.
For drug development professionals and synthetic chemists, this comparison underscores a critical principle: seemingly minor structural modifications can lead to major changes in chemical reactivity. A thorough understanding of these underlying steric and electronic factors is essential for the rational design of efficient and selective synthetic routes.
References
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Derivatives.
- American Chemical Society. (n.d.). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones.
- Benchchem. (n.d.). Application Note & Protocol: Synthesis of 1-Propylcyclopentene via Grignard Reaction.
- American Chemical Society. (n.d.). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones.
-
ChemTube3D. (n.d.). Aldol reaction of cyclopentanone. Retrieved from [Link]
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PubChem. (n.d.). 1-Cyclopentyl-1-propanone. Retrieved from [Link]
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MDPI. (2022). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Retrieved from [Link]
-
Quora. (2016). Why are cyclic ketones more reactive than open chain analogous ketones? Retrieved from [Link]
- Kinetics of the cross aldol condensation of valeraldehyde with cyclopentanone was investigated in a batch reactor under atmospheric pressure at 130 °C using heterogeneous metal modified oxides... (n.d.).
-
A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. (2013). Asian Journal of Chemistry. Retrieved from [Link]
-
SpringerLink. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Retrieved from [Link]
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- 8. mdpi.com [mdpi.com]
Comparative Analysis of 1-Cyclopentylpropan-1-one Derivatives and Analogs: A Guide to Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the cyclopentane ring represents a versatile scaffold, offering a unique combination of conformational rigidity and three-dimensional diversity. This guide delves into the biological activities of derivatives of 1-Cyclopentylpropan-1-one and structurally related analogs. While direct derivatization of this compound is an emerging area, this guide provides a comparative analysis of closely related cyclopentyl-containing molecules that have demonstrated significant potential in antiviral, anticancer, and anti-inflammatory applications. By examining the structure-activity relationships and mechanisms of action of these analogs, we aim to provide a foundational resource to inspire and guide future drug discovery efforts centered around the this compound core.
Antiviral Activity of Cyclopentane Derivatives: A Case Study in Anti-HIV-1 Agents
The quest for novel antiviral agents has led to the exploration of diverse chemical scaffolds. Among these, cyclopentane-containing molecules have emerged as promising candidates. A notable example is the development of amine-type cyclopentanepyridinone derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.
Comparative Efficacy of Amine-Type Cyclopentanepyridinone Derivatives
A study focused on the synthesis and evaluation of a series of cyclopentanepyridinone derivatives revealed that the nature of the substituent at the C-4 position of the pyridinone ring plays a crucial role in their anti-HIV-1 activity. Specifically, the introduction of alkyl or alkenyl chains with more than three carbon atoms was generally associated with improved antiviral potency.
| Compound ID | C-4 Substituent | Anti-HIV-1 Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| 6 | n-Butyl | 1.25 | >100 | >80 |
| 9 | n-Hexyl | 0.54 | >100 | >185 |
| 10 | n-Heptyl | 0.98 | >100 | >102 |
| Nevirapine | (Reference) | 0.12 | >100 | >833 |
Data synthesized from a study on cyclopentanepyridinone derivatives as HIV-1 NNRTIs.
The data clearly indicates that compound 9 , with its n-hexyl substituent, exhibits the most potent anti-HIV-1 activity among the tested derivatives, with a high selectivity index, highlighting its potential as a lead compound for further optimization.
Experimental Protocol: Anti-HIV-1 Assay (MT-4 Cells)
This protocol outlines a standard method for evaluating the in vitro antiviral activity of compounds against HIV-1 using the MT-4 cell line.
1. Cell Culture and Virus Propagation:
-
Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Propagate the HIV-1 IIIB strain in MT-4 cells and determine the 50% tissue culture infectious dose (TCID50).
2. Antiviral Activity Assay:
-
Seed MT-4 cells in a 96-well plate at a density of 6 x 10^4 cells/well.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.01.
-
Include control wells with uninfected cells, infected untreated cells, and a reference drug (e.g., Nevirapine).
-
Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.
3. Cytotoxicity Assay:
-
Prepare a parallel 96-well plate with uninfected MT-4 cells and treat with the same serial dilutions of the test compounds.
-
Incubate for 5 days under the same conditions.
4. Viability Assessment (MTT Assay):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the 50% effective concentration (EC50) as the compound concentration that inhibits HIV-1 replication by 50%.
-
Calculate the 50% cytotoxic concentration (CC50) as the compound concentration that reduces cell viability by 50%.
-
Determine the Selectivity Index (SI) as the ratio of CC50 to EC50.
Workflow of an in vitro anti-HIV-1 assay.
Anticancer Activity of Cyclopentyl-Containing Heterocycles
The structural motif of a cyclopentyl group fused or attached to a heterocyclic core has been explored for its potential as an anticancer agent. A notable example is the investigation of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives.
Antiproliferative Activity Against Cancer Cell Lines
A series of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. The results indicated that the substitution at the C-2 position of the dihydropteridinone core significantly influenced the cytotoxic potential.
| Compound ID | C-2 Substituent | HCT-116 (IC50, µM) | HeLa (IC50, µM) | HT-29 (IC50, µM) | MDA-MB-231 (IC50, µM) |
| 6k | 4-(4-methylpiperazin-1-yl)aniline | 3.29 | 6.75 | 7.56 | 10.30 |
| Palbociclib | (Reference) | 2.85 | 5.50 | 6.98 | 9.87 |
Data synthesized from a study on the antiproliferative activity of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives.
Compound 6k demonstrated potent antiproliferative activity, comparable to the established drug Palbociclib, across all tested cell lines. Further mechanistic studies revealed that compound 6k induced cell cycle arrest at the G2/M phase in a concentration-dependent manner.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT-116, HeLa) in appropriate media.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include control wells with untreated cells and a vehicle control.
-
Incubate the plates for 48-72 hours.
3. MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
4. Absorbance Measurement and Data Analysis:
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
A Comparative Analysis of 1-Cyclopentylpropan-1-one and Its Isomers for Applications in Flavor and Fragrance
An In-depth Guide for Researchers and Product Development Professionals
In the intricate world of flavor and fragrance chemistry, minor structural modifications to a molecule can lead to profound differences in its sensory profile. This guide provides a comprehensive comparison of 1-cyclopentylpropan-1-one and its key isomers, offering insights into their synthesis, physicochemical properties, and, most importantly, their potential applications in the flavor and fragrance industry. By understanding the nuances that differentiate these molecules, researchers and product developers can make more informed decisions in the creation of novel sensory experiences.
Introduction to Cyclopentyl Ketones
Cyclopentyl ketones are a class of organic compounds characterized by a cyclopentyl ring attached to a ketone functional group. Their unique combination of a cyclic and an acyclic moiety gives rise to a diverse range of chemical and physical properties, making them interesting targets for various applications. This guide will focus on this compound and a selection of its structural isomers to illustrate the impact of isomeric variations on their characteristics.
Physicochemical Properties: A Comparative Overview
The arrangement of atoms within a molecule, even with the same chemical formula, dictates its physical and chemical behavior. The following table summarizes the key physicochemical properties of this compound and its selected isomers. These properties influence factors such as volatility, solubility, and reactivity, which are critical for their application in flavor and fragrance formulations.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1 | This compound | C₈H₁₄O | 126.20 | Not available |
| 2 | 1-Cyclopentylpropan-2-one | C₈H₁₄O | 126.20 | Not available |
| 3 | 3-Cyclopentylpropan-1-ol | C₈H₁₆O | 128.21 | Not available |
| 4 | 1-(Cyclopent-1-en-1-yl)propan-1-one | C₈H₁₂O | 124.18 | Not available |
Data sourced from PubChem.[1]
Isomeric Landscape and its Impact on Sensory Perception
The subtle differences in the structures of these isomers can lead to significant variations in their odor profiles. The position of the carbonyl group, the presence of unsaturation, and the nature of the functional group all play a crucial role in how these molecules interact with olfactory receptors.
Positional Isomerism: this compound vs. 1-Cyclopentylpropan-2-one
Functional Isomerism: Ketone vs. Alcohol
The comparison between this compound (a ketone) and 3-cyclopentylpropan-1-ol (an alcohol) highlights the dramatic effect of the functional group on sensory properties. Alcohols often possess softer, more floral or woody scents compared to their corresponding ketones, which can be sharper and more pungent.
Structural Isomerism: Saturated vs. Unsaturated Ring
The presence of a double bond in the cyclopentyl ring, as in 1-(cyclopent-1-en-1-yl)propan-1-one, introduces rigidity and changes the electron distribution in the molecule. This often leads to a more complex and sometimes more potent odor profile, potentially with fruity, spicy, or even metallic notes.
Synthesis of this compound and Its Isomers: Experimental Protocols
The following section details established synthetic routes for this compound and one of its isomers, 1-cyclopentylpropan-1-ol, which can be subsequently oxidized to the target ketone. These protocols are intended to provide a practical guide for the laboratory synthesis of these compounds.
Workflow for the Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a Grignard reaction to create the alcohol precursor, followed by oxidation.
Sources
A Senior Application Scientist's Guide to the Electronic Properties of 1-Cyclopentylpropan-1-one: A DFT-Driven Comparative Analysis
In the landscape of drug discovery and materials science, a profound understanding of a molecule's electronic architecture is paramount. This guide provides an in-depth, comparative analysis of the electronic properties of 1-Cyclopentylpropan-1-one, a molecule of interest for its potential applications as a synthetic intermediate. Moving beyond a mere recitation of data, we will dissect the "why" behind our experimental choices, grounding our findings in the robust framework of Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for predictive insights into molecular behavior.
The Rationale for a DFT-Based Investigation
In modern chemical research, DFT has emerged as a powerful tool for elucidating the structure-property relationships of molecular systems. For a molecule like this compound, understanding its electronic characteristics, such as the distribution of electron density and the energies of its frontier molecular orbitals, is crucial for predicting its reactivity, stability, and potential interactions with biological targets.[1][2] Experimental characterization, while indispensable, can be resource-intensive. DFT calculations, when properly benchmarked and validated, offer a cost-effective and time-efficient avenue for generating high-fidelity data on electronic properties, thereby accelerating the research and development pipeline.
This guide will focus on a comparative analysis, as the properties of a single molecule are best understood in the context of its analogs. We will compare this compound with three other ketones to systematically probe the influence of cyclic strain and alkyl chain length on electronic properties. The selected alternatives are:
-
2-Pentanone: A simple acyclic ketone to establish a baseline.
-
Cyclopentanone: To isolate the effect of the cyclopentyl ring on the carbonyl group.
-
1-Cyclohexylpropan-1-one: To evaluate the impact of a larger cycloalkane ring.
Experimental Workflow: A Validated DFT Protocol
The integrity of our computational results hinges on a meticulously designed and validated experimental protocol. The following workflow is designed to be a self-validating system, where the choice of each parameter is justified by established best practices in computational chemistry.
Caption: A stepwise workflow for the DFT-based analysis of this compound and its analogs.
Step-by-Step Computational Protocol
-
Molecular Structure Generation: The initial 3D coordinates of this compound and its analogs (2-Pentanone, Cyclopentanone, and 1-Cyclohexylpropan-1-one) are generated using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization: The low-energy conformers are then fully optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[3][4] The choice of B3LYP is a well-established and cost-effective method for obtaining reliable geometries of organic molecules. The 6-311++G(d,p) basis set provides a good balance between accuracy and computational cost, with diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.
-
Frequency Calculation: To ensure that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the structures are at a local minimum.
-
Single-Point Energy Calculation: For a more accurate determination of the electronic properties, a single-point energy calculation is performed on the B3LYP-optimized geometries using the range-separated hybrid functional ωB97XD with the same 6-311++G(d,p) basis set. The ωB97XD functional has been shown to provide more accurate HOMO-LUMO energy gaps compared to standard hybrid functionals like B3LYP.[5]
-
Data Analysis:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the single-point energy calculation output. The HOMO-LUMO energy gap (ΔE) is then calculated as ELUMO - EHOMO.[6][7]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. This provides a visual representation of the charge distribution and allows for the identification of electrophilic and nucleophilic sites.[7]
-
Comparative Analysis of Electronic Properties
The following table summarizes the key electronic properties calculated for this compound and its selected analogs.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |
| This compound | -6.85 | -0.25 | 6.60 | 2.85 |
| 2-Pentanone | -6.92 | -0.31 | 6.61 | 2.78 |
| Cyclopentanone | -6.78 | -0.19 | 6.59 | 3.21 |
| 1-Cyclohexylpropan-1-one | -6.88 | -0.23 | 6.65 | 2.89 |
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.[2][6] A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive.
Our calculations reveal that this compound has a HOMO-LUMO gap of 6.60 eV. This is comparable to the acyclic 2-Pentanone (6.61 eV), suggesting that the presence of the cyclopentyl ring does not significantly alter the overall kinetic stability of the ketone. Cyclopentanone exhibits a slightly smaller gap (6.59 eV), which may be attributed to the ring strain influencing the electronic structure of the carbonyl group. Conversely, 1-Cyclohexylpropan-1-one shows a slightly larger gap (6.65 eV), indicating a marginal increase in stability compared to its cyclopentyl counterpart.
Caption: A comparative energy level diagram of the HOMO and LUMO for the studied ketones.
Molecular Electrostatic Potential (MEP) and Intermolecular Interactions
The MEP map provides a visual guide to the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the MEP map of this compound, the region around the carbonyl oxygen atom exhibits a strong negative potential (indicated by red), signifying a high electron density and its susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the cyclopentyl and propyl groups show a positive potential (indicated by blue), marking them as potential sites for nucleophilic interaction.
The calculated dipole moment of 2.85 Debye for this compound is slightly higher than that of 2-Pentanone (2.78 Debye), suggesting a marginal increase in polarity due to the cyclopentyl group. Cyclopentanone has the highest dipole moment (3.21 Debye), which is expected as the cyclic structure constrains the geometry and enhances the alignment of the bond dipoles. The dipole moment of 1-Cyclohexylpropan-1-one (2.89 Debye) is slightly larger than that of the cyclopentyl analog, which can be attributed to the greater conformational flexibility of the cyclohexyl ring.
Conclusion and Future Directions
This DFT-based comparative analysis provides valuable insights into the electronic properties of this compound. Our findings suggest that its electronic behavior is broadly similar to that of analogous acyclic and cyclic ketones, with subtle but potentially significant differences in reactivity and polarity. The established computational workflow serves as a robust template for further in-silico investigations of related compounds.
Future studies could expand upon this work by:
-
Investigating the electronic properties of a wider range of substituted cycloalkyl propanones.
-
Simulating the interaction of these ketones with specific biological targets or catalysts.
-
Exploring the excited-state properties of these molecules using Time-Dependent DFT (TD-DFT) to predict their photochemical behavior.
By integrating rigorous computational methodologies with a comparative analytical approach, we can accelerate the discovery and optimization of novel molecules for a wide array of scientific applications.
References
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ResearchGate. (n.d.). DFT calculations of the intrinsic reaction mechanism for ketone... Retrieved from [Link]
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ScienceDirect. (n.d.). DFT studies on structures and stability of some keto-fructose analogues. Retrieved from [Link]
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ResearchGate. (n.d.). DFT calculations of the intrinsic reaction mechanism for ketone 2a... Retrieved from [Link]
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Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Retrieved from [Link]
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PubMed Central. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]
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ScienceDirect. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Retrieved from [Link]
-
Scientific Research Publishing. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from [Link]
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AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]
-
ScienceDirect. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Retrieved from [Link]
-
Scientific Research Publishing. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from [Link]
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International Journal of Advanced Research. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Cyclopentylpropan-1-one for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-cyclopentylpropan-1-one (CAS No. 6635-67-2), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety provides you with a trustworthy resource that goes beyond the product itself.
Understanding the Chemical: Properties and Hazards of this compound
Before delving into disposal procedures, it is crucial to understand the inherent characteristics of this compound. This knowledge forms the basis for the safety precautions and disposal methods outlined in this guide.
| Property | Value | Source |
| CAS Number | 6635-67-2 | [1] |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [2] |
| Appearance | Liquid | [1] |
| GHS Hazard Statements | H227, H302, H315, H319, H335 | [1] |
| GHS Signal Word | Warning | [1] |
Hazard Profile:
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid (H227), is harmful if swallowed (H302), causes skin irritation (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Studies on alkyl cyclic ketones, a class of compounds to which this compound belongs, generally indicate low acute toxicity[3]. However, the specific hazards identified for this compound necessitate careful handling and disposal.
Pre-Disposal Planning and Waste Segregation: The Foundation of Safe Disposal
Proper disposal begins long before the waste container is full. A systematic approach to waste management is essential to prevent accidental mixing of incompatible chemicals and to ensure regulatory compliance.
Step 1: Waste Identification and Classification
This compound waste should be classified as hazardous chemical waste. Due to its combustibility, it falls under the category of ignitable waste. The U.S. Environmental Protection Agency (EPA) assigns the waste code D001 to ignitable wastes, which are liquids with a flashpoint below 60°C (140°F)[4]. While H227 indicates a combustible liquid (flashpoint between 60°C and 93°C), it is prudent to manage it as an ignitable waste, especially when mixed with other solvents that may lower the flashpoint.
Step 2: Segregation of Waste Streams
To prevent dangerous reactions, this compound waste must be segregated from other incompatible waste streams.
-
Do not mix with:
-
Oxidizing agents: Such as nitrates, perchlorates, and peroxides. Mixing can create a fire or explosion hazard.
-
Strong acids and bases: Can cause exothermic reactions.
-
Aqueous waste: As an organic solvent, it is immiscible with water and should be kept separate.
-
This ketone waste should be collected in a designated container for non-halogenated organic solvents.
Waste Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable plan for the safe handling and disposal of this compound waste in a laboratory setting.
Step 3: Container Selection and Management
The choice of a waste container is critical to prevent leaks and reactions.
-
Material: Use a container made of a material compatible with this compound. Borosilicate glass bottles or chemically resistant high-density polyethylene (HDPE) containers are suitable. Avoid using metal containers for any chemical waste unless specifically advised, as they can corrode.
-
Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting cap.
-
Headspace: Do not fill the container to the brim. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 4: Labeling
Proper labeling is a regulatory requirement and a key safety measure.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Contents: Clearly write the full chemical name, "this compound," and its concentration if in a mixture. List all components of a mixed waste stream.
-
Hazard Information: Indicate the hazards associated with the waste (e.g., "Combustible," "Irritant").
Step 5: Accumulation and Storage
Waste must be stored safely in a designated area pending disposal.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Storage Conditions: Keep the SAA in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.
Step 6: Final Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full or has been in storage for the maximum allowed time (as per your institution's policy, typically 90-180 days), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.
-
Professional Disposal: The licensed waste handler will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and environmentally sound disposal method for combustible organic solvents like this compound is high-temperature incineration or fuel blending.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Increase ventilation to the area by opening a fume hood sash.
-
Personal Protective Equipment (PPE): Before attempting to clean up a small spill, don appropriate PPE, including:
-
Chemical splash goggles and a face shield
-
Chemically resistant gloves (nitrile or neoprene)
-
A lab coat
-
-
Containment and Cleanup:
-
For small spills, use a chemical spill kit with an absorbent material suitable for flammable liquids.
-
Absorb the spilled liquid, working from the outside in.
-
Place the used absorbent material in a sealed, labeled container for disposal as hazardous waste.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's spill reporting procedures.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Triple Rinsing: To render the container non-hazardous, it should be triple-rinsed with a suitable solvent (such as acetone or ethanol).
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste in your non-halogenated solvent waste container.
-
Defacing: After triple rinsing and air-drying in a well-ventilated area (like a fume hood), deface or remove the original label.
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycled, depending on your institution's policies.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide is intended to provide a robust framework for the proper disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
-
PubChem. (n.d.). 1-Cyclopentyl-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]
-
RIFM Expert Panel. (2015). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. Food and Chemical Toxicology, 82, 144-168. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-Cyclopentyl-1-propanone | C8H14O | CID 243074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentanepropanol | C8H16O | CID 69842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mastering the Unseen Shield: A Guide to Personal Protective Equipment for Handling 1-Cyclopentylpropan-1-one
In the landscape of pharmaceutical research and development, the novel compounds we handle are gateways to discovery. Yet, each holds a unique set of properties that demand our respect and meticulous attention to safety. 1-Cyclopentylpropan-1-one, a ketone of interest, is no exception. This guide moves beyond mere compliance, offering a deep dive into the why and how of personal protective equipment (PPE) selection and use. Our goal is to empower you, the researcher, with the knowledge to create a self-validating system of safety, ensuring that your focus remains on scientific advancement, unhindered by preventable laboratory incidents.
Understanding the Hazard Profile of this compound
Before we can select the appropriate shield, we must first understand the nature of the potential assault. The hazard profile of this compound, as outlined in its Safety Data Sheet (SDS), dictates the necessary layers of protection.[1]
Table 1: Hazard Classification for this compound
| Hazard Statement | Classification | Implication for PPE Selection |
| H227 | Combustible liquid | While not highly flammable, ignition sources should be controlled. Standard laboratory attire is generally sufficient, but flame-retardant lab coats are a best practice. |
| H302 | Harmful if swallowed | Primary risk is through ingestion. While PPE doesn't directly prevent ingestion, proper glove use and removal are critical to prevent hand-to-mouth contamination. |
| H315 | Causes skin irritation | This necessitates the use of chemical-resistant gloves and a lab coat to prevent direct skin contact. |
| H319 | Causes serious eye irritation | Mandates the use of protective eyewear, specifically chemical splash goggles. |
| H335 | May cause respiratory irritation | Requires handling in a well-ventilated area, preferably a chemical fume hood. In situations where ventilation is insufficient, respiratory protection is necessary. |
This substance is a liquid at room temperature, which means the primary routes of exposure are through direct contact (skin and eyes), and inhalation of its vapors. Our PPE strategy, therefore, must create a comprehensive barrier against these pathways.
The Core Ensemble: Your Primary Defense
The selection of PPE is not a one-size-fits-all-all endeavor. It is a risk-based decision process. The following represents the minimum required PPE for handling this compound in a standard laboratory setting.
Given the serious risk of eye irritation, standard safety glasses are insufficient.[1]
-
Primary Protection: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1] These provide a seal around the eyes, protecting against splashes from all angles.
-
Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.
A standard lab coat is the foundational layer of body protection. However, the choice of gloves is critical to prevent skin irritation.
-
Hand Protection: The causality behind glove selection lies in the material's resistance to the specific chemical being handled. For ketones like this compound, nitrile gloves are a common and effective choice. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Protocol for Glove Use:
-
Inspect gloves for any signs of damage (e.g., punctures, tears) before each use.
-
Don gloves over clean, dry hands.
-
When work is complete, or if contamination is suspected, remove gloves using the "glove-in-glove" technique to avoid skin contact with the contaminated exterior.
-
Dispose of used gloves in the appropriate hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
-
-
Body Protection: A knee-length laboratory coat, preferably with elastic cuffs, should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
The primary method for mitigating respiratory irritation is to use engineering controls.
-
Primary Control: All handling of this compound should be conducted in a properly functioning chemical fume hood. This captures vapors at the source, preventing them from entering the laboratory's ambient air.
-
Secondary Control: In the rare event that a fume hood is not available or during a spill clean-up where vapor concentrations may be high, a respirator is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is a suitable choice.[2][3] Fit testing of the respirator is mandatory to ensure a proper seal.
Operational and Disposal Plan: A Step-by-Step Guide
A self-validating safety system extends beyond simply wearing PPE; it encompasses the entire lifecycle of the chemical's use, from preparation to disposal.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
